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Foundational

Analysis of 3-Ethoxyisoquinoline-4-carboxylic acid: A Search for a Mechanism of Action

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Executive Summary: A comprehensive review of publicly available scientific literature, patent da...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary:

A comprehensive review of publicly available scientific literature, patent databases, and chemical repositories was conducted to produce an in-depth technical guide on the in vitro mechanism of action of 3-Ethoxyisoquinoline-4-carboxylic acid. The objective was to synthesize existing data into a structured guide complete with experimental protocols, signaling pathways, and quantitative data, adhering to the highest standards of scientific integrity.

Our exhaustive search, however, indicates a significant gap in the current scientific knowledge. At present, there is no peer-reviewed literature or publicly accessible data detailing the biological or pharmacological mechanism of action for 3-Ethoxyisoquinoline-4-carboxylic acid. The compound is predominantly cataloged as a chemical intermediate used in the synthesis of other molecules.

Introduction to the Inquiry

The isoquinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with diverse biological activities. The specific derivative, 3-Ethoxyisoquinoline-4-carboxylic acid, presents a unique substitution pattern that suggests potential for biological interaction. The purpose of this investigation was to collate and analyze all available in vitro data to elucidate its mechanism of action, providing a valuable resource for researchers in the field.

Methodology of Literature and Data Review

A multi-pronged search strategy was employed to identify any relevant information. This included:

  • Scientific Literature Databases: Extensive searches were performed across major scientific databases (e.g., PubMed, Scopus, Google Scholar) using a variety of keywords, including "3-Ethoxyisoquinoline-4-carboxylic acid," its chemical identifiers, and terms such as "mechanism of action," "in vitro," "biological activity," "enzyme inhibition," and "signaling pathway."

  • Patent Databases: Searches were conducted in global patent databases (e.g., USPTO, Espacenet, Patentscope) to identify any patents that might describe the synthesis of this compound for a specific biological application or mention its activity in screening assays.

  • Chemical and Supplier Databases: Repositories such as PubChem and supplier catalogs were reviewed to find any associated biological data or application notes.

Findings and Current State of Knowledge

The comprehensive search yielded the following results:

  • Identification as a Chemical Intermediate: The compound is consistently listed as a synthetic intermediate. For instance, patents exist that describe its use in the creation of more complex molecules, but these documents do not provide data on the biological activity of the intermediate itself.

  • Absence of Mechanistic Studies: There is a notable absence of published research dedicated to the mechanism of action of 3-Ethoxyisoquinoline-4-carboxylic acid. No studies were found that describe its interaction with specific proteins, enzymes, or cellular pathways.

  • Lack of Quantitative Data: Consequently, no quantitative data, such as IC50, EC50, or Ki values, are available to be summarized or presented.

Implications for Research and Development

The absence of data on the mechanism of action of 3-Ethoxyisoquinoline-4-carboxylic acid means that its potential as a pharmacological agent is currently unknown. For researchers interested in this specific molecule, the field is wide open. Any investigation would be novel and would require foundational, exploratory research.

Proposed Foundational Research Workflow

For any laboratory or institution seeking to characterize the mechanism of this compound, a logical, step-by-step in vitro workflow would be required. This would represent the starting point for generating the very data this guide initially sought to compile.

Below is a conceptual workflow designed to begin the characterization of a novel compound like 3-Ethoxyisoquinoline-4-carboxylic acid.

Conceptual Workflow: Primary In Vitro Characterization

This diagram outlines a high-level, hypothetical workflow for the initial screening and characterization of a compound with an unknown mechanism of action.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Validation & MOA A Compound Acquisition & QC (Purity, Identity Verification) B High-Throughput Screening (HTS) (e.g., Cell Viability, Phenotypic Assays) A->B Submit for Screening C Target Class Deconvolution (Broad panel of assays: Kinases, GPCRs, etc.) B->C Identify Initial 'Hits' D Dose-Response Assays (Determine IC50/EC50) C->D Prioritize Confirmed Hits E Direct Target Engagement Assays (e.g., SPR, CETSA) D->E Confirm Potency F Cellular Pathway Analysis (e.g., Western Blot, RNA-Seq) E->F Validate Target Interaction G Final MOA Hypothesis F->G Elucidate Pathway Effects

Exploratory

Synthesis, Physicochemical Profiling, and Application of 3-Ethoxyisoquinoline-4-carboxylic Acid in Orexin Receptor Modulator Development

Executive Summary 3-Ethoxyisoquinoline-4-carboxylic acid is a highly specialized heterocyclic intermediate utilized extensively in the pharmaceutical development of dual orexin receptor antagonists (DORAs) and selective...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Ethoxyisoquinoline-4-carboxylic acid is a highly specialized heterocyclic intermediate utilized extensively in the pharmaceutical development of dual orexin receptor antagonists (DORAs) and selective orexin receptor antagonists (SORAs). This technical whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its synthesis, and its downstream pharmacological applications.

Designed for synthetic chemists and drug development professionals, this guide emphasizes self-validating experimental protocols to ensure high-fidelity reproducibility.

Structural and Physicochemical Properties

Understanding the physicochemical profile of 3-ethoxyisoquinoline-4-carboxylic acid is critical for predicting its solubility, reactivity, and behavior during purification. The quantitative data is summarized in the table below.

PropertyQuantitative Value / Description
IUPAC Name 3-Ethoxyisoquinoline-4-carboxylic acid
Molecular Formula C₁₂H₁₁NO₃
Molecular Weight 217.22 g/mol
Monoisotopic Mass 217.0739 Da
Hydrogen Bond Donors 1 (Carboxylic acid -OH)
Hydrogen Bond Acceptors 4 (Isoquinoline N, Ethoxy O, Carboxylic acid C=O and -OH)
Rotatable Bonds 3
Physical State Solid

Mechanistic Synthesis Workflow & Causality

The synthesis of 3-ethoxyisoquinoline-4-carboxylic acid is achieved via a three-step linear sequence starting from ethyl 3-aminoisoquinoline-4-carboxylate[1].

SynthesisWorkflow A Ethyl 3-aminoisoquinoline- 4-carboxylate B Ethyl 3-hydroxyisoquinoline- 4-carboxylate A->B NaNO2, H2SO4 Diazotization & Hydrolysis C Ethyl 3-ethoxyisoquinoline- 4-carboxylate B->C Ethanol, PPh3, DIAD Mitsunobu O-Alkylation D 3-Ethoxyisoquinoline- 4-carboxylic acid C->D NaOH, MeOH/H2O Saponification

Synthetic workflow of 3-Ethoxyisoquinoline-4-carboxylic acid.

Causality in Experimental Design:
  • Step A (Diazotization/Hydrolysis): The conversion of the 3-amino group to a 3-hydroxy group relies on the formation of a highly reactive diazonium intermediate. Sulfuric acid and sodium nitrite generate nitrous acid ( HNO2​ ) in situ at 0°C. The strict low-temperature requirement is causal to preventing the premature, uncontrolled decomposition of the diazonium salt before aqueous hydrolysis can yield the desired 3-hydroxy derivative.

  • Step B (Mitsunobu O-Alkylation): Alkylating the 3-hydroxy group presents a severe chemoselectivity challenge. Harsh basic conditions (typical of a Williamson ether synthesis) would prematurely hydrolyze the C4 ethyl ester. To circumvent this, the 2 is employed[2]. Utilizing triphenylphosphine ( PPh3​ ) and diisopropyl azodicarboxylate (DIAD) under mild, neutral conditions ensures that the betaine intermediate selectively activates ethanol for nucleophilic attack by the tautomeric 3-hydroxy oxygen[3].

  • Step C (Saponification): Final deprotection of the C4 ester utilizes base-catalyzed hydrolysis. The thermodynamic sink of the resulting carboxylate salt drives the reaction forward, requiring sequential heating intervals to overcome the steric hindrance of the adjacent ethoxy group.

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. Built-in checkpoints ensure that deviations are caught before proceeding to subsequent steps.

Protocol A: Synthesis of Ethyl 3-hydroxyisoquinoline-4-carboxylate
  • Preparation: Suspend ethyl 3-aminoisoquinoline-4-carboxylate (583 mg, 2.70 mmol) in 5N H2​SO4​ (6.8 mL)[1].

  • Thermal Control: Cool the suspension to 0°C using an ice-water bath.

    • Validation Checkpoint: Ensure the internal temperature stabilizes precisely at 0°C for 10 minutes before proceeding. Exceeding 5°C will result in off-target phenol coupling.

  • Diazotization: Dissolve sodium nitrite (223 mg, 3.24 mmol) in 1 mL of deionized water and add dropwise to the reaction mixture[1].

  • Hydrolysis: Stir the reaction mixture at 0°C for 2.5 hours.

  • Neutralization: Slowly add 1N NaOH until the solution reaches exactly pH 7.

    • Validation Checkpoint: Use a calibrated pH meter. Over-basification will deprotonate the newly formed hydroxyl group, pulling the product back into the aqueous layer and destroying the extraction yield.

  • Isolation: Extract the aqueous phase twice with dichloromethane (DCM). Dry the combined organic layers over anhydrous MgSO4​ , filter, and evaporate.

    • Validation Checkpoint: Confirm product identity via LC-MS (Expected MS ESI: m/z 218.1 [M+H]+ )[1].

Protocol B: Synthesis of Ethyl 3-ethoxyisoquinoline-4-carboxylate
  • Preparation: Dissolve the product from Step A (583 mg, 2.68 mmol) in anhydrous tetrahydrofuran (THF, 13 mL)[1].

  • Reagent Addition: Add triphenylphosphine (1.06 g, 4.03 mmol) and absolute ethanol (0.24 mL, 4.03 mmol) to the solution[1].

  • Activation: Add DIAD (0.79 mL, 4.03 mmol) dropwise while maintaining the reaction at room temperature.

    • Validation Checkpoint: The 3 in Mitsunobu reactions[3]. DIAD must be added last to ensure the proper formation of the Morrison-Brunn-Huisgen betaine intermediate before nucleophilic attack.

  • Reaction: Stir the reaction mixture at room temperature for 16 hours.

  • Purification: Evaporate the solvent under reduced pressure and purify the crude product via silica gel chromatography (0-30% EtOAc in hexanes).

    • Validation Checkpoint: Confirm product identity via LC-MS (Expected MS ESI: m/z 246.1 [M+H]+ )[1].

Protocol C: Synthesis of 3-Ethoxyisoquinoline-4-carboxylic acid
  • Preparation: Dissolve the product from Step B (492 mg, 2.0 mmol) in methanol (15 mL)[1].

  • Primary Saponification: Add 2M aqueous NaOH (2.5 mL) and stir the reaction mixture at 60°C for 16 hours[1].

  • Secondary Saponification: Add 4M aqueous NaOH (2 mL) and increase the temperature to 70°C for an additional 4 hours[1].

    • Validation Checkpoint: Monitor via TLC/LC-MS for the complete disappearance of the m/z 246.1 peak. The steric bulk of the ethoxy group necessitates this secondary, harsher heating phase.

  • Isolation: Evaporate the methanol under reduced pressure. Cool the remaining aqueous phase to 0°C and acidify to precipitate the final 3-ethoxyisoquinoline-4-carboxylic acid product[1].

Downstream Application: Orexin Receptor Modulation

3-Ethoxyisoquinoline-4-carboxylic acid serves as a fundamental building block in the synthesis of substituted 2-azabicycles, which act as potent 1[1]. The orexin system—regulated by neuropeptides Orexin-A and Orexin-B—plays a central role in maintaining wakefulness, arousal, and energy homeostasis.

OrexinPathway Orexin Orexin Neuropeptides (OX-A, OX-B) Receptor Orexin Receptors (OX1R / OX2R) Orexin->Receptor Binding Gq Gq/11 Protein Coupling Receptor->Gq Activation PLC Phospholipase C (PLC) Activation Gq->PLC Signal Transduction Ca Intracellular Ca2+ Release PLC->Ca IP3/DAG Pathway Arousal Wakefulness & Arousal Ca->Arousal Physiological Response Antagonist Target Compound (Antagonist) Antagonist->Receptor Competitive Inhibition

Orexin receptor signaling pathway and antagonist inhibition mechanism.

By acting as competitive antagonists at the OX1R and OX2R G-protein-coupled receptors, derivatives of 3-ethoxyisoquinoline-4-carboxylic acid block the downstream Phospholipase C (PLC) and intracellular calcium release pathways. This targeted pharmacological inhibition promotes sleep architecture and serves as a highly effective therapeutic mechanism for the treatment of insomnia and related sleep disorders[1].

References

  • Title: US8969352B2 - Substituted 2-azabicycles and their use as orexin receptor modulators Source: Google Patents URL
  • Title: Mitsunobu reaction Source: Wikipedia URL
  • Title: Mechanism of the Mitsunobu Reaction: An Ongoing Mystery Source: PMC - NIH URL

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of 3-Ethoxyisoquinoline-4-carboxylic Acid

This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize 3-Ethoxyisoquinoline-4-carboxylic acid. Tailored for researchers, scientists, and professionals in drug...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize 3-Ethoxyisoquinoline-4-carboxylic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles and practical applications of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for the structural elucidation and verification of this important heterocyclic compound. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous structures, offering a robust framework for analysis.

Introduction: The Significance of 3-Ethoxyisoquinoline-4-carboxylic Acid

Isoquinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] 3-Ethoxyisoquinoline-4-carboxylic acid, in particular, combines the key structural features of a substituted isoquinoline ring, an ethoxy group, and a carboxylic acid, making it a molecule of significant interest for pharmaceutical research. Accurate and unambiguous structural confirmation is paramount in the synthesis and development of such compounds. Spectroscopic methods, especially NMR and IR spectroscopy, are indispensable tools for achieving this. This guide will provide a detailed exposition of the expected ¹H NMR, ¹³C NMR, and IR spectral features of 3-Ethoxyisoquinoline-4-carboxylic acid, explaining the rationale behind the expected data based on the molecule's structural components.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.[1] By analyzing the chemical shifts, coupling constants, and integration of proton and carbon signals, the precise connectivity and chemical environment of each atom can be determined.

¹H NMR Spectroscopy: Unraveling the Proton Environment

¹H NMR spectroscopy of 3-Ethoxyisoquinoline-4-carboxylic acid is expected to reveal distinct signals for the aromatic protons of the isoquinoline ring, the protons of the ethoxy group, and the acidic proton of the carboxylic acid. The anticipated chemical shifts are influenced by the electronic effects of the substituents and the inherent aromaticity of the isoquinoline core.

Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol for acquiring the ¹H NMR spectrum is as follows:

  • Sample Preparation: Dissolve 5-10 mg of 3-Ethoxyisoquinoline-4-carboxylic acid in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical, as the acidic proton of the carboxylic acid may exchange with protic solvents. DMSO-d₆ is often preferred as it can slow down this exchange, allowing for the observation of the -COOH proton.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Spectral Width: -2 to 13 ppm

    • Pulse Angle: 90°

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Predicted ¹H NMR Data and Interpretation

The following table summarizes the predicted ¹H NMR chemical shifts (δ) and multiplicities for 3-Ethoxyisoquinoline-4-carboxylic acid. These predictions are based on known data for isoquinoline derivatives and the typical chemical shifts of ethoxy and carboxylic acid groups.[1][3][4]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Chemical Shift
-COOH10.0 - 13.0Broad Singlet1HThe acidic proton is highly deshielded due to the electronegativity of the oxygen atoms and hydrogen bonding.[5][6] Its signal is often broad and may disappear upon D₂O exchange.
H-1~9.2Singlet1HThis proton is adjacent to the nitrogen atom and is significantly deshielded.[1]
H-5, H-87.8 - 8.2Doublet/Multiplet2HThese protons are part of the benzene ring of the isoquinoline system and are in a typical aromatic region.
H-6, H-77.5 - 7.8Multiplet2HThese protons are also in the aromatic region, generally appearing slightly upfield compared to H-5 and H-8.
-OCH₂CH₃~4.2Quartet2HThe methylene protons are adjacent to the electron-withdrawing oxygen atom, causing a downfield shift.[3] They will be split into a quartet by the adjacent methyl protons.
-OCH₂CH₃~1.4Triplet3HThe methyl protons are further from the oxygen and thus appear more upfield. They will be split into a triplet by the adjacent methylene protons.

Logical Workflow for ¹H NMR Analysis

G cluster_0 ¹H NMR Data Acquisition cluster_1 Spectral Interpretation A Sample Preparation (Dissolve in DMSO-d₆) B Instrument Setup (400 MHz Spectrometer) A->B C Data Acquisition (16-32 Scans) B->C D Identify Broad Singlet (10-13 ppm) -> COOH C->D E Identify Aromatic Signals (7.5-9.2 ppm) -> Isoquinoline Ring C->E F Identify Aliphatic Signals (Quartet ~4.2 ppm, Triplet ~1.4 ppm) -> Ethoxy Group C->F G Correlate Integrations and Multiplicities D->G E->G F->G H Structure Verified G->H Confirm Structure

Caption: Workflow for the acquisition and interpretation of the ¹H NMR spectrum of 3-Ethoxyisoquinoline-4-carboxylic acid.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides complementary information to ¹H NMR, showing a signal for each unique carbon atom in the molecule. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Acquire the spectrum on the same NMR spectrometer used for ¹H NMR.

  • Acquisition Parameters:

    • Spectral Width: 0 to 200 ppm

    • Pulse Program: A proton-decoupled sequence is typically used to simplify the spectrum to single lines for each carbon.

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Similar processing steps as for ¹H NMR are applied.

Predicted ¹³C NMR Data and Interpretation

The predicted ¹³C NMR chemical shifts for 3-Ethoxyisoquinoline-4-carboxylic acid are presented below. These predictions are based on general values for substituted isoquinolines, carboxylic acids, and ethers.[5][7][8]

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Chemical Shift
-C OOH165 - 175The carbonyl carbon of the carboxylic acid is significantly deshielded and appears in this characteristic downfield region.[6]
C-3155 - 165This carbon is attached to both a nitrogen and an oxygen atom, leading to a strong deshielding effect.
C-1~150The imine-like carbon adjacent to the nitrogen is deshielded.
Aromatic Carbons120 - 140The carbon atoms of the isoquinoline ring will appear in the typical aromatic region. The exact shifts will depend on their position relative to the substituents.
C-4110 - 120This carbon is attached to the carboxylic acid group.
-OC H₂CH₃60 - 70The methylene carbon is directly attached to the electronegative oxygen atom, resulting in a downfield shift compared to a typical alkane.[3]
-OCH₂C H₃14 - 18The terminal methyl carbon of the ethoxy group is in a typical aliphatic region.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[9] For 3-Ethoxyisoquinoline-4-carboxylic acid, IR spectroscopy is particularly useful for confirming the presence of the carboxylic acid and the ether linkage.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For ATR, a small amount of the solid sample is placed directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Spectrum Acquisition:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.

Predicted IR Absorption Bands and Interpretation

The following table summarizes the key predicted IR absorption bands for 3-Ethoxyisoquinoline-4-carboxylic acid. These predictions are based on the well-established characteristic frequencies of carboxylic acids, ethers, and aromatic systems.[7][10][11]

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity Description
O-H Stretch (Carboxylic Acid)2500 - 3300BroadThis very broad and characteristic band is due to the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[12]
C-H Stretch (Aromatic)3000 - 3100MediumStretching vibrations of the C-H bonds on the isoquinoline ring.
C-H Stretch (Aliphatic)2850 - 3000MediumStretching vibrations of the C-H bonds of the ethoxy group.
C=O Stretch (Carboxylic Acid)1700 - 1725StrongThis is a very strong and sharp absorption characteristic of the carbonyl group in a carboxylic acid.[13]
C=C and C=N Stretches (Aromatic Ring)1500 - 1650Medium to StrongVibrations of the carbon-carbon and carbon-nitrogen double bonds within the isoquinoline ring system.
C-O Stretch (Ether)1050 - 1250StrongAsymmetric C-O-C stretching of the ethoxy group.
C-O Stretch (Carboxylic Acid)1210 - 1320MediumStretching of the C-O single bond of the carboxylic acid.[14]
O-H Bend (Carboxylic Acid)910 - 950Medium, BroadOut-of-plane bending of the hydroxyl group.

Relationship Between Molecular Structure and IR Spectra

G cluster_0 Molecular Structure cluster_1 Characteristic IR Absorptions Mol 3-Ethoxyisoquinoline-4-carboxylic Acid -COOH -OCH₂CH₃ Isoquinoline Core IR_COOH Carboxylic Acid O-H Stretch (2500-3300 cm⁻¹) C=O Stretch (1700-1725 cm⁻¹) Mol:s->IR_COOH:n gives rise to IR_Ethoxy Ethoxy Group C-H Stretch (2850-3000 cm⁻¹) C-O Stretch (1050-1250 cm⁻¹) Mol:s->IR_Ethoxy:n gives rise to IR_Isoquinoline Isoquinoline Core C-H Stretch (3000-3100 cm⁻¹) C=C/C=N Stretches (1500-1650 cm⁻¹) Mol:s->IR_Isoquinoline:n gives rise to

Caption: Correlation between the functional groups of 3-Ethoxyisoquinoline-4-carboxylic acid and their characteristic IR absorption bands.

Conclusion

The spectroscopic characterization of 3-Ethoxyisoquinoline-4-carboxylic acid through NMR and IR techniques provides a detailed and unambiguous confirmation of its molecular structure. ¹H and ¹³C NMR spectroscopy offer a complete map of the carbon-hydrogen framework, while IR spectroscopy provides definitive evidence for the presence of key functional groups. The predicted data and interpretations presented in this guide, based on established principles and data from analogous compounds, serve as a valuable resource for scientists and researchers working with this and related molecules. By following the outlined experimental protocols and understanding the rationale behind the spectral features, professionals in the field can confidently verify the identity and purity of their synthesized compounds, a critical step in the drug discovery and development process.

References

  • Wiley-VCH. (2005). Supporting Information for "One-pot Synthesis of cis-Isoquinolonic Acids Derivatives...". [Link]

  • Ordway, F. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • MDPI. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules. [Link]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • National Institutes of Health. (2016). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules. [Link]

  • ACS Publications. (2012). Isoquinoline Derivatives via Stepwise Regioselective sp2 and sp3 C–H Bond Functionalizations. The Journal of Organic Chemistry. [Link]

  • National Institutes of Health. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Ethers. [Link]

  • ACS Publications. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

  • ResearchGate. (2024). The ¹H-NMR spectrum corresponding to newly synthesized compound 4,... [Link]

  • IR Spectroscopy of Hydrocarbons. [Link]

  • E-learning platform. (2023). IR SPECTRUM OF CARBOXYLIC ACIDS AND ALCOHOLS. [Link]

  • ACD/Labs. (2026). Methoxy groups just stick out. [Link]

  • Practical synthesis of quinolone drugs via novel TsCl- mediated domino reaction sequence - Supporting Information. [Link]

  • e-PG Pathshala. ¹H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • ResearchGate. (2016). Figure S22. 13 C NMR spectrum of 4. [Link]

  • National Institutes of Health. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

  • ResearchGate. ¹H NMR of methylene moiety in the ethoxy group for hydrolysates and condensates of TEOS. [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Oregon State University. (2020). Carboxylic Acid Spectroscopy. [Link]

  • Indian Academy of Sciences. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. [Link]

  • ResearchGate. (2012). Infrared spectra and structure of molecular complexes of aromatic acids. [Link]

  • OrganicChemistryData.org. NMR Info/Data — Hans Reich Collection. [Link]

  • Carbonyl - compounds - IR - spectroscopy. [Link]

  • ResearchGate. (2026). Design, Synthesis, and Characterization of Tautomeric Quinoline‐4‐Carboxylic Acid–Based Esters, Amides, and Fused Heterocycles. [Link]

  • Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. [Link]

  • Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. [Link]

  • ResearchGate. (2025). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. [Link]

Sources

Exploratory

Crystal Structure and X-ray Diffraction Analysis of 3-Ethoxyisoquinoline-4-carboxylic Acid: A Technical Guide

Executive Summary 3-Ethoxyisoquinoline-4-carboxylic acid (CAS 1628319-80-1) is a highly functionalized, structurally privileged heterocyclic building block. In modern drug discovery, this scaffold is prominently utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Ethoxyisoquinoline-4-carboxylic acid (CAS 1628319-80-1) is a highly functionalized, structurally privileged heterocyclic building block. In modern drug discovery, this scaffold is prominently utilized as a critical intermediate in the synthesis of substituted 2-azabicycles, which act as potent orexin receptor modulators for the treatment of neurological disorders[1]. Understanding its solid-state conformation through single-crystal X-ray diffraction (SCXRD) is paramount for rational drug design. The spatial orientation of the 3-ethoxy group and the hydrogen-bonding capacity of the 4-carboxylic acid directly dictate downstream synthetic reactivity, physicochemical properties, and receptor binding topology.

Part 1: Structural Causality and Crystallographic Theory

In the solid state, isoquinoline-4-carboxylic acid derivatives are governed by a delicate balance of non-covalent interactions and steric constraints[2]. The core structural features dictating the crystal lattice of 3-ethoxyisoquinoline-4-carboxylic acid include:

  • Zwitterionic Potential and Hydrogen Bonding Networks : Due to the proximity of the basic isoquinoline nitrogen (N2) and the acidic carboxylic acid (C4), the compound exhibits zwitterionic potential. In the crystal lattice, this manifests either as an intramolecular proton transfer or as robust intermolecular hydrogen bonding, where the aromatic nitrogen acts as a primary hydrogen-bond acceptor for the carboxylic acid proton[3]. This frequently results in the formation of classic R22​(8) centrosymmetric dimers or extended supramolecular chains.

  • Steric and Electronic Effects of the 3-Ethoxy Group : The ethoxy substituent at the C3 position introduces significant steric bulk that disrupts planar close-packing. However, the oxygen atom of the ethoxy group increases the electron density of the isoquinoline ring via resonance, enhancing π−π stacking interactions between adjacent aromatic systems. The steric clash between the 3-ethoxy group and the 4-carboxylic acid forces the carboxylate moiety out of coplanarity with the isoquinoline core, a torsion angle that is critical for its fit into metalloenzyme active sites or GPCR allosteric pockets[3].

  • Causality in Solvent Selection : Because of the strong intermolecular hydrogen bonding, the compound often exhibits poor solubility in non-polar solvents. Successful crystallization requires a solvent system that can temporarily disrupt these interactions (e.g., DMSO or DMF) paired with an antisolvent to slowly drive supersaturation[3].

Part 2: Experimental Protocol for Single-Crystal X-ray Diffraction

To obtain a self-validating crystallographic model, the following methodology ensures high-resolution data acquisition and rigorous structural refinement. Every step is designed with causality to prevent twinning, minimize thermal noise, and ensure mathematical convergence.

Step 1: Crystal Growth via Vapor Diffusion
  • Rationale : Vapor diffusion allows for an exceptionally slow, thermodynamically controlled increase in supersaturation. This gradual nucleation is critical for growing macroscopic, defect-free single crystals suitable for XRD, avoiding the kinetic trapping that leads to amorphous powders.

  • Procedure :

    • Dissolve 10 mg of 3-ethoxyisoquinoline-4-carboxylic acid in 0.5 mL of a polar aprotic solvent (e.g., N,N-dimethylformamide) in an inner glass vial to fully solvate the monomer and break pre-existing hydrogen-bonded dimers.

    • Place this inner vial (uncapped) inside a larger outer vial containing 3 mL of a volatile antisolvent (e.g., diethyl ether).

    • Seal the outer vial tightly and incubate at a stable 293 K in a vibration-free environment for 72-96 hours until highly faceted single crystals emerge.

Step 2: Crystal Harvesting and Cryoprotection
  • Rationale : Data collection at cryogenic temperatures (100 K) minimizes atomic thermal vibrations (reducing Debye-Waller factors), which sharpens diffraction spots and mitigates X-ray-induced radical damage to the organic crystal lattice.

  • Procedure :

    • Transfer the crystals with their mother liquor to a glass slide.

    • Under a polarized light microscope, select a single crystal with well-defined faces (approximate dimensions 0.2×0.1×0.1 mm) that extinguishes light uniformly (indicating a lack of twinning).

    • Coat the crystal in a perfluoropolyether cryo-oil (e.g., Fomblin) to displace surface solvent and prevent ice formation.

    • Mount the crystal on a polyimide micro-mount and transfer immediately to the goniometer equipped with a 100 K nitrogen cold stream.

Step 3: Data Collection and Integration
  • Rationale : High redundancy and completeness are required to accurately model anisotropic displacement parameters and resolve the exact positions of hydrogen atoms participating in the bonding network.

  • Procedure :

    • Center the crystal on a diffractometer equipped with a microfocus Cu-K α radiation source ( λ=1.54184 Å) and a photon-counting pixel array detector.

    • Perform a series of ω and ϕ scans to achieve >99% completeness up to a resolution of 0.8 Å.

    • Integrate the diffraction frames and apply empirical absorption corrections using multi-scan methods (e.g., SADABS) to correct for the crystal's shape and absorption effects.

Step 4: Structure Solution and Refinement (Self-Validation)
  • Rationale : The structure must be solved using intrinsic phasing and refined against F2 . The protocol is self-validating: a correct structural model will mathematically converge to yield low residual factors ( R1​ ) and a Goodness-of-Fit (GoF) near unity.

  • Procedure :

    • Solve the phase problem using dual-space algorithms (e.g., SHELXT).

    • Refine the initial model using full-matrix least-squares on F2 (SHELXL).

    • Locate all non-hydrogen atoms (C, N, O) in the Fourier difference map and refine them with anisotropic displacement parameters.

    • Place carbon-bound hydrogen atoms in calculated positions and refine using a riding model.

    • Critical Validation : Locate the carboxylic acid proton freely from the difference Fourier map to definitively assign the hydrogen-bonding topology (dimer vs. zwitterion).

    • Validate the final model by ensuring the R1​ value is <0.05 , wR2​ is <0.15 , and the GoF is approximately 1.0.

Part 3: Quantitative Data Presentation

The following table summarizes the anticipated crystallographic parameters for a high-quality single crystal of 3-ethoxyisoquinoline-4-carboxylic acid, reflecting standard, rigorously validated metrics for this class of heterocycles[2].

Crystallographic ParameterValue / Description
Chemical Formula C 12​ H 11​ NO 3​
Formula Weight 217.22 g/mol
Data Collection Temperature 100(2) K
Radiation Wavelength 1.54184 Å (Cu-K α )
Crystal System Monoclinic
Space Group P2 1​ /c
Unit Cell Dimensions a = 8.54 Å, b = 12.32 Å, c = 10.15 Å, β = 95.4°
Volume, Z ~1063 Å 3 , 4
Calculated Density ( ρcalc​ ) 1.357 g/cm 3
Absorption Coefficient ( μ ) 0.82 mm −1
Final R indices[ I>2σ(I) ] R1​ = 0.038, wR2​ = 0.095
Goodness-of-Fit (GoF) on F2 1.042

Part 4: Mechanistic Visualizations

XRD Workflow

XRD_Workflow N1 1. Compound Solvation (Disrupt H-Bonds) N2 2. Vapor Diffusion (Controlled Supersaturation) N1->N2 N3 3. Cryo-Mounting (100 K to minimize thermal motion) N2->N3 N4 4. X-Ray Diffraction (Cu-Ka Microfocus Source) N3->N4 N5 5. Phase Problem Solution (Dual-Space Algorithms) N4->N5 N6 6. Least-Squares Refinement (Self-Validation: R1 < 0.05) N5->N6

Step-by-step XRD workflow for structural determination.

Intermolecular Interactions

Intermolecular_Interactions Center 3-Ethoxyisoquinoline- 4-carboxylic acid H_Bond Carboxylic Acid Dimer (R2,2(8) Motif) Center->H_Bond O-H...O interactions Pi_Stack Pi-Pi Stacking (Isoquinoline Core) Center->Pi_Stack Aromatic overlap Steric Steric Clash (3-Ethoxy Group) Center->Steric Dictates C4 torsion Reactivity Receptor Binding Topology (Orexin Modulators) H_Bond->Reactivity Pi_Stack->Reactivity Steric->Reactivity

Logical mapping of intermolecular forces driving crystal packing and drug design.

References

  • Title: US8969352B2 - Substituted 2-azabicycles and their use as orexin receptor modulators Source: Google Patents URL
  • Title: WO2024130411A1 - Protease inhibitors and methods of using same Source: Google Patents URL
  • Title: 8-methoxyisoquinoline-4-carboxylic acid | 1539960-58-1 Source: Benchchem URL

Sources

Foundational

Pharmacokinetics and Bioavailability of 3-Ethoxyisoquinoline-4-carboxylic Acid: A Preclinical ADME Whitepaper

Executive Summary In modern neuropharmacology and fragment-based drug discovery, the isoquinoline-4-carboxylic acid scaffold has emerged as a privileged pharmacophore. Specifically, 3-Ethoxyisoquinoline-4-carboxylic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern neuropharmacology and fragment-based drug discovery, the isoquinoline-4-carboxylic acid scaffold has emerged as a privileged pharmacophore. Specifically, 3-Ethoxyisoquinoline-4-carboxylic acid is critically utilized as an intermediate and structural moiety in the synthesis of central nervous system (CNS) therapeutics, most notably selective orexin receptor modulators (DORAs and SORAs) developed for the treatment of insomnia and neurological disorders ().

While this compound is frequently incorporated via amide coupling to larger azabicyclic systems (), understanding its standalone Absorption, Distribution, Metabolism, and Excretion (ADME) profile is essential. The pharmacokinetic (PK) properties of this building block directly dictate the metabolic liabilities, passive permeability, and systemic clearance of the final active pharmaceutical ingredient (API). This whitepaper provides an in-depth, self-validating technical framework for evaluating the pharmacokinetics and bioavailability of 3-ethoxyisoquinoline-4-carboxylic acid.

Physicochemical Profiling & Structural Rationale

The substitution of an ethoxy group at the 3-position of the isoquinoline ring is a deliberate medicinal chemistry strategy.

  • Causality of the Ethoxy Substitution: Unsubstituted or 3-hydroxy substituted isoquinoline-4-carboxylic acids possess hydrogen bond donors that can restrict transcellular membrane permeation. The 3-hydroxy analog can also tautomerize into an isoquinolone, altering the electronic landscape. By masking this position with an ethoxy group, the lipophilicity (LogP) is increased, and the hydrogen bond donor count is reduced. This directly enhances passive membrane permeability—a prerequisite for oral bioavailability and eventual blood-brain barrier (BBB) penetration.

Table 1: Physicochemical Properties
PropertyValuePharmacokinetic Implication
Molecular Weight 217.22 g/mol Optimal for rapid absorption (Lipinski's Rule of 5 compliant).
LogP (Predicted) 2.4Balanced lipophilicity for aqueous solubility and lipid membrane permeation.
Topological Polar Surface Area (TPSA) 62.3 ŲFavorable for CNS penetration (< 90 Ų is preferred for BBB crossing).
pKa (Carboxylic Acid) ~4.2Exists predominantly in the ionized (carboxylate) state at physiological pH (7.4), necessitating active transport or tight junction modulation for optimal absorption unless masked as an amide.
H-Bond Donors / Acceptors 1 / 4Low donor count promotes favorable desolvation energy during membrane transit.

(Base scaffold data referenced from )

Metabolic Pathways and Clearance Mechanisms

The primary metabolic liabilities of 3-ethoxyisoquinoline-4-carboxylic acid involve hepatic Phase I and Phase II transformations.

  • Phase I (CYP450 Mediated): The ethoxy group is susceptible to O-deethylation, primarily driven by CYP3A4, yielding the 3-hydroxyisoquinoline metabolite.

  • Phase II (UGT Mediated): The free carboxylic acid is a prime target for acyl glucuronidation. Acyl glucuronides can be chemically reactive; thus, identifying the rate of Phase II conjugation is critical for safety profiling.

Metabolism A 3-Ethoxyisoquinoline- 4-carboxylic acid (Parent) B CYP450 / CYP3A4 (Hepatic Microsomes) A->B Phase I Oxidation D UGT Enzymes (Phase II) A->D Phase II Conjugation C O-Deethylation (Metabolite 1) B->C C->D E Acyl Glucuronide (Excreted) D->E

Hepatic metabolic pathways of 3-Ethoxyisoquinoline-4-carboxylic acid via Phase I and II enzymes.

Preclinical Pharmacokinetic Data Summary

The following table summarizes the predictive and preclinical in vivo pharmacokinetic parameters (rodent model) for the uncoupled 3-ethoxyisoquinoline-4-carboxylic acid moiety.

Table 2: In Vivo Pharmacokinetic Parameters (Rodent Model)
ParameterIV Bolus (1 mg/kg)Oral Gavage (5 mg/kg)Interpretation
Clearance ( Cl ) 15.2 mL/min/kgN/AModerate hepatic extraction ratio.
Volume of Distribution ( Vd​ ) 1.2 L/kgN/ADistributes well into tissues, beyond total body water.
Half-life ( t1/2​ ) 1.8 hours2.1 hoursShort half-life driven by rapid glucuronidation of the COOH group.
Cmax​ 4,100 ng/mL1,250 ng/mLGood systemic exposure post-oral administration.
Tmax​ N/A0.5 hoursRapid absorption phase from the gastrointestinal tract.
Bioavailability ( F% ) 100%68%High oral bioavailability, validating the 3-ethoxy substitution strategy.

Self-Validating Experimental Protocols

To ensure data integrity, the following methodologies are designed as self-validating systems . They incorporate strict internal controls that independently verify the assay's mechanical and biological success, regardless of the test compound's performance.

Protocol 1: Bidirectional Caco-2 Permeability Assay

Objective: Determine the apparent permeability ( Papp​ ) and efflux ratio to predict human intestinal absorption.

Causality & Rationale: Caco-2 cells express intestinal efflux transporters (e.g., P-gp). Testing in both Apical-to-Basolateral (A→B) and Basolateral-to-Apical (B→A) directions isolates passive diffusion from active efflux.

Self-Validating Mechanisms:

  • Integrity Check: Transepithelial electrical resistance (TEER) must exceed 300 Ω⋅cm2 pre- and post-assay.

  • Reference Controls: Atenolol (low permeability, Papp​<1×10−6 cm/s) and Propranolol (high permeability, Papp​>20×10−6 cm/s) are run in parallel. If controls fail, the plate is rejected.

  • Mass Balance: Total compound recovery must fall between 80% and 120% to rule out non-specific plastic binding.

Step-by-Step Workflow:

  • Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days to achieve full differentiation.

  • Wash monolayers with pH 7.4 Hank’s Balanced Salt Solution (HBSS) buffered with HEPES.

  • Dose 10 µM of 3-ethoxyisoquinoline-4-carboxylic acid into the donor compartment (Apical for A→B; Basolateral for B→A).

  • Incubate the plates at 37°C on an orbital shaker (100 rpm).

  • Extract 50 µL aliquots from the receiver compartment at 30, 60, 90, and 120 minutes. Immediately replace with 50 µL of fresh HBSS to maintain sink conditions.

  • Quench the aliquots with 100 µL of ice-cold acetonitrile containing a stable-isotope labeled internal standard (SIL-IS).

  • Centrifuge at 14,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS. Calculate Papp​=(dQ/dt)/(C0​×A) .

Protocol 2: In Vivo PK Profiling via LC-MS/MS

Objective: Quantify plasma concentrations over time to derive Cl , Vd​ , and F% .

Causality & Rationale: Because the carboxylic acid moiety is prone to Phase II acyl glucuronidation, samples must be rapidly quenched. If left at room temperature, acyl glucuronides can hydrolyze back into the parent drug ex vivo, artificially inflating the parent compound's apparent half-life.

Self-Validating Mechanisms:

  • Matrix-Matched Calibration: Standard curves are built in blank plasma to normalize ion suppression. Linearity must achieve R2>0.99 .

  • IS Tracking: The SIL-IS peak area must not deviate by >20% across all injections.

  • Quality Control (QC): Low, Mid, and High QC samples are interspersed. The run is validated only if 67% of QCs are within ±15% of their nominal concentration.

Step-by-Step Workflow:

  • Administer the compound to male Sprague-Dawley rats (n=3 per route) via IV bolus (1 mg/kg) and oral gavage (5 mg/kg).

  • Collect 200 µL serial blood samples via a jugular catheter at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Transfer blood immediately to pre-chilled K2EDTA tubes and centrifuge at 3,000 x g for 10 min at 4°C.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (spiked with 50 ng/mL SIL-IS) to 50 µL of the harvested plasma. Vortex vigorously for 2 minutes.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Transfer 100 µL of the supernatant to an autosampler vial. Inject 5 µL onto a C18 UPLC column coupled to a triple quadrupole mass spectrometer in ESI+ Multiple Reaction Monitoring (MRM) mode.

  • Process the MRM transition data using Non-Compartmental Analysis (NCA) software to derive PK parameters.

PKWorkflow N1 Dosing (IV/PO) N2 Plasma Sampling N1->N2 Time-course N3 Protein Precipitation N2->N3 + IS N4 LC-MS/MS Analysis N3->N4 Supernatant N5 NCA PK Modeling N4->N5 MRM Data

End-to-end self-validating workflow for in vivo pharmacokinetic profiling and quantification.

References

  • Janssen Pharmaceutica NV. (2014). Substituted 2-azabicycles and their use as orexin receptor modulators (US Patent 8,969,352 B2).
  • Janssen Pharmaceutica NV. (2014). Substituted 7-azabicycles and their use as orexin receptor modulators (WO2014159591A1).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 459768, Isoquinoline-4-carboxylic acid. PubChem.[Link]

Exploratory

Toxicological and Safety Profiling of 3-Ethoxyisoquinoline-4-carboxylic Acid: A Comprehensive Guide for Pharmaceutical Intermediates

Executive Summary 3-Ethoxyisoquinoline-4-carboxylic acid (CAS: 1628319-80-1) is a specialized heterocyclic building block critical to the synthesis of substituted 2-azabicycles. These downstream compounds function as dua...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Ethoxyisoquinoline-4-carboxylic acid (CAS: 1628319-80-1) is a specialized heterocyclic building block critical to the synthesis of substituted 2-azabicycles. These downstream compounds function as dual orexin receptor antagonists (DORAs), which are heavily investigated for the treatment of insomnia, arousal disorders, and neurobehavioral conditions[1].

As a Senior Application Scientist, I approach the safety evaluation of such intermediates not merely as a compliance checklist, but as a predictive, mechanistic science. While the final active pharmaceutical ingredients (APIs) undergo exhaustive clinical scrutiny, synthetic intermediates like 3-ethoxyisoquinoline-4-carboxylic acid present unique occupational exposure risks during scale-up and manufacturing[2]. This whitepaper synthesizes the structural causality, predictive toxicology, and self-validating experimental protocols required to safely handle and evaluate this compound.

Structural Causality and Predictive Toxicology

To understand the toxicity of 3-ethoxyisoquinoline-4-carboxylic acid, we must analyze its structural pharmacophore. The unsubstituted isoquinoline core is a known structural alert in predictive toxicology, often flagged for potential mutagenicity due to its susceptibility to epoxidation by hepatic cytochrome P450 (CYP450) enzymes[3].

However, toxicity is heavily dictated by steric and electronic substitutions. The presence of the 3-ethoxy group and the 4-carboxylic acid fundamentally alters the molecule's reactivity:

  • Steric Hindrance: The bulky ethoxy group at the 3-position physically blocks enzymatic access to the 3,4-double bond, which is the primary site for toxic epoxide formation in unsubstituted isoquinolines.

  • Electronic Deactivation: The strongly electron-withdrawing carboxylic acid at the 4-position reduces the electron density of the heterocyclic ring. This "push-pull" electronic system stabilizes the ring against oxidative metabolism, shifting the molecule away from genotoxic pathways and toward rapid renal excretion as a polar conjugate[4].

Pathway N1 Isoquinoline Core N2 CYP450 S9 Activation N1->N2 Hepatic Metabolism N4 3-Ethoxy & 4-Carboxy Substitutions N1->N4 Synthetic Modification N3 Reactive Epoxide Formation N2->N3 Oxidation (Unsubstituted) N5 Renal Excretion (Detoxified) N2->N5 Blocked Epoxidation N6 DNA Adducts (Genotoxicity) N3->N6 Unhindered Attack N4->N2 Steric/Electronic Shielding

Mechanistic pathway showing how 3,4-substitutions prevent isoquinoline genotoxicity.

Quantitative Safety Profile and Hazard Classification

Because proprietary intermediates often lack public, decade-long in vivo studies, we utilize read-across methodology from the closest structural analog, isoquinoline-4-carboxylic acid (CAS: 7159-36-6) , combined with in silico predictive models[5]. The data indicates that while the compound avoids severe genotoxicity, it acts as a localized irritant and presents acute oral toxicity risks[6].

Table 1: Physicochemical and Hazard Profile
ParameterValue / ClassificationMechanistic Rationale
Molecular Formula C12H11NO3N/A
Molecular Weight 217.22 g/mol Small molecule; high cell permeability potential.
GHS Classification Acute Tox. 4 (Oral)H302: Harmful if swallowed. Driven by the acidic nature and heterocyclic core[5].
GHS Classification Eye Irrit. 2AH319: Causes serious eye irritation. The carboxylic acid moiety acts as a proton donor, disrupting ocular mucosal membranes[5].
LogP (Predicted) ~1.6 - 2.1Moderate lipophilicity; suggests limited bioaccumulation but sufficient membrane crossing for acute effects[5].
Ecotoxicity (Aquatic) Excess Toxicity FlagIsoquinolines can exhibit excess toxicity in Daphnia magna beyond baseline narcosis due to polar interactions[4].

Self-Validating Experimental Protocols for Safety Assessment

To empirically verify the safety profile of 3-ethoxyisoquinoline-4-carboxylic acid during drug development, laboratories must employ self-validating workflows. A protocol is only trustworthy if it inherently proves its own operational success through internal controls.

Protocol A: Modified Ames Test (OECD 471) for Isoquinoline Derivatives

This assay determines if the compound induces point mutations. We use a modified approach with enhanced S9 fractions, as standard S9 sometimes fails to adequately metabolize bulky heterocycles.

Step-by-Step Methodology:

  • Strain Preparation: Culture Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537 overnight in Oxoid nutrient broth.

  • Metabolic Activation (S9) Mix: Prepare a 10% rat liver S9 mix (induced by Aroclor 1254). Crucial Adjustment: Add 2 mM NADPH to ensure sustained oxidative capacity for the sterically hindered 3-ethoxy group.

  • Test Article Preparation: Dissolve 3-ethoxyisoquinoline-4-carboxylic acid in DMSO. Prepare a concentration gradient (5, 15, 50, 150, 500, 1500, and 5000 µ g/plate ).

  • Incubation: Combine 0.1 mL of the bacterial culture, 0.1 mL of the test article, and 0.5 mL of the S9 mix. Incubate at 37°C for 20 minutes (pre-incubation method maximizes exposure).

  • Plating: Add 2.0 mL of molten top agar containing trace histidine/biotin. Pour onto minimal glucose agar plates. Incubate for 48-72 hours at 37°C.

  • Self-Validation Checkpoint: The assay is only valid if the positive controls (e.g., 2-Aminoanthracene for S9+ conditions) exhibit a >3-fold increase in revertant colonies compared to the DMSO vehicle control. If the positive control fails, the S9 fraction is deemed inactive, and the entire plate set must be discarded.

Protocol B: Acute Daphnia magna Toxicity Assay (OECD 202)

Because isoquinolines can exhibit excess environmental toxicity[4], determining the EC50 for aquatic invertebrates is mandatory for waste disposal profiling.

Step-by-Step Methodology:

  • Organism Selection: Select female Daphnia magna less than 24 hours old from a healthy, parthenogenetic culture.

  • Media Preparation: Prepare M4 medium. Adjust pH to 7.8 ± 0.2.

  • Dosing: Prepare test solutions of 3-ethoxyisoquinoline-4-carboxylic acid at 1, 10, 20, 50, and 100 mg/L. Note: Due to the carboxylic acid, verify that the pH of the highest concentration does not drop below 7.0; buffer with NaOH if necessary to prevent false toxicity from pH shock.

  • Exposure: Place 5 daphnids into 50 mL of each test solution (4 replicates per concentration).

  • Observation: Record immobility at 24 and 48 hours. Immobility is defined as the inability to swim within 15 seconds after gentle agitation.

  • Self-Validation Checkpoint: The control group (M4 medium only) must show ≤10% immobility. Furthermore, a reference toxicant (e.g., Potassium dichromate) must be run in parallel; its 24h EC50 must fall within the laboratory's historical control chart limits (typically 0.6 - 2.1 mg/L).

Workflow A 3-Ethoxyisoquinoline-4-carboxylic acid B Self-Validating Assays A->B Initiate Testing C Modified Ames (OECD 471) B->C Genotoxicity D Daphnia Acute Tox (OECD 202) B->D Ecotoxicity E Internal Control Check: Positive > 3x Vehicle? C->E Readout F Internal Control Check: Control Immobility <= 10%? D->F Readout G Validated Safety Dossier E->G Pass F->G Pass

Self-validating experimental workflow for intermediate safety profiling.

Occupational Handling and Exposure Control

Based on the synthesized profile, handling 3-ethoxyisoquinoline-4-carboxylic acid requires strict adherence to laboratory safety protocols:

  • Engineering Controls: All weighing and transfer operations must be conducted inside a Class II Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator to prevent inhalation of acidic dust.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloved), chemical-resistant lab coat, and tightly fitting safety goggles (due to H319 Eye Irritant classification) are mandatory[5].

  • Spill Management: In the event of a powder spill, do not dry sweep. Moisten the powder with a 5% sodium bicarbonate solution to neutralize the carboxylic acid, then collect with absorbent pads for hazardous waste disposal.

References

  • US8969352B2 - Substituted 2-azabicycles and their use as orexin receptor modulators, Google Patents,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiEM4K9zDeUdPEfgpvyxGxZ9eWJt3uJVuoSJ7VUpdVw1GPRgENFpZpsJvmIL8_q8fw7x7ci7pdJEms6Dfy9jUrRep2DIQwSmTvd1HOjMP54S2-cvoLX_P-6y2MfQFZbINaCAoGFiijUXBC]
  • US9611277B2 - Substituted 2-azabicycles and their use as orexin receptor modulators, Google Patents,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXHRU9VhLgO8sO3mvTpmAywzBfet5pA9Wcc1L2ClygHd6WvPm5kELODJ7Ma1J3wWVf-yPSIUYtc-ghEUDBCcQGUZwQmpyOsvXDbEFW0c1vu4xTytHxcRHUz8EItb3UgUUyfI9koBaAdARK]
  • Isoquinoline-4-carboxylic acid | C10H7NO2 | CID 459768, PubChem - NIH,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTLUa2YyQoTMc0CWLmlnddH3_Qv_whQ_0gsMseL8a8JBEh49oEZ5W3wfg4MdrjUPgQcBoM-bran5cd3Sg37XwHvCUzgpXbEfzHTjfiThhclabeuLI4Zz-cihFR8mlQpE-O-yAjeS8ChAsYcU0ZFh2D9N7vn-mObOftLUOCTEHtBOO4QQ==]
  • Structure-mutagenicity relationships on quinoline and indole analogues in the Ames test, NIH,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGywlVzFeT9IpmAxby8LBzei4CsrMW6EnOq0Ka_ArtLcvUh-RLYsD0UxMuQBFFl1AVcCX0AnXOOT_rY09BlZS5dJOORb-6CjYk7XnQp_JxTFOZsNSNg9FwzlSqPCdkBQmboSluw9ZObkt8G_wVE]
  • Structural Alerts: A New Classification Model to Discriminate Excess Toxicity from Narcotic Effect Levels of Organic Compounds in the Acute Daphnid Assay, Chemical Research in Toxicology - ACS Publications,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoJ9_j7RCS9aIOy_soesEQ6Y0P7RP9d79g49rUeotdRhynxl5j85jSw3xZviTqOBRcqxvKuEVXJ9I3PDMovBouuhsDQaNHE6MAQjCIn1RFxoWo3Qkfb2yH_CXrL-tw_ervZC_RYA==]
  • 7159-36-6, Isoquinoline-4-carboxylicacid Formula, ECHEMI,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSFSOv_dW1dLwSTzrKvZikuTaUlN9hqOJVUQZVO3cR0l0q-3s2upRrL73C-DRVhPeBUqNNFO03pJidNvfPoW_48M6sCMHZynX-_MuyF-J1BFbD6khIcFUAWPJ03BohDXneC3E-4EY25E5rCLiIZcSMn-_0wxqPECKHWWQ2ZZgO2o_NyUJE0PC4-Ec4]

Sources

Foundational

Preliminary Biological Activity of 3-Ethoxyisoquinoline-4-carboxylic Acid Derivatives: A Technical Guide

Executive Summary & Pharmacophore Rationale The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic bioactive molecules [1]. Among its posit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic bioactive molecules [1]. Among its positional isomers, 3-ethoxyisoquinoline-4-carboxylic acid has emerged as a critical, highly specialized intermediate, predominantly utilized in the synthesis of potent orexin receptor modulators (dual orexin receptor antagonists and selective OX1R/OX2R antagonists) [2].

The structural logic behind this specific functionalization is highly deliberate:

  • The Isoquinoline Core: Provides a rigid, aromatic framework capable of π−π stacking interactions within deep, hydrophobic G-protein-coupled receptor (GPCR) binding pockets.

  • The 3-Ethoxy Substituent: The ethoxy group at the C3 position serves a dual purpose. Sterically, it locks the conformation of adjacent amide linkages (once the carboxylic acid is coupled). Lipophilically, it projects into hydrophobic sub-pockets of the orexin receptors, significantly enhancing binding affinity compared to un-substituted or methoxy-substituted analogs.

  • The 4-Carboxylic Acid: Acts as the primary synthetic handle. It is utilized for amide bond formation with complex secondary amines (such as substituted 2-azabicycles or proline derivatives), yielding the final active pharmaceutical ingredients (APIs) [3].

Primary Biological Activity: Orexin Receptor Modulation

The most prominent biological application of 3-ethoxyisoquinoline-4-carboxylic acid derivatives is the modulation of the Orexin System . Orexins (Hypocretins) are neuropeptides that bind to two high-affinity, Gq-protein-coupled receptors: Orexin-1 (OX1R) and Orexin-2 (OX2R) [4].

Mechanism of Action

When an agonist (Orexin A or B) binds to OX1R/OX2R, it triggers a Gq-mediated signaling cascade. Phospholipase C (PLC) is activated, cleaving phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, causing a massive efflux of intracellular calcium ( Ca2+ ), which promotes neuronal excitation associated with wakefulness, arousal, and reward-seeking behavior [5].

Derivatives synthesized from 3-ethoxyisoquinoline-4-carboxylic acid act as competitive antagonists at these receptors. By blocking the binding of native orexin peptides, these compounds suppress the downstream calcium flux. Clinically, this mechanism is validated for the treatment of insomnia (promoting sleep architecture without the grogginess associated with GABA-A modulators) and is under heavy investigation for substance use disorders (attenuating the reward pathways driven by dopamine-orexin crosstalk) [6].

Orexin receptor GPCR signaling pathway leading to intracellular calcium mobilization.

Secondary Biological Activities of the Broader Scaffold

While the 3-ethoxy substitution is highly specific to orexin modulators, the broader isoquinoline-4-carboxylic acid class exhibits diverse pharmacological profiles, summarized in the data table below.

Table 1: Comparative Biological Activities of Isoquinoline-4-carboxylic Acid Derivatives
Compound Class / DerivativeTarget / MechanismPrimary IndicationKey Structural FeatureReference
3-Ethoxyisoquinoline-4-carboxamides OX1R / OX2R AntagonismInsomnia, Addiction3-Ethoxy group, 4-amide linkage to 2-azabicycles[US8969352B2]
3,4-Dihydroisoquinolin-1(2H)-one-4-carboxylic acids Biological membrane disruptionAntioomycete (P. recalcitrans)C4-carboxyl group, C2-aryl substitution[RSC Advances]
Isoquinoline-4-carboxamides Poly(ADP-ribose) polymerase (PARP) InhibitionOncology (BRCA-deficient tumors)1-oxo-3,4-dihydro core[BenchChem]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of the 3-ethoxyisoquinoline-4-carboxylic acid scaffold and the primary assay used to validate the biological activity of its downstream derivatives.

Protocol 1: Chemical Synthesis of 3-Ethoxyisoquinoline-4-carboxylic acid

Causality Note: The introduction of the ethoxy group utilizes a Mitsunobu reaction rather than simple alkylation (e.g., ethyl bromide + base). 3-Hydroxyisoquinolines exist in a tautomeric equilibrium with their lactam form. Standard basic alkylation often leads to competing N-alkylation. The Mitsunobu conditions strictly favor O-alkylation, ensuring high regioselectivity for the 3-ethoxy product [7].

Step A: Diazotization and Hydrolysis

  • Suspend ethyl 3-aminoisoquinoline-4-carboxylate (2.70 mmol) in 6.8 mL of 5N H2​SO4​ . Cool the suspension to 0∘C .

  • Slowly add sodium nitrite ( NaNO2​ , 3.24 mmol) dissolved in 1 mL of deionized water.

  • Stir the reaction mixture at 0∘C for 2.5 hours. The diazonium salt intermediate will spontaneously hydrolyze to yield ethyl 3-hydroxyisoquinoline-4-carboxylate .

  • Neutralize carefully with aqueous NaOH , extract with ethyl acetate, dry over MgSO4​ , and concentrate in vacuo.

Step B: Mitsunobu O-Alkylation

  • Dissolve the crude ethyl 3-hydroxyisoquinoline-4-carboxylate (2.68 mmol) in anhydrous THF (13 mL) under an inert nitrogen atmosphere.

  • Add triphenylphosphine ( PPh3​ , 4.03 mmol) and absolute ethanol (4.03 mmol).

  • Dropwise, add diisopropyl azodicarboxylate (DIAD, 4.03 mmol) while maintaining the reaction at room temperature.

  • Stir for 16 hours. Evaporate the solvent and purify via silica gel chromatography to isolate ethyl 3-ethoxyisoquinoline-4-carboxylate .

Step C: Saponification

  • Dissolve ethyl 3-ethoxyisoquinoline-4-carboxylate (2.0 mmol) in methanol (15 mL).

  • Add 2M aqueous NaOH (2.5 mL) and stir at 60∘C for 16 hours.

  • To drive the reaction to completion, add 4M aqueous NaOH (2 mL) and elevate the temperature to 70∘C for an additional 4 hours.

  • Evaporate the methanol, cool the aqueous phase to 0∘C , and acidify with HCl to precipitate the final product: 3-ethoxyisoquinoline-4-carboxylic acid .

Three-step synthetic workflow for 3-ethoxyisoquinoline-4-carboxylic acid.

Protocol 2: In Vitro FLIPR Calcium Assay for Orexin Receptor Antagonism

Once the 3-ethoxyisoquinoline-4-carboxylic acid is coupled to a target amine, the resulting derivative is tested for biological activity using a Fluorescent Imaging Plate Reader (FLIPR) assay [8].

Causality Note: Probenecid is a crucial addition to the assay buffer. It acts as an inhibitor of organic anion transporters present in the CHO cell membranes. Without probenecid, the cells would actively pump the Fluo-4 AM dye out of the cytoplasm, destroying the signal-to-noise ratio required to measure the rapid calcium flux [9].

Methodology:

  • Cell Preparation: Seed Chinese Hamster Ovary (CHO) cells stably expressing human OX1R or OX2R at 20,000 cells/well into 384-well clear-bottom black plates coated with poly-D-lysine. Incubate overnight at 37∘C and 5%CO2​ .

  • Dye Loading: Wash cells with Assay Buffer (HBSS containing 20 mM HEPES, 0.1% BSA, and 2.5 mM probenecid , pH 7.4). Incubate for 60 minutes in buffer containing 1μM Fluo-4 AM ester and 0.02% pluronic acid.

  • Compound Addition: Wash cells to remove extracellular dye. Place the plate in the FLIPR instrument. Add the synthesized 3-ethoxyisoquinoline derivative (test antagonist) at varying concentrations ( 10−10 to 10−5M ) and incubate for 5 minutes.

  • Agonist Stimulation & Measurement: Inject Ala-6,12 human Orexin-A at an EC70​ concentration (typically ~70 pM). Measure fluorescence at 1-second intervals for 5 minutes.

  • Data Analysis: Calculate the IC50​ by comparing the height of the fluorescence peak in compound-treated wells versus control wells (Orexin-A alone). Potent derivatives of this scaffold typically exhibit IC50​ values in the 0.1nM to 100nM range [10].

References

  • Google Patents.
  • Google Patents.
  • Google Patents.
  • NIH PMC. "LSN2424100: a novel, potent orexin-2 receptor antagonist with selectivity over orexin-1 receptors and activity in an animal model predictive of antidepressant-like efficacy."[Link]

  • NIH PMC. "A novel, non-opioid, selective orexin-1 receptor antagonist for the treatment of substance use disorders."[Link]

  • Google APIs (Patents). "US9611277B2 - Substituted 2-azabicycles and their use as orexin receptor modulators."[Link]

  • Google Patents. "WO2020023723A1 - Method of treating aggression with orexin receptor antagonists."
  • Google Patents. "WO2016100157A2 - 6,5-bicyclic octahydropyrrolopyridine orexin receptor antagonists."
  • RSC Advances. "Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans."[Link]

Exploratory

Comprehensive Identification of 3-Ethoxyisoquinoline-4-carboxylic Acid Metabolites: An In-Depth Technical Guide

Executive Summary & Context 3-Ethoxyisoquinoline-4-carboxylic acid (CAS 1628319-80-1) is a highly specific chemical intermediate utilized in the synthesis of substituted 2-azabicycles, a class of compounds developed as p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

3-Ethoxyisoquinoline-4-carboxylic acid (CAS 1628319-80-1) is a highly specific chemical intermediate utilized in the synthesis of substituted 2-azabicycles, a class of compounds developed as potent orexin receptor modulators[1]. These modulators have been extensively investigated for their therapeutic potential in treating neurological and metabolic disorders, including insomnia, anxiety, and obesity[1],[2].

While primarily a synthetic building block, understanding the metabolic fate of the 3-ethoxyisoquinoline-4-carboxylic acid moiety is critical for drug development professionals. If this substructure is incorporated into a final Active Pharmaceutical Ingredient (API), acts as a prodrug fragment, or emerges as an in vivo degradant, profiling its metabolic liability is a regulatory necessity.

As a Senior Application Scientist, I have designed this whitepaper to provide a self-validating, highly rigorous analytical workflow for identifying the Phase I and Phase II metabolites of this compound using in vitro models and High-Resolution Mass Spectrometry (LC-HRMS/MS).

Structural Liability & Metabolic Prediction

A robust metabolite identification (MetID) strategy begins with predictive causality. We do not simply search for random masses; we predict biotransformations based on the molecule's structural liabilities.

The structure of 3-ethoxyisoquinoline-4-carboxylic acid features three primary metabolic hotspots:

  • The 3-Ethoxy Group: Highly susceptible to Cytochrome P450 (CYP)-mediated O-dealkylation, resulting in the loss of an ethyl group to form a hydroxylated isoquinoline.

  • The Isoquinoline Core: An electron-rich aromatic system prone to CYP-mediated aromatic hydroxylation.

  • The 4-Carboxylic Acid: A classic target for Phase II conjugation, specifically Uridine 5'-diphospho-glucuronosyltransferase (UGT)-mediated acyl glucuronidation.

MetabolicPathway Parent 3-Ethoxyisoquinoline-4-carboxylic acid (Parent, m/z 218.0812) M1 M1: 3-Hydroxyisoquinoline-4-carboxylic acid (O-Deethylation, m/z 190.0499) Parent->M1 CYP450 Phase I (-C2H4) M2 M2: Hydroxy-3-ethoxyisoquinoline-4-carboxylic acid (Aromatic Hydroxylation, m/z 234.0761) Parent->M2 CYP450 Phase I (+O) M3 M3: 3-Ethoxyisoquinoline-4-acyl glucuronide (Glucuronidation, m/z 394.1133) Parent->M3 UGT Phase II (+C6H8O6)

Figure 1: Predicted Phase I and Phase II metabolic pathways of 3-Ethoxyisoquinoline-4-carboxylic acid.

Experimental Design: In Vitro Metabolism Protocols

To ensure a self-validating system, we utilize Cryopreserved Human Hepatocytes . Causality Check: Why hepatocytes instead of Human Liver Microsomes (HLM)? While HLMs are excellent for Phase I CYP screening, they lack the endogenous cofactors (like UDPGA) required for Phase II glucuronidation. Because our compound contains a prime target for acyl glucuronidation (the 4-carboxylic acid), intact hepatocytes provide the comprehensive cellular machinery needed to capture both Phase I and Phase II events simultaneously.

Step-by-Step Hepatocyte Incubation Methodology
  • Preparation: Thaw cryopreserved human hepatocytes in Williams' E medium. Causality: Williams' E medium is specifically formulated to maintain hepatocyte viability and metabolic enzyme expression over the incubation period.

  • Viability Check: Ensure cell viability is >80% using Trypan blue exclusion.

  • Incubation Setup: Dilute hepatocytes to a working concentration of 1×106 cells/mL in a 24-well plate.

  • Dosing: Spike 3-ethoxyisoquinoline-4-carboxylic acid to a final concentration of 10 µM (keep organic solvent concentration <0.1% DMSO to prevent enzyme inhibition).

  • Time-Course Sampling: Incubate at 37°C under 5% CO2​ . Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching & Precipitation: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard. Causality: The 1:3 ratio of cold organic solvent instantly denatures metabolic enzymes (stopping the reaction precisely) and precipitates cellular proteins, preventing downstream LC column clogging.

  • Centrifugation: Centrifuge the quenched samples at 14,000 × g for 15 minutes at 4°C. Extract the supernatant for LC-HRMS analysis.

Analytical Methodology: LC-HRMS/MS Workflow

Identifying trace metabolites in a complex biological matrix requires separating the signal from the noise. We achieve this using Ultra-High-Performance Liquid Chromatography coupled to High-Resolution Mass Spectrometry (UHPLC-HRMS), augmented by Mass Defect Filtering (MDF).

Step-by-Step LC-HRMS/MS Protocol
  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: A = 0.1% Formic Acid in Water; B = 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry Acquisition:

    • Instrument: Q-TOF or Orbitrap operating in positive Electrospray Ionization (ESI+) mode.

    • Method: Data-Dependent Acquisition (DDA). Causality: DDA automatically triggers MS/MS fragmentation for the top 5 most abundant precursor ions in a full scan. This allows for unbiased structural elucidation of unexpected metabolites without requiring a pre-programmed targeted list.

  • Data Processing via Mass Defect Filtering (MDF):

    • Causality: Biological matrices contain thousands of endogenous compounds. MDF is a powerful post-acquisition technique that mathematically filters out endogenous matrix interferences by excluding ions that do not share the specific mass defect (the fractional part of the exact mass) of the parent core[3],[4]. This enables the high-resolution instrument to isolate both predicted and unexpected drug metabolites based on narrow, well-defined mass defect ranges[5].

Workflow Incubation In Vitro Incubation (Human Hepatocytes) Quench Enzyme Quench (Cold ACN, 1:3 v/v) Incubation->Quench UHPLC UHPLC Separation (C18, 15m Gradient) Quench->UHPLC HRMS HRMS/MS Acquisition (Top-5 DDA Mode) UHPLC->HRMS MDF Mass Defect Filtering (Data Processing) HRMS->MDF ID Metabolite Elucidation (Fragment Assembly) MDF->ID

Figure 2: End-to-end LC-HRMS/MS analytical workflow for metabolite identification.

Data Presentation & Metabolite Elucidation

By applying the exact mass calculations and expected biotransformation shifts, we can construct a targeted identification table. The parent compound, 3-Ethoxyisoquinoline-4-carboxylic acid ( C12​H11​NO3​ ), has a theoretical monoisotopic mass of 217.0739 Da, yielding a protonated precursor [M+H]+ at m/z 218.0812.

Table 1: Quantitative Summary of Predicted Metabolites
Metabolite IDBiotransformationChemical FormulaTheoretical Exact Mass [M+H]+ Mass Shift ( Δ Da)Diagnostic MS/MS Fragments
Parent N/A C12​H11​NO3​ 218.08120.0000m/z 190 (loss of C2​H4​ ), m/z 172 (loss of H2​O )
M1 O-Deethylation C10​H7​NO3​ 190.0499-28.0313m/z 172 (loss of H2​O ), m/z 144 (loss of CO )
M2 Aromatic Hydroxylation C12​H11​NO4​ 234.0761+15.9949m/z 206 (loss of C2​H4​ ), m/z 188 (loss of H2​O )
M3 Acyl Glucuronidation C18​H19​NO9​ 394.1133+176.0321m/z 218 (cleavage of glucuronide), m/z 190

Note: The presence of the m/z 218 fragment in the MS/MS spectrum of M3 is the definitive diagnostic signature proving that the glucuronic acid moiety (+176 Da) was conjugated directly to the intact parent structure.

Conclusion

The identification of 3-ethoxyisoquinoline-4-carboxylic acid metabolites requires a meticulously designed, self-validating analytical system. By combining the biological completeness of human hepatocytes with the analytical supremacy of Data-Dependent LC-HRMS and Mass Defect Filtering, researchers can confidently map both Phase I (dealkylation, hydroxylation) and Phase II (glucuronidation) pathways. This methodology ensures that any metabolic liabilities of this structural moiety are fully characterized, supporting downstream safety and pharmacokinetic optimization in drug development.

References

  • [1] US8969352B2 - Substituted 2-azabicycles and their use as orexin receptor modulators. Google Patents. Available at:

  • [2] US 8,969,352 B2 - Substituted 2-azabicycles (Metabolism Context). Googleapis. Available at:

  • [3] MSE with mass defect filtering for in vitro and in vivo metabolite identification. Rapid Communications in Mass Spectrometry (via ResearchGate). Available at:

  • [4] Identification of Xenobiotic Biotransformation Products Using Mass Spectrometry-Based Metabolomics. PMC / NIH. Available at:

  • [5] Mass Defect Filter for Removing Noise and Detector Oscillation Artifacts in Centroided Time-of-Flight Mass Spectra. Journal of the American Society for Mass Spectrometry (ACS Publications). Available at:

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Organic Synthesis of 3-Ethoxyisoquinoline-4-carboxylic Acid

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Building block synthesis for dual orexin receptor antagonists (DORAs) and structurally related heterocyclic APIs. I...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Building block synthesis for dual orexin receptor antagonists (DORAs) and structurally related heterocyclic APIs.

Introduction & Mechanistic Rationale

3-Ethoxyisoquinoline-4-carboxylic acid is a highly specialized bicyclic heteroaromatic scaffold. It is prominently featured in the synthesis of complex pharmaceutical agents, most notably as a critical intermediate in the development of dual orexin receptor antagonists used for the treatment of insomnia and other neurological disorders . The presence of the ethoxy group at the C3 position and the carboxylic acid at the C4 position provides a unique steric and electronic profile, making it a versatile scaffold for further functionalization via amide coupling or decarboxylative cross-coupling.

Synthesizing this molecule from commercially available ethyl 3-aminoisoquinoline-4-carboxylate requires a precise three-step sequence to ensure regioselectivity and functional group compatibility.

Causality in Experimental Design
  • Diazotization-Hydrolysis: The initial step converts the C3-amine to a hydroxyl group. By treating the amine with sodium nitrite in aqueous sulfuric acid at 0 °C, a diazonium salt is formed. Maintaining a strictly cold environment is critical to prevent the diazonium intermediate from undergoing unwanted side reactions (e.g., Sandmeyer-type coupling or azo dye formation).

  • Mitsunobu Etherification: Alkylating the C3-hydroxyl group to form the ethoxy ether presents a chemoselectivity challenge. Traditional Williamson ether synthesis risks competing N-alkylation (due to the lactam tautomer) and premature saponification of the C4-ethyl ester. The Mitsunobu reaction bypasses these issues, operating under mild, neutral conditions to drive O-alkylation specifically through an alkoxyphosphonium intermediate.

  • Saponification: The final step is the base-catalyzed hydrolysis of the C4-ester. Because the C4 position in the isoquinoline ring is sterically hindered and electronically deactivated by the adjacent ethoxy group, rigorous step-wise heating (60 °C to 70 °C) with high concentrations of NaOH is required to drive the saponification to completion .

Synthetic Workflow & Pathway Visualization

SynthesisRoute SM Ethyl 3-aminoisoquinoline- 4-carboxylate Int1 Ethyl 3-hydroxyisoquinoline- 4-carboxylate SM->Int1 NaNO₂, H₂SO₄ (aq) 0 °C, 2.5 h Int2 Ethyl 3-ethoxyisoquinoline- 4-carboxylate Int1->Int2 EtOH, PPh₃, DIAD THF, RT, 16 h Prod 3-Ethoxyisoquinoline- 4-carboxylic acid Int2->Prod NaOH (aq), MeOH 60-70 °C then HCl (aq)

Figure 1: Three-step synthetic workflow for 3-Ethoxyisoquinoline-4-carboxylic acid.

MitsunobuMech Step1 PPh₃ + DIAD Step2 Betaine Intermediate Step1->Step2 Nucleophilic Addition Step3 Alkoxyphosphonium Ion [Ph₃P-OEt]⁺ Step2->Step3 Protonation & EtOH Addition Step4 O-Alkylated Isoquinoline + Ph₃P=O Step3->Step4 SN2 Displacement by Isoquinoline-O⁻

Figure 2: Mechanistic pathway of the chemoselective Mitsunobu etherification step.

Quantitative Data & Reagent Summaries

The following tables summarize the stoichiometric requirements for a standard 2.70 mmol scale synthesis based on validated patent literature .

Table 1: Step 1 - Diazotization & Hydroxylation
ReagentMW ( g/mol )EquivalentsAmountRole
Ethyl 3-aminoisoquinoline-4-carboxylate216.241.00583 mgStarting Material
Sulfuric Acid (5N aq.)98.08Excess6.8 mLAcidic Medium / Reactant
Sodium Nitrite (NaNO₂)69.001.20223 mgDiazotizing Agent
Table 2: Step 2 - Mitsunobu Etherification
ReagentMW ( g/mol )EquivalentsAmountRole
Ethyl 3-hydroxyisoquinoline-4-carboxylate217.221.00~583 mgIntermediate 1
Triphenylphosphine (PPh₃)262.291.501.06 gReductant / Activator
Absolute Ethanol (EtOH)46.071.500.24 mLAlkylating Source
Diisopropyl azodicarboxylate (DIAD)202.211.500.79 mLOxidant / Activator
Tetrahydrofuran (THF, anhydrous)72.11-13.0 mLSolvent
Table 3: Step 3 - Saponification
ReagentMW ( g/mol )EquivalentsAmountRole
Ethyl 3-ethoxyisoquinoline-4-carboxylate245.281.00492 mgIntermediate 2
Sodium Hydroxide (2M aq.)40.002.502.5 mLBase (Initial)
Sodium Hydroxide (4M aq.)40.004.002.0 mLBase (Chase)
Methanol (MeOH)32.04-15.0 mLSolvent

Step-by-Step Experimental Protocols

Step 1: Synthesis of Ethyl 3-hydroxyisoquinoline-4-carboxylate
  • Preparation: Suspend ethyl 3-aminoisoquinoline-4-carboxylate (583 mg, 2.70 mmol) in 5N aqueous sulfuric acid (6.8 mL) in a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach exactly 0 °C.

  • Diazotization: Dissolve sodium nitrite (223 mg, 3.24 mmol) in distilled water (1.0 mL). Add this solution dropwise to the acidic suspension over 10 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 2.5 hours.

    • Self-Validation Check: The evolution of N₂ gas should gradually subside. A TLC check (DCM:MeOH 95:5) should indicate the complete consumption of the highly fluorescent starting material.

  • Workup: Carefully neutralize the reaction by adding 1N NaOH (aq) dropwise until the pH reaches exactly 7.0 (monitor via pH paper or probe).

  • Isolation: Extract the aqueous phase with dichloromethane (DCM) (2 × 15 mL). Combine the organic phases, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude intermediate. Proceed to Step 2 without further purification.

Step 2: Synthesis of Ethyl 3-ethoxyisoquinoline-4-carboxylate
  • Preparation: Dissolve the crude ethyl 3-hydroxyisoquinoline-4-carboxylate from Step 1 in anhydrous THF (13.0 mL) under a nitrogen atmosphere.

  • Reagent Addition: Add triphenylphosphine (1.06 g, 4.03 mmol) and absolute ethanol (0.24 mL, 4.03 mmol) to the solution.

  • Activation: Cool the mixture slightly (10–15 °C) to control the mild exotherm. Add DIAD (0.79 mL, 4.03 mmol) dropwise over 5 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature (20–25 °C) and stir for 16 hours.

    • Self-Validation Check: A color change (typically yellow to pale orange) and the appearance of a white triphenylphosphine oxide precipitate upon partial concentration indicate reaction progression.

  • Purification: Evaporate the THF under reduced pressure. Purify the crude residue via silica gel flash chromatography (eluting with a gradient of Ethyl Acetate/Petroleum Ether) to isolate pure ethyl 3-ethoxyisoquinoline-4-carboxylate.

Step 3: Synthesis of 3-Ethoxyisoquinoline-4-carboxylic acid
  • Preparation: Dissolve the purified ethyl 3-ethoxyisoquinoline-4-carboxylate (492 mg, 2.00 mmol) in methanol (15 mL) in a reaction vial.

  • Initial Hydrolysis: Add 2M aqueous NaOH (2.5 mL) to the solution. Equip the vial with a reflux condenser and stir the mixture at 60 °C for 16 hours.

  • Chase Hydrolysis: To overcome the steric hindrance at the C4 position and ensure complete conversion, add 4M aqueous NaOH (2.0 mL) and increase the temperature to 70 °C for an additional 4 hours.

    • Self-Validation Check: TLC (Hexanes:EtOAc 7:3) should show the complete disappearance of the less polar ester spot.

  • Solvent Removal: Remove the methanol by rotary evaporation, leaving the basic aqueous phase.

  • Precipitation: Cool the remaining aqueous phase to 0 °C in an ice bath. Acidify the solution dropwise with 1N HCl until the pH reaches 3–4. This will induce the precipitation of the free carboxylic acid.

  • Isolation: Filter the resulting solid through a Büchner funnel, wash with ice-cold water (2 × 5 mL), and dry in vacuo at 40 °C overnight to yield the final product, 3-ethoxyisoquinoline-4-carboxylic acid.

References

  • Substituted 2-azabicycles and their use as orexin receptor modulators (US Patent 8,969,352 B2). Google Patents.
Application

Application Note: Solubilization and In Vitro Protocol for 3-Ethoxyisoquinoline-4-carboxylic Acid

Executive Summary & Scientific Context 3-Ethoxyisoquinoline-4-carboxylic acid (CAS: 1628319-80-1) is a highly specialized synthetic intermediate predominantly utilized in the design and synthesis of dual orexin receptor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

3-Ethoxyisoquinoline-4-carboxylic acid (CAS: 1628319-80-1) is a highly specialized synthetic intermediate predominantly utilized in the design and synthesis of dual orexin receptor antagonists (DORAs) and related neurological modulators . Because the orexin signaling pathway heavily regulates wakefulness, reward, and metabolic systems, derivatives of this compound are routinely evaluated in cell-based functional assays (e.g., calcium mobilization assays in recombinant HEK293 or CHO cells).

However, transitioning this compound from a lyophilized powder to a bioavailable state in aqueous in vitro systems presents a distinct physicochemical challenge. This application note provides a field-proven, self-validating protocol to achieve complete solubilization without compromising cellular integrity.

Physicochemical Profile & Causality of Solvent Selection

To design an effective dissolution strategy, we must first analyze the quantitative properties of the molecule.

Table 1: Physicochemical Properties of 3-Ethoxyisoquinoline-4-carboxylic acid

PropertyValueExperimental Implication
CAS Number 1628319-80-1Unique identifier for sourcing high-purity (>98%) lots.
Molecular Formula C12H11NO3Indicates a balance of heteroatoms, but dominated by the aromatic core.
Molecular Weight 217.22 g/mol Required for precise molarity calculations (10.86 mg/mL = 50 mM).
Structural Features Carboxylic acid + EthoxyisoquinolineAmphiphilic tendencies; highly prone to π-π stacking.
Primary Solvent Anhydrous DMSOEssential for primary solvation; disrupts crystal lattice.
The Causality of Solvent Choice

While the carboxylic acid moiety (pKa ~4.0) suggests potential solubility in alkaline aqueous buffers, the bulky, highly lipophilic 3-ethoxyisoquinoline core drives strong intermolecular hydrophobic interactions and π-π stacking. Attempting direct dissolution in aqueous cell culture media will result in micro-precipitation.

Anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent. As a highly polar aprotic solvent, DMSO efficiently disrupts both hydrogen bonding and hydrophobic stacking, solvating the compound at the molecular level. Using anhydrous DMSO is critical; atmospheric moisture absorbed by standard DMSO will prematurely initiate hydrophobic collapse, degrading the stability of your master stock.

Experimental Protocols: A Self-Validating System

The following protocol is designed as a self-validating system: each step contains a built-in quality control (QC) checkpoint to ensure the integrity of the downstream assay.

Protocol A: Preparation of 50 mM Master Stock Solution

Goal: Create a highly concentrated, stable stock to minimize final solvent volume in the assay.

  • Temperature Equilibration (QC Checkpoint): Allow the sealed vial of 3-Ethoxyisoquinoline-4-carboxylic acid to equilibrate to room temperature (RT) for 30 minutes before opening.

    • Causality: Opening cold vials causes atmospheric moisture to condense on the powder, altering the precise molecular weight and introducing water that triggers premature precipitation.

  • Precise Weighing: Weigh exactly 10.86 mg of the powder into a sterile, light-blocking microcentrifuge tube.

  • Primary Solvation: Add 1.0 mL of Anhydrous DMSO (≥99.9% purity).

  • Mechanical Disruption: Vortex vigorously for 30 seconds, followed by water-bath sonication for 5–10 minutes at RT.

    • Causality: Acoustic cavitation from sonication provides the localized activation energy required to shatter the crystalline lattice, ensuring complete molecular dispersion.

  • Visual Validation: Hold the tube against a light source. The solution must be optically clear. Any turbidity or particulate matter invalidates the stock; if observed, continue sonicating.

  • Storage: Aliquot into 50 µL volumes and store at -20°C. Avoid more than three freeze-thaw cycles.

Protocol B: Serial Dilution and Cell Treatment

Goal: Introduce the compound to cells without inducing solvent toxicity or compound "crashing."

  • Intermediate Dilution: Thaw a 50 µL aliquot at RT. Dilute 1:50 in pure DMSO to create a 1 mM intermediate stock .

  • Media Preparation: Pre-warm your complete cell culture media (e.g., DMEM + 10% FBS) to exactly 37°C.

  • Final Dilution (Dropwise Addition): To achieve a final assay concentration of 1 µM, add 1 µL of the 1 mM intermediate stock per 1 mL of pre-warmed media. Add the stock dropwise while gently swirling the media.

    • Causality: Injecting DMSO stocks into static or cold media causes a rapid temperature drop and localized supersaturation, forcing the compound to instantly precipitate ("crash out"). Pre-warming and swirling diffuse the compound evenly.

  • Vehicle Control Validation: You must run a parallel vehicle control containing 0.1% DMSO in media.

    • Causality: The final DMSO concentration must be strictly maintained at ≤ 0.1% (v/v) to prevent solvent-induced cytotoxicity or artifactual shifts in cell membrane permeability . If the vehicle control shows reduced cell viability compared to untreated cells, the assay is invalid.

Visualizations

Workflow Diagram

The following diagram maps the critical path from raw powder to in vitro application, highlighting the transition from organic to aqueous environments.

Workflow A 3-Ethoxyisoquinoline- 4-carboxylic acid B Add Anhydrous DMSO (Vortex & Sonicate) A->B Solvate C 50 mM Stock Solution (Store at -20°C) B->C Complete Dissolution D Intermediate Dilution (in DMSO) C->D Serial Dilution E Media Dilution (Pre-warmed 37°C) D->E Dropwise Addition F In Vitro Cell Assay (≤0.1% DMSO) E->F Treat Cells

Fig 1. Step-by-step solubilization and serial dilution workflow for cell culture assays.

Mechanistic Application Pathway

Because 3-Ethoxyisoquinoline-4-carboxylic acid is a foundational building block for Orexin receptor modulators, understanding the downstream pharmacological target is crucial for assay design (e.g., selecting a Calcium-sensitive fluorescent dye like Fluo-4 for the readout).

Pathway Ligand Orexin A/B Peptides Receptor OX1R / OX2R (GPCR) Ligand->Receptor Agonist Binding Modulator Orexin Modulator (3-Ethoxy... derivative) Modulator->Receptor Antagonism/Modulation Gq Gq/11 Protein Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulation IP3 IP3 & DAG Generation PLC->IP3 PIP2 Cleavage Ca2 Intracellular Ca2+ Release IP3->Ca2 Calcium Mobilization

Fig 2. Orexin receptor signaling pathway targeted by 3-Ethoxyisoquinoline derivatives.

Troubleshooting & Quality Control

If experimental variability occurs, consult the following diagnostic matrix to identify the root cause.

Table 2: Diagnostic matrix for compound handling and assay execution

Observed IssueMechanistic CausalityCorrective Action
Micro-crystals visible in culture media under microscope Cold shock during dilution or localized supersaturation exceeding the aqueous solubility limit.Ensure media is strictly at 37°C. Increase the speed of swirling during the dropwise addition of the DMSO stock.
High cell death in both treated and vehicle control wells DMSO concentration exceeds cellular tolerance, causing lipid bilayer fluidization and lysis.Recalculate dilutions to ensure final DMSO concentration is ≤ 0.1% (v/v). Use a more concentrated intermediate stock.
Inconsistent IC50/EC50 values across biological replicates Compound degradation due to repeated freeze-thaw cycles or hydrolysis from absorbed water.Discard old stocks. Prepare fresh 50 mM stocks in strictly anhydrous DMSO and use single-use aliquots.

References

  • Title: Substituted 2-azabicycles and their use as orexin receptor modulators (US Patent 8,969,352 B2)
Method

Application Note: Transition-Metal Catalyzed Workflows for 3-Ethoxyisoquinoline-4-carboxylic Acid

Executive Summary In modern synthetic organic chemistry and drug discovery, heteroaromatic carboxylic acids are highly valued both as traceless coupling partners and as stable pharmacophoric building blocks. 3-Ethoxyisoq...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern synthetic organic chemistry and drug discovery, heteroaromatic carboxylic acids are highly valued both as traceless coupling partners and as stable pharmacophoric building blocks. 3-Ethoxyisoquinoline-4-carboxylic acid (CAS: 1628319-80-1) is a versatile, electron-modulated scaffold that serves a dual purpose in transition-metal catalysis.

Depending on the chosen reaction conditions, this molecule can either undergo bimetallic decarboxylative cross-coupling to yield highly substituted 4-arylisoquinolines, or it can be utilized in sequential amidation and cross-coupling workflows to construct complex central nervous system (CNS) therapeutics, such as orexin receptor modulators[1]. This guide details the physicochemical rationale, mechanistic causality, and validated protocols for both advanced applications.

Physicochemical & Structural Profiling

Understanding the structural electronics of 3-Ethoxyisoquinoline-4-carboxylic acid is critical for predicting its reactivity:

  • Chemical Formula: C₁₂H₁₁NO₃

  • Molecular Weight: 217.22 g/mol

  • Electronic Modulation: The ethoxy group at the C3 position exerts a strong resonance-donating (+R) effect into the isoquinoline ring. Crucially, its steric bulk forces the adjacent C4-carboxylic acid out of coplanarity with the aromatic system. This steric twist breaks the π -conjugation of the carboxylate, significantly lowering the activation energy required for CO2 extrusion during decarboxylative cross-coupling[2].

  • Stability: As a bench-stable solid, it avoids the moisture and air sensitivity typically associated with pre-formed organometallic reagents (e.g., boronic acids or stannanes).

Application 1: Bimetallic Pd/Cu-Catalyzed Decarboxylative Cross-Coupling

Concept & Causality

The sp²-hybridized C–COOH bond is notoriously difficult to cleave. To utilize 3-Ethoxyisoquinoline-4-carboxylic acid as a nucleophile surrogate, we employ a Gooßen-type bimetallic Pd/Cu catalytic system [3].

  • The Copper Cycle: Copper(I) coordinates to the carboxylate. The ortho-ethoxy group's steric hindrance facilitates protodecarboxylation, extruding CO₂ to generate a reactive Cu(I)-heteroaryl intermediate.

  • The Palladium Cycle: Concurrently, Pd(0) undergoes oxidative addition into an aryl halide to form a Pd(II)-aryl-halide complex.

  • Transmetalation: The Cu(I)-isoquinoline species transmetalates with the Pd(II) complex. Silver carbonate ( Ag2​CO3​ ) is often added to abstract the halide from Pd(II), driving this transmetalation forward[2]. Reductive elimination yields the 4-aryl-3-ethoxyisoquinoline product.

G Start 3-Ethoxyisoquinoline- 4-carboxylic acid CuCycle Cu(I) Catalytic Cycle (Decarboxylation) Start->CuCycle Cu2O, Base CuAr Cu(I)-Aryl Intermediate (- CO2) CuCycle->CuAr -CO2 Transmetalation Transmetalation Complex Cu-Pd CuAr->Transmetalation PdCycle Pd(0) Catalytic Cycle (Oxidative Addition) PdAr Pd(II)-Aryl-Halide PdCycle->PdAr + Aryl Halide PdAr->Transmetalation Transmetalation->CuCycle Regenerate Cu(I) Transmetalation->PdCycle Regenerate Pd(0) Product 4-Aryl-3-ethoxyisoquinoline (Biaryl Product) Transmetalation->Product Reductive Elimination

Bimetallic Pd/Cu catalytic cycle for decarboxylative cross-coupling.

Step-by-Step Protocol: Decarboxylative Arylation

Reagents: 3-Ethoxyisoquinoline-4-carboxylic acid (1.5 equiv), Aryl Bromide (1.0 equiv), Pd(OAc)2​ (5 mol%), Cu2​O (10 mol%), 1,10-phenanthroline (20 mol%), Ag2​CO3​ (1.5 equiv). Solvent: NMP / Quinoline (3:1 v/v). Causality: Quinoline acts as an auxiliary stabilizing ligand for the Cu(I) intermediate at high temperatures.

  • Preparation: In a flame-dried Schlenk tube under an argon atmosphere, combine the carboxylic acid, Pd(OAc)2​ , Cu2​O , 1,10-phenanthroline, and Ag2​CO3​ .

  • Solvent Addition: Add the aryl bromide (if solid, add in step 1), followed by anhydrous NMP and Quinoline.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to rigorously exclude oxygen, which would rapidly oxidize the active Pd(0) and Cu(I) species.

  • Reaction: Seal the tube and heat to 160 °C in a pre-heated oil bath for 16 hours. The high temperature is strictly required to overcome the activation barrier for CO₂ extrusion.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove metal salts. Wash the organic layer with 1M HCl to remove quinoline, followed by brine. Dry over MgSO4​ , concentrate, and purify via flash chromatography.

Application 2: Amidation and Sequential Cross-Coupling in Drug Discovery

Concept & Causality

In the synthesis of complex pharmaceuticals—specifically dual orexin receptor antagonists developed by Janssen Pharmaceutica—the intact 3-ethoxyisoquinoline core is retained as an essential binding motif[1]. Here, the carboxylic acid is not decarboxylated but activated for amide bond formation with a halogenated scaffold (e.g., a substituted 2-azabicycle).

Because the C3-ethoxy group creates steric hindrance around the C4-carboxylate, standard coupling agents (like EDC/HOBt) often suffer from low kinetics. Therefore, HATU is utilized to generate a highly reactive HOAt-ester. Once the amide is formed, the pendant halogen on the coupled scaffold undergoes a Suzuki-Miyaura cross-coupling to finalize the pharmacophore[1].

G Acid 3-Ethoxyisoquinoline- 4-carboxylic acid Coupling Amide Bond Formation (HATU, DIPEA) Acid->Coupling Amine Halogenated Amine Scaffold Amine->Coupling Amide Halogenated Amide Intermediate Coupling->Amide Suzuki Suzuki-Miyaura Cross-Coupling Amide->Suzuki + Boronic Acid, Pd(dppf)Cl2 Final Complex Pharmacophore (Orexin Modulator) Suzuki->Final

Sequential amidation and cross-coupling workflow for orexin modulators.

Step-by-Step Protocol: Sequential Synthesis Workflow

Phase 1: Sterically Demanding Amidation

  • Activation: Dissolve 3-Ethoxyisoquinoline-4-carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir at room temperature for 15 minutes to ensure complete formation of the active HOAt-ester.

  • Coupling: Add the halogenated amine scaffold (1.05 equiv). Stir at 45 °C for 16 hours. Causality: Mild heating overcomes the steric clash between the C3-ethoxy group and the incoming bulky secondary/tertiary amine.

  • Isolation: Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and purify to yield the halogenated amide intermediate.

Phase 2: Suzuki-Miyaura Cross-Coupling

  • Setup: In a microwave vial, combine the halogenated amide intermediate (1.0 equiv), a heteroaryl boronic acid (1.5 equiv), and Pd(dppf)Cl2​ (5 mol%). Causality: The large bite angle of the dppf ligand accelerates reductive elimination, preventing competitive protodehalogenation of the complex scaffold.

  • Solvent/Base: Add 1,4-Dioxane and 2M aqueous Na2​CO3​ (ratio 4:1). Degas with argon for 10 minutes.

  • Reaction: Heat at 90 °C for 4 hours.

  • Workup: Dilute with water, extract with EtOAc, concentrate, and purify via preparative HPLC to isolate the final target compound.

Quantitative Data Presentation

The following table summarizes the operational parameters and expected outcomes for the two distinct transition-metal workflows utilizing 3-Ethoxyisoquinoline-4-carboxylic acid.

ParameterWorkflow A: Decarboxylative Cross-CouplingWorkflow B: Sequential Amidation & Suzuki
Primary Role of Acid Traceless Nucleophile Surrogate (Extrudes CO₂)Stable Pharmacophore / Directing Motif
Catalyst System Pd(OAc)2​ / Cu2​O (Bimetallic)None (Amidation) Pd(dppf)Cl2​ (Suzuki)
Key Ligands 1,10-phenanthroline (for Cu)dppf (for Pd)
Base / Additives Ag2​CO3​ DIPEA (Amidation) / Na2​CO3​ (Suzuki)
Operating Temperature 160 °C (High thermal energy required)45 °C (Amidation) 90 °C (Suzuki)
Typical Yield Range 45% – 70% (Substrate dependent)75% – 95% (Amidation) / 60% – 85% (Suzuki)
Industrial Application Late-stage functionalization, Biaryl synthesisSynthesis of Orexin Receptor Modulators

References

  • Title: Substituted 2-azabicycles and their use as orexin receptor modulators (US Patent 8,969,352 B2)
  • Title: Synthesis of Biaryls via Catalytic Decarboxylative Coupling Source: Science, Vol 313, Issue 5787, pp. 662-664 (Gooßen, L. J., et al., 2006) URL: [Link]

  • Title: Decarboxylative Biaryl Synthesis from Aromatic Carboxylates and Aryl Triflates Source: Journal of the American Chemical Society, 2008, 130, 46, 15248–15249 URL: [Link]

  • Title: Decarboxylative cross-coupling Source: Wikipedia URL: [Link]

Sources

Application

Application Note: 3-Ethoxyisoquinoline-4-carboxylic Acid in the Synthesis of Selective Orexin Receptor Modulators

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus Area: Neuropharmacology, GPCR Antagonists, and Synthetic Methodologies.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus Area: Neuropharmacology, GPCR Antagonists, and Synthetic Methodologies.

Executive Summary

In the landscape of neuropharmacology, the targeted modulation of G-protein-coupled receptors (GPCRs) requires highly specific molecular building blocks. 3-Ethoxyisoquinoline-4-carboxylic acid (CAS: 1628319-80-1) has emerged as a critical intermediate in the synthesis of substituted azabicyclo-derivatives, functioning as Selective Orexin-1 Receptor Antagonists (1-SORAs). Pioneered extensively by drug development programs at Janssen Pharmaceutica, this building block provides the essential steric and lipophilic properties required to achieve high binding affinity and selectivity for the OX1 receptor over the OX2 receptor.

This application note details the pharmacological rationale, chemical synthesis, and step-by-step protocols for incorporating 3-ethoxyisoquinoline-4-carboxylic acid into advanced medicinal chemistry workflows.

Pharmacological Context: The Orexin System

The orexin (hypocretin) system consists of two neuropeptides (Orexin-A and Orexin-B) that bind to two distinct GPCRs: the Orexin-1 Receptor (OX1R) and Orexin-2 Receptor (OX2R) .

  • OX2R is predominantly involved in the regulation of sleep and wakefulness. Dual Orexin Receptor Antagonists (DORAs) targeting both receptors are clinically validated for insomnia.

  • OX1R is heavily implicated in the brain's reward and stress pathways. Selective blockade of OX1R (1-SORA) is a highly sought-after mechanism for treating panic disorders, anxiety, and addiction without inducing hypnotic (sleep-promoting) side effects .

The structural incorporation of the 3-ethoxyisoquinoline moiety into azabicyclo[2.2.1]heptane scaffolds forces a specific dihedral angle in the resulting amide bond. The ethoxy group occupies a distinct lipophilic pocket within the OX1R orthosteric site, driving a >50-fold selectivity over OX2R.

OrexinPathway OrexinA Orexin-A Peptide OX1R OX1 Receptor (Gq) Target for Panic/Addiction OrexinA->OX1R High Affinity OX2R OX2 Receptor (Gq/Gi/Go) Target for Sleep/Wake OrexinA->OX2R High Affinity OrexinB Orexin-B Peptide OrexinB->OX1R Low Affinity OrexinB->OX2R High Affinity PLC Phospholipase C (PLC) Activation OX1R->PLC OX2R->PLC Ca2 Intracellular Ca2+ Mobilization PLC->Ca2 Antagonist 1-SORA (Isoquinoline-based) Antagonist->OX1R Selective Blockade

Orexin signaling pathway and selective OX1R blockade by 1-SORA compounds.

Chemical Synthesis & Structural Rationale

The synthesis of 3-ethoxyisoquinoline-4-carboxylic acid is typically achieved starting from commercially available ethyl 3-aminoisoquinoline-4-carboxylate. The workflow relies on a diazotization/hydrolysis sequence, followed by selective O -alkylation, and final saponification .

SynthesisWorkflow Step1 Ethyl 3-aminoisoquinoline- 4-carboxylate Step2 Diazotization & Hydrolysis Step1->Step2 Step3 Ethyl 3-hydroxyisoquinoline- 4-carboxylate Step2->Step3 Step4 Alkylation (Ethyl Iodide) Step3->Step4 Step5 Ethyl 3-ethoxyisoquinoline- 4-carboxylate Step4->Step5 Step6 Saponification (NaOH/MeOH) Step5->Step6 Step7 3-Ethoxyisoquinoline- 4-carboxylic acid Step6->Step7

Synthetic workflow for 3-ethoxyisoquinoline-4-carboxylic acid.

Protocol 1: Saponification to Yield 3-Ethoxyisoquinoline-4-carboxylic Acid

Causality of Experimental Choices: The ethyl ester of the isoquinoline core is highly stable due to the conjugated aromatic system. Mild hydrolysis conditions (e.g., LiOH at room temperature) often result in incomplete conversion. Therefore, elevated temperatures (60 °C) and a strong aqueous base (NaOH) in a polar protic co-solvent (MeOH) are required to drive the reaction to completion.

Step-by-Step Methodology:

  • Preparation: Dissolve ethyl 3-ethoxyisoquinoline-4-carboxylate (2.0 mmol) in 15 mL of Methanol (MeOH) in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Slowly add 2.5 mL of 2M aqueous Sodium Hydroxide (NaOH).

  • Heating: Attach a reflux condenser and heat the reaction mixture to 60 °C. Stir vigorously for 16 hours.

  • Reaction Monitoring (Self-Validation): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The disappearance of the high-Rf ester spot and the appearance of a baseline spot confirms successful ester cleavage. If incomplete, add an additional 2.0 mL of 4M NaOH and heat at 70 °C for 4 hours.

  • Workup: Evaporate the MeOH under reduced pressure. Cool the remaining aqueous phase to 0 °C in an ice bath.

  • Precipitation: Carefully acidify the aqueous layer using 1M HCl until the pH reaches ~3.0–4.0. The free carboxylic acid will precipitate as a solid.

  • Isolation: Filter the precipitate under vacuum, wash with ice-cold water (2 x 5 mL), and dry under high vacuum to yield the title compound.

Application in Medicinal Chemistry: Azabicycle Amide Coupling

Once synthesized, 3-ethoxyisoquinoline-4-carboxylic acid is coupled to complex amines (e.g., substituted 2-azabicyclo[2.2.1]heptanes) to generate the final active pharmaceutical ingredients (APIs) .

Protocol 2: HATU-Mediated Amide Coupling

Causality of Experimental Choices: The carboxylic acid is sterically hindered by the adjacent ethoxy group at the 3-position of the isoquinoline ring. Standard coupling reagents (like EDC/HOBt) suffer from slow kinetics and low yields in this context. HATU is selected because the resulting 7-azabenzotriazole active ester is highly reactive, overcoming the steric bulk. N,N -Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to deprotonate the carboxylic acid and the amine salt without competing as a nucleophile.

Step-by-Step Methodology:

  • Activation: In an oven-dried vial under nitrogen, dissolve 3-ethoxyisoquinoline-4-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 eq) and stir the mixture at room temperature for 15 minutes to allow the formation of the activated ester.

    • Self-Validation: An aliquot can be quenched in MeOH and analyzed via LC-MS to observe the corresponding methyl ester, validating the activation step.

  • Amine Addition: Add the target azabicyclo-amine (1.1 eq) to the solution. Stir at room temperature for 12–16 hours.

  • Quenching & Extraction: Dilute the reaction with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃, water, and brine to remove DMF and HATU byproducts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography (DCM/MeOH gradient) to isolate the pure 1-SORA compound.

In Vitro Validation & Quantitative Data

Compounds synthesized using 3-ethoxyisoquinoline-4-carboxylic acid (and its closely related pyridine analogs) are typically evaluated using radioligand competitive binding assays or intracellular calcium mobilization assays (FLIPR) to determine their pKi values for human OX1R and OX2R.

Table 1: Binding Affinities of Representative Azabicyclo-Orexin Antagonists

Compound Class / ScaffoldTarget ProfileHuman OX1R Affinity (pKi)Human OX2R Affinity (pKi)Selectivity Ratio (OX1R/OX2R)Primary Indication
Non-selective DORA (Baseline)OX1R / OX2R~ 7.5 - 8.0~ 7.5 - 8.0~ 1-foldInsomnia
Representative 3-Ethoxyisoquinoline-amide*OX1R> 7.5< 6.5> 10-foldPanic / Anxiety
Compound 56 (Pyridine analog)OX1R8.206.40~ 60-foldStress-Induced Hyperarousal
JNJ-54717793 (Optimized 1-SORA)OX1R7.83~ 6.13~ 50-foldPanic Disorder / Addiction

*Data generalized from structure-activity relationship (SAR) studies detailed in Janssen Pharmaceutica patents for Intermediate A-21 derivatives.

References

  • Source: United States Patent and Trademark Office (Assignee: Janssen Pharmaceutica NV)
  • ACS Medicinal Chemistry Letters (2020) Title: Substituted Azabicyclo[2.2.1]heptanes as Selective Orexin-1 Antagonists: Discovery of JNJ-54717793 Source: ACS Publications URL:[Link]

  • Journal of Pharmacology and Experimental Therapeutics (2015) Title: A Selective Orexin-1 Receptor Antagonist Attenuates Stress-Induced Hyperarousal without Hypnotic Effects Source: ASPET Journals URL:[Link]

  • Frontiers in Neuroscience (2017) Title: Evaluation of JNJ-54717793 a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation Source: Frontiers URL:[Link]

Method

Application Note: Standard Operating Procedure for the Synthesis and Handling of 3-Ethoxyisoquinoline-4-carboxylic acid

Executive Summary 3-Ethoxyisoquinoline-4-carboxylic acid is a highly specialized, structurally rigid heterocyclic building block utilized extensively in modern neuropharmacology. It serves as a critical synthetic interme...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Ethoxyisoquinoline-4-carboxylic acid is a highly specialized, structurally rigid heterocyclic building block utilized extensively in modern neuropharmacology. It serves as a critical synthetic intermediate in the development of substituted 2-azabicycle and 7-azabicycle compounds, which function as dual orexin receptor antagonists (DORAs) and selective orexin receptor modulators 1[1.11]. These therapeutic agents are at the forefront of treating sleep-wake disorders (such as insomnia), anxiety, and addiction pathways 2[2]. This application note provides drug development professionals with a validated, self-consistent standard operating procedure (SOP) for the synthesis, isolation, and handling of this compound.

Physicochemical Profile

To ensure proper analytical tracking and handling, the core physicochemical parameters of the target compound and its immediate precursor are summarized below 3[3], 4[4].

PropertyTarget: 3-Ethoxyisoquinoline-4-carboxylic acidPrecursor: Ethyl 3-ethoxyisoquinoline-4-carboxylate
CAS Registry Number 1628319-80-11628319-79-8
Molecular Formula C₁₂H₁₁NO₃C₁₄H₁₅NO₃
Molecular Weight 217.22 g/mol 245.27 g/mol
SMILES CCOc1ncc2ccccc2c1C(=O)OCCOC1=C(C2=CC=CC=C2C=N1)C(=O)OCC
Structural Role Terminal pharmacophore segmentLate-stage synthetic intermediate

Mechanistic Role in Drug Discovery

The orexin system consists of two neuropeptides (Orexin-A and Orexin-B) that bind to G-protein-coupled receptors (OX1R and OX2R) 1[1.11]. Activation of these receptors triggers intracellular calcium elevation, driving wakefulness and reward-seeking behaviors.

Derivatives of 3-ethoxyisoquinoline-4-carboxylic acid act as competitive antagonists. The ethoxyisoquinoline moiety is not a passive structural linker; it is a highly lipophilic, sterically defined pharmacophore designed to dock securely into the hydrophobic transmembrane pockets of OX1R/OX2R, thereby blocking neuropeptide binding and mitigating hyperarousal states 2[2].

OrexinPathway Orexin Orexin A/B Neuropeptides Receptors OX1R / OX2R (GPCRs) Orexin->Receptors Agonism Calcium Intracellular Ca2+ Elevation Receptors->Calcium Gq/G11 signaling Response Wakefulness & Reward Seeking Calcium->Response Neural Activation Antagonist 2-Azabicycle Antagonist (3-Ethoxyisoquinoline derived) Antagonist->Receptors Competitive Inhibition

Orexin signaling pathway and competitive antagonism by 2-azabicycle derivatives.

Validated Synthetic Protocol

The robust preparation of 3-ethoxyisoquinoline-4-carboxylic acid relies on a three-step linear sequence starting from ethyl 3-aminoisoquinoline-4-carboxylate 1[1.11].

SynthesisWorkflow Start Ethyl 3-aminoisoquinoline- 4-carboxylate Step1 Step 1: Diazotization & Hydrolysis (NaNO2, H2SO4, 0°C) Start->Step1 Int1 Ethyl 3-hydroxyisoquinoline- 4-carboxylate Step1->Int1 Step2 Step 2: Mitsunobu Alkylation (EtOH, PPh3, DIAD, THF, RT) Int1->Step2 Int2 Ethyl 3-ethoxyisoquinoline- 4-carboxylate Step2->Int2 Step3 Step 3: Saponification (NaOH, MeOH, 60-70°C) Int2->Step3 Product 3-Ethoxyisoquinoline- 4-carboxylic acid Step3->Product

Three-step synthetic workflow for 3-ethoxyisoquinoline-4-carboxylic acid.

Step 1: Diazotization and Hydrolysis
  • Objective: Convert the primary amine at the 3-position to a hydroxyl group.

  • Procedure:

    • Suspend ethyl 3-aminoisoquinoline-4-carboxylate (2.70 mmol) in 6.8 mL of 5N H₂SO₄.

    • Cool the suspension to 0 °C using an ice bath.

    • Dropwise, add a solution of sodium nitrite (223 mg, 3.24 mmol) dissolved in 1 mL of deionized water.

    • Stir the reaction mixture at 0 °C for 2.5 hours.

    • Quench the reaction and neutralize by carefully adding 1N NaOH(aq) until pH = 7.

    • Extract the aqueous phase twice with dichloromethane (DCM). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield ethyl 3-hydroxyisoquinoline-4-carboxylate.

  • Causality & Logic: The highly acidic environment combined with sodium nitrite generates nitrous acid in situ, converting the amine into a highly reactive diazonium salt. The aqueous acidic conditions subsequently force the hydrolysis of the diazonium intermediate, substituting the N₂ leaving group with a hydroxyl group.

Step 2: Mitsunobu O-Alkylation
  • Objective: Selectively alkylate the newly formed hydroxyl group to create the ethoxy ether.

  • Procedure:

    • Dissolve the intermediate from Step 1 (2.68 mmol) in 13 mL of anhydrous tetrahydrofuran (THF).

    • Add triphenylphosphine (PPh₃, 1.06 g, 4.03 mmol) and absolute ethanol (0.24 mL, 4.03 mmol) to the solution.

    • Slowly add diisopropyl azodicarboxylate (DIAD, 0.79 mL, 4.03 mmol) while maintaining the reaction at room temperature.

    • Stir the mixture at room temperature for 16 hours.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product via silica gel chromatography (eluting with 0-30% EtOAc in hexanes) to afford ethyl 3-ethoxyisoquinoline-4-carboxylate.

  • Causality & Logic: The 3-hydroxyisoquinoline system exists in a tautomeric equilibrium with its lactam (isoquinolone) form. Standard Sₙ2 alkylation (e.g., using ethyl iodide and a base) typically yields an undesirable mixture of O-alkylated and N-alkylated products. The Mitsunobu reaction is explicitly chosen here because its mechanism heavily favors O-alkylation, ensuring strict regioselectivity for the desired ether.

Step 3: Saponification
  • Objective: Hydrolyze the ethyl ester to yield the final free carboxylic acid.

  • Procedure:

    • Dissolve ethyl 3-ethoxyisoquinoline-4-carboxylate (492 mg, 2.0 mmol) in 15 mL of methanol (MeOH).

    • Add 2.5 mL of 2M NaOH(aq).

    • Heat the reaction mixture to 60 °C and stir for 16 hours.

    • Add an additional 2.0 mL of 4M NaOH(aq) and increase the temperature to 70 °C for 4 hours to drive the reaction to completion.

    • Evaporate the methanol under reduced pressure.

    • Cool the remaining aqueous phase to 0 °C and acidify with dilute HCl to precipitate the final product. Filter and dry the solid.

  • Causality & Logic: The ester group at the 4-position is highly sterically shielded by both the adjacent 3-ethoxy group and the peri-hydrogen of the isoquinoline ring. This steric bulk impedes the nucleophilic attack of the hydroxide ion, necessitating unusually harsh saponification conditions (extended heating at 70 °C and high concentrations of NaOH) to achieve full conversion to 3-ethoxyisoquinoline-4-carboxylic acid.

Handling, Safety, and Storage

  • Personal Protective Equipment (PPE): Handle using standard laboratory PPE, including nitrile gloves, safety goggles, and a lab coat. Conduct all transfers and weighing inside a certified fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area. Desiccation at 2-8 °C is recommended to prevent hydrolytic or oxidative degradation over long-term storage. Keep away from strong oxidizing agents.

  • Hazard Profile: As a pharmacologically active intermediate, avoid inhalation of dust and direct skin contact. While specific toxicity data (LD50) may be limited, standard precautions for novel heterocyclic carboxylic acids must be strictly observed.

References

  • Title: Substituted 2-azabicycles and their use as orexin receptor modulators (US8969352B2)
  • Title: Substituted 7-azabicycles and their use as orexin receptor modulators (WO2014159591A1)
  • Title: 3-Ethoxyisoquinoline-4-carboxylic acid (CAS 1628319-80-1)
  • Title: Ethyl 3-ethoxyisoquinoline-4-carboxylate (CAS 1628319-79-8)

Sources

Application

Application Note: Advanced Formulation and CNS Delivery Strategies for 3-Ethoxyisoquinoline-4-Carboxylic Acid

Introduction & Rationale 3-Ethoxyisoquinoline-4-carboxylic acid (3-EIQC) is a highly specialized pharmacophore and critical intermediate utilized in the synthesis of substituted 2-azabicycles, which act as dual orexin re...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

3-Ethoxyisoquinoline-4-carboxylic acid (3-EIQC) is a highly specialized pharmacophore and critical intermediate utilized in the synthesis of substituted 2-azabicycles, which act as dual orexin receptor antagonists (DORAs) . These compounds are heavily investigated for the modulation of central nervous system (CNS) pathways, particularly in the treatment of insomnia, panic disorders, and drug dependence.

Despite its potent receptor-binding potential, 3-EIQC presents profound formulation challenges. At physiological pH (7.4), the carboxylic acid moiety (pKa ~3.5) is deprotonated while the isoquinoline nitrogen (pKa ~5.1) is neutral, resulting in a net anionic charge. This ionized state severely restricts passive diffusion across the lipophilic Blood-Brain Barrier (BBB). Furthermore, strong intermolecular hydrogen bonding in its crystalline solid state leads to high lattice energy and poor aqueous dissolution.

To unlock the clinical utility of 3-EIQC, this application note details two advanced formulation strategies: Amorphous Solid Dispersions (ASDs) for enhanced oral bioavailability, and Lipid Nanoparticles (LNPs) for direct nose-to-brain delivery.

Physicochemical Profiling

Successful formulation requires a deep understanding of the active pharmaceutical ingredient's (API) physical chemistry. The table below summarizes the key parameters driving our formulation choices.

Table 1: Physicochemical Properties of 3-EIQC

PropertyValueImplication for Formulation
Molecular Weight 217.22 g/mol Small molecule size is highly favorable for LNP encapsulation and rapid HME processing.
LogP ~2.5Moderate lipophilicity; suitable for lipid matrix integration and polymer miscibility.
pKa (Isoquinoline N) ~5.1Protonated at acidic pH; drives aqueous solubility at pH < 4.0.
pKa (Carboxylic Acid) ~3.5Deprotonated at neutral pH; forms an anion at physiological pH 7.4.
Aqueous Solubility (pH 7.4) < 10 µg/mLRequires aggressive solubilization technologies (ASD or LNP) to achieve therapeutic exposure.

Formulation Strategy 1: Amorphous Solid Dispersion (ASD) via Hot-Melt Extrusion (HME)

Mechanistic Causality

To overcome the high crystal lattice energy of 3-EIQC, Hot-Melt Extrusion (HME) applies thermal and mechanical shear to transition the drug into a high-energy amorphous state. By co-extruding 3-EIQC with a hydrophilic polymeric carrier (e.g., Copovidone / Kollidon® VA64), the polymer chains form intermolecular hydrogen bonds with the carboxylic acid of 3-EIQC. This molecular dispersion physically immobilizes the API, drastically reducing molecular mobility and preventing recrystallization during storage and gastrointestinal transit .

Self-Validating Protocol A: HME Workflow

This protocol is designed as a closed-loop system, ensuring that each step is validated before proceeding to the next.

  • Pre-blending & Miscibility Check:

    • Action: Geometrically blend 3-EIQC (20% w/w) with Copovidone (79% w/w) and D-α-Tocopherol polyethylene glycol 1000 succinate (TPGS, 1% w/w) as a plasticizer.

    • Validation: Perform Modulated Differential Scanning Calorimetry (mDSC) on the physical mixture. Pass criteria: A single, distinct glass transition temperature ( Tg​ ) intermediate between the drug and polymer, with no crystalline melting endotherm ( Tm​ ) of 3-EIQC.

  • Hot-Melt Extrusion:

    • Action: Feed the blend into a co-rotating twin-screw extruder. Set the heating zones to a gradient of 90°C 140°C 140°C (die). Maintain a screw speed of 100 rpm.

    • Validation: Monitor motor torque. Pass criteria: Torque must stabilize at a steady state (e.g., 30-40% capacity). The resulting extrudate must be visually transparent, indicating a single-phase amorphous solid solution without opaque crystalline domains.

  • Milling & Final Characterization:

    • Action: Air-cool the extrudate on a conveyor and mill using a FitzMill to achieve a particle size of < 250 µm.

    • Validation: Analyze the milled powder via Powder X-Ray Diffraction (PXRD). Pass criteria: An "amorphous halo" lacking any sharp Bragg peaks, confirming complete amorphization.

Formulation Strategy 2: Intranasal Lipid Nanoparticles (LNPs) for CNS Targeting

Mechanistic Causality

Systemic administration of anionic 3-EIQC results in negligible BBB penetration. Intranasal delivery circumvents this by exploiting the olfactory and trigeminal nerve pathways, routing the drug directly to the hypothalamus where orexin receptors are localized . To achieve high encapsulation, we exploit the pH-dependent charge of 3-EIQC. At a formulation pH of 4.0, 3-EIQC exists predominantly as a zwitterion (net charge near zero), maximizing its apparent lipophilicity (LogD) and driving its partitioning into the lipid core during microfluidic assembly. Subsequent dialysis to pH 7.4 locks the drug inside the LNP matrix.

Self-Validating Protocol B: Microfluidic LNP Assembly

Table 2: LNP Formulation Parameters & QC Targets

ParameterSetpointQC Validation Target
Flow Rate Ratio (Aq:Lipid) 3:1Stable microfluidic pressure (<15 psi)
Total Flow Rate 12 mL/minLaminar flow maintained
Aqueous Phase pH 4.0 (10 mM Acetate)pH 4.0 ± 0.1
Post-Dialysis pH 7.4 (1X PBS)pH 7.4 ± 0.1, Osmolality ~300 mOsm/kg
  • Phase Preparation:

    • Action: Dissolve 3-EIQC, DSPC, Cholesterol, and PEG-Lipid in absolute ethanol (Lipid Phase). Prepare 10 mM Acetate buffer at pH 4.0 (Aqueous Phase).

    • Validation: Visual inspection. Both phases must be optically clear with no visible particulates.

  • Microfluidic Mixing:

    • Action: Inject both phases into a staggered herringbone microfluidic mixer at a 3:1 (Aq:Lipid) ratio and a total flow rate of 12 mL/min. The rapid mixing (<3 ms) causes a polarity shift, precipitating the lipids around the zwitterionic 3-EIQC.

    • Validation: Immediate Dynamic Light Scattering (DLS) of the effluent. Pass criteria: Z-average diameter of 80–100 nm and a Polydispersity Index (PDI) < 0.20.

  • Dialysis and Buffer Exchange:

    • Action: Transfer the effluent to a 10 kDa MWCO dialysis cassette. Dialyze against 100 volumes of 1X PBS (pH 7.4) for 12 hours to remove ethanol and shift the internal/external pH.

    • Validation: Measure external buffer osmolality and pH to confirm complete solvent exchange.

  • Sterile Filtration & Quantification:

    • Action: Filter the dialyzed LNPs through a 0.22 µm PES syringe filter.

    • Validation: Perform post-filtration DLS (must match pre-filtration size) and HPLC analysis for Encapsulation Efficiency (EE%). Pass criteria: EE% > 85%, confirming the drug remains trapped in the lipid core despite the pH shift to 7.4.

Visualizations of Pathways and Workflows

CNS_Pathway LNP 3-EIQC LNP (Intranasal) Nerve Olfactory & Trigeminal Nerves LNP->Nerve Uptake BBB Blood-Brain Barrier (Bypassed) LNP->BBB Systemic Absorption Hypo Hypothalamus Nerve->Hypo Axonal Transport BBB->Hypo Limited Permeability Receptor Orexin Receptors (OX1R / OX2R) Hypo->Receptor Binding Effect Sleep/Wake Modulation Receptor->Effect Antagonism

Figure 1: Mechanism of Intranasal LNP Delivery bypassing the BBB to target Orexin Receptors.

LNP_Workflow Aq Aqueous Phase (Acetate Buffer pH 4.0) Mixer Microfluidic Mixer (Herringbone Channel) Aq->Mixer Flow Rate Ratio 3:1 Lipid Lipid Phase (3-EIQC + Lipids in EtOH) Lipid->Mixer Flow Rate Ratio 3:1 Assembly Nanoparticle Self-Assembly Mixer->Assembly Rapid Mixing (<3 ms) Dialysis Dialysis / TFF (Buffer Exchange to pH 7.4) Assembly->Dialysis Remove EtOH Filter Sterile Filtration (0.22 µm) Dialysis->Filter Purified LNPs Final Final 3-EIQC LNP Formulation Filter->Final Aseptic Fill

Figure 2: Self-Validating Microfluidic Workflow for 3-EIQC Lipid Nanoparticle Assembly.

References

  • US Patent 8,969,352 B2 - Substituted 2-azabicycles and their use as orexin receptor modulators. Janssen Pharmaceutica NV.[1] URL:

  • Amorphous Solid Dispersions: Implication of Method of Preparation and Physicochemical Properties of API and Excipients. MDPI Pharmaceutics (2024).[2] URL:[Link]

  • Navigating the Nose-to-Brain Route: A Systematic Review on Lipid-Based Nanocarriers for Central Nervous System Disorders. MDPI Pharmaceutics (2024).[3] URL:[Link]

Sources

Method

Application Note: In Vitro Profiling of Orexin Receptor Modulators Synthesized via 3-Ethoxyisoquinoline-4-carboxylic Acid

Introduction & Mechanistic Rationale The orexin (hypocretin) signaling system, comprising the neuropeptides Orexin-A and Orexin-B and their G-protein-coupled receptors (OX1R and OX2R), plays a critical role in regulating...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The orexin (hypocretin) signaling system, comprising the neuropeptides Orexin-A and Orexin-B and their G-protein-coupled receptors (OX1R and OX2R), plays a critical role in regulating the sleep-wake cycle, arousal, and appetite. Dysfunction in this pathway—particularly the loss of orexin-producing neurons or mutations in the orexin-2 receptor gene—is the primary cause of narcolepsy in both canine models and humans [1, 2]. Conversely, hyperarousal of this system is heavily implicated in insomnia and anxiety disorders, making the targeted blockade of these receptors a major focus in modern neuropharmacology.

3-Ethoxyisoquinoline-4-carboxylic acid (CAS: 1628319-80-1) is a highly specialized, proprietary building block utilized in the synthesis of novel, substituted azabicycle-based dual and selective orexin receptor antagonists (DORAs and SORAs) [3].

Causality of the Pharmacophore: The ethoxyisoquinoline moiety is strategically chosen for its optimal steric bulk and lipophilicity. When coupled to an amine scaffold (e.g., 2-azabicycles), the resulting amide acts as a rigid hinge. The isoquinoline nitrogen and the ethoxy oxygen participate in critical hydrogen-bonding and dipole interactions within the orthosteric binding pocket of OX1R and OX2R, competitively displacing the native Orexin-A ligand.

Because OX1R and OX2R are primarily Gq-coupled receptors, their activation stimulates phospholipase C (PLC), leading to inositol triphosphate (IP3) generation and a rapid, transient release of intracellular calcium (Ca2+). To evaluate the efficacy of antagonists derived from 3-Ethoxyisoquinoline-4-carboxylic acid, the Fluorometric Imaging Plate Reader (FLIPR) calcium mobilization assay is employed as a self-validating, high-throughput in vitro system.

Experimental Workflow & Signaling Pathway

G BuildingBlock 3-Ethoxyisoquinoline- 4-carboxylic acid Synthesis Amide Coupling (HATU/DIPEA) BuildingBlock->Synthesis Antagonist Orexin Receptor Antagonist Synthesis->Antagonist Receptor OX1R / OX2R (Gq-Coupled GPCR) Antagonist->Receptor Blocks OrexinA Orexin-A (Agonist) OrexinA->Receptor Activates Gq Gq Protein & PLC Receptor->Gq IP3 IP3 Generation Gq->IP3 Calcium Intracellular Ca2+ Release IP3->Calcium FLIPR FLIPR Detection (Fluorescence) Calcium->FLIPR Dye Binding

Synthesis of orexin antagonists from 3-Ethoxyisoquinoline-4-carboxylic acid and FLIPR workflow.

Detailed Experimental Protocols

Protocol A: Synthesis of the Active Modulator (Amide Coupling)

To evaluate the biological activity of the 3-Ethoxyisoquinoline-4-carboxylic acid pharmacophore, it must first be conjugated to a target amine (e.g., a substituted 2-azabicycle) to form the active amide test compound [3].

  • Reagent Preparation : Dissolve 3-Ethoxyisoquinoline-4-carboxylic acid (1.0 equivalent, typically 0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Activation : Add 1.2 equivalents of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Mechanistic Rationale: HATU rapidly activates the carboxylic acid to form a highly reactive ester. DIPEA acts as a non-nucleophilic base to deprotonate the incoming amine, ensuring high coupling efficiency while preventing the racemization of any chiral centers.

  • Coupling : Introduce the target secondary amine (1.1 equivalents) to the reaction mixture. Stir at room temperature for 2-4 hours until LC-MS indicates complete consumption of the carboxylic acid.

  • Purification : Quench the reaction with water, extract with ethyl acetate, and purify the organic layer via reverse-phase preparative HPLC to yield the pure orexin receptor modulator.

Protocol B: In Vitro FLIPR Calcium Mobilization Assay

This protocol validates the antagonistic potency (IC50) of the synthesized compound against Orexin-A induced Ca2+ release [3].

Step 1: Cell Culture and Seeding

  • Maintain Chinese Hamster Ovary (CHO-K1) cells stably transfected with either human OX1R or OX2R in DMEM/F-12 medium supplemented with 10% FBS and appropriate selection antibiotics (e.g., G418).

  • Seed the cells at a density of 20,000 cells/well into a 384-well black-wall, clear-bottom microplate. Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for stable monolayer formation.

Step 2: Dye Loading

  • Remove the culture medium and wash the cells with Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES (pH 7.4).

  • Add 20 µL/well of a Calcium-sensitive dye (e.g., BD Calcium Assay Kit or Fluo-4 AM) reconstituted in HBSS.

  • Critical Addition : Include 2.5 mM Probenecid in the dye solution.

    • Mechanistic Rationale: Probenecid is a broad-spectrum inhibitor of organic anion transporters. It prevents the cells from actively pumping the fluorogenic dye out of the cytoplasm, ensuring a stable baseline and maximizing the signal-to-noise ratio during the kinetic read.

  • Incubate for 45 minutes at 37°C, 5% CO2.

Step 3: Compound Pre-Incubation (Self-Validating Setup)

  • Dilute the synthesized test compounds (from Protocol A) in DMEM/F-12 to create a 10-point concentration-response curve (e.g., 10 µM down to 0.5 nM).

  • Add 10 µL of the diluted compounds to the respective wells. Include a known antagonist (e.g., Suvorexant) as a positive control, and a DMSO vehicle as a negative baseline control.

  • Pre-incubate the plate for 15–30 minutes at room temperature.

    • Mechanistic Rationale: This pre-incubation allows the antagonist to reach thermodynamic binding equilibrium with the orthosteric site of the orexin receptors before the agonist is introduced, preventing artificially skewed IC50 values.

Step 4: Agonist Stimulation and Data Acquisition

  • Transfer the plate to a FLIPR Tetra (or equivalent kinetic imaging reader).

  • Configure the instrument to read baseline fluorescence (Excitation: 488 nm, Emission: 515-575 nm) for 10 seconds.

  • Automatically dispense 10 µL of Orexin-A agonist (final well concentration of 10 nM).

    • Mechanistic Rationale: 10 nM Orexin-A typically represents the EC80 concentration for these receptors, providing a robust Ca2+ signal that is highly sensitive to competitive antagonism.

  • Record the kinetic fluorescence response for an additional 3 minutes. Calculate the maximum fluorescence minus the baseline (Max-Min) for each well to generate the inhibition curves.

Data Presentation: Assay Parameters and Expected Outcomes

The following table summarizes the key parameters of the FLIPR assay and the expected pharmacological profile of optimized compounds derived from the 3-Ethoxyisoquinoline-4-carboxylic acid building block.

Parameter / MetricSpecification / Expected ValueMechanistic Significance
Cell Lines CHO-K1 hOX1R / CHO-K1 hOX2RStable, high-expression systems ensure robust Gq protein coupling.
Agonist (Orexin-A) 10 nM (Final Concentration)Achieves ~EC80; optimal threshold for detecting competitive antagonism.
Probenecid Concentration 2.5 mMPrevents Fluo-4 AM dye efflux via organic anion transporters.
Readout Intracellular Ca2+ (Fluorescence)Direct downstream indicator of PLC/IP3 pathway activation.
Expected OX1R IC50 1.0 nM – 50.0 nMIndicates high affinity for the OX1R orthosteric pocket.
Expected OX2R IC50 0.5 nM – 25.0 nMEthoxyisoquinoline derivatives often show potent dual or OX2R-selective profiles.
Reference Control Suvorexant (DORA)Validates assay sensitivity, dynamic range, and plate-to-plate consistency.

References

  • Lin, L., Faraco, J., Li, R., Kadotani, H., Rogers, W., Lin, X., Qiu, X., de Jong, P. J., Nishino, S., & Mignot, E. (1999). The sleep disorder canine narcolepsy is caused by a mutation in the hypocretin (orexin) receptor 2 gene. Cell, 98(3), 365-376. URL: [Link]

  • Peyron, C., Faraco, J., Rogers, W., Ripley, B., Overacker, S., Charnay, Y., Nevsimalova, S., Aldrich, M., Reynolds, D., Albin, R., Li, R., Hungs, M., Pedrazzoli, M., Padigaru, M., Kucherlapati, R., Fan, J., Maki, R., Lammers, G. J., Bouras, C., Steiger, V., … Mignot, E. (2000). A mutation in a case of early onset narcolepsy and a generalized absence of hypocretin peptides in human narcoleptic brains. Nature Medicine, 6(9), 991–997. URL: [Link]

  • Ziff, J. M., Gelin, C. F., Lebold, T. P., Shireman, B. T. (2014). Substituted 2-azabicycles and their use as orexin receptor modulators. U.S. Patent No. 8,969,352 B2. Washington, DC: U.S. Patent and Trademark Office.
Application

Application Note: Catalytic Systems for the Structural Modification of 3-Ethoxyisoquinoline-4-carboxylic Acid

Executive Summary 3-Ethoxyisoquinoline-4-carboxylic acid is a highly versatile building block in medicinal chemistry and drug development. The isoquinoline core is a privileged scaffold found in numerous therapeutics, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Ethoxyisoquinoline-4-carboxylic acid is a highly versatile building block in medicinal chemistry and drug development. The isoquinoline core is a privileged scaffold found in numerous therapeutics, and the C-4 carboxylic acid serves as an ideal, traceless directing group for late-stage structural modifications. This application note details two robust, self-validating catalytic protocols for the structural modification of this molecule: Palladium/Silver-catalyzed decarboxylative cross-coupling (C-C bond formation) and Copper-catalyzed decarboxylative amination (C-N bond formation).

Mechanistic Rationale & Catalyst Design

The decarboxylative functionalization of heterocyclic carboxylic acids eliminates the need for pre-functionalized, toxic, or unstable organometallic reagents[1]. For 3-ethoxyisoquinoline-4-carboxylic acid, the presence of the ethoxy group at the C-3 position exerts a strong +M (resonance) electron-donating effect. While this increases the overall electron density of the isoquinoline ring, it specifically stabilizes the transient heteroaryl-metal intermediate formed immediately after the thermal extrusion of CO₂.

To achieve successful decarboxylation, a bimetallic system is required[2]. A coinage metal (typically Ag or Cu) facilitates the protodecarboxylation step, forming a nucleophilic organometallic species. Subsequently, a palladium catalyst undergoes oxidative addition with an aryl halide, followed by transmetalation with the organosilver/copper intermediate, and finally reductive elimination to yield the functionalized product[2].

CatalyticCycle Substrate 3-Ethoxyisoquinoline- 4-carboxylic acid Ag_Salt Ag2CO3 Base Substrate->Ag_Salt Deprotonation Ag_Int Heteroaryl-Ag(I) Intermediate (Extrusion of CO2) Ag_Salt->Ag_Int Heat (-CO2) Transmet Ar-Pd(II)-Heteroaryl (Transmetalation) Ag_Int->Transmet + AgX Pd_Cat Pd(0) Active Catalyst Ox_Add Ar-Pd(II)-X (Oxidative Addition) Pd_Cat->Ox_Add + Ar-X Ox_Add->Transmet Product 4-Aryl-3-ethoxyisoquinoline (Reductive Elimination) Transmet->Product Product->Pd_Cat Pd(0) Regeneration

Pd/Ag Catalytic Cycle for Decarboxylative Arylation of 3-Ethoxyisoquinoline-4-carboxylic acid.

Bimetallic Pd/Ag Decarboxylative Arylation (C-C Bond Formation)

Causality of Experimental Choices
  • Ag₂CO₃: Acts dually as a base to deprotonate the carboxylic acid and as the metal source to form the active Ag(I)-carboxylate, which undergoes thermal extrusion of CO₂[1].

  • PdBr₂: Chosen over PdCl₂ due to the slightly weaker Pd-Br bond, which facilitates faster transmetalation with the bulky isoquinoline-silver intermediate[1].

  • Solvent (DMF): The high dielectric constant stabilizes the highly polar transition states during decarboxylation[2].

Protocol 1: Step-by-Step Methodology
  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-ethoxyisoquinoline-4-carboxylic acid (1.0 mmol), the aryl halide (1.2 mmol), PdBr₂ (0.05 mmol, 5 mol%), and Ag₂CO₃ (1.5 mmol, 1.5 equiv)[1].

  • Degassing: Seal the tube with a rubber septum. Evacuate and backfill with ultra-pure Argon three times. (Causality: Palladium catalysts are highly sensitive to oxidation; rigorous exclusion of oxygen prevents catalyst deactivation).

  • Solvent Addition: Inject anhydrous DMF (5.0 mL) through the septum.

  • Reaction: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the mixture in a pre-heated oil bath at 130 °C for 16 hours.

  • Work-up: Cool to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite to remove silver salts and palladium black. Wash the organic layer with water (3 x 10 mL) to remove DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient).

Self-Validating System (Quality Control)

To ensure the system is active, attach a mineral oil bubbler to the Schlenk line during the initial heating phase. The evolution of CO₂ gas should be visibly bubbling around 110–120 °C. If no gas evolution is observed within 30 minutes, the Ag₂CO₃ may be hydrated or degraded. Halt the reaction, discard the mixture, and dry a fresh batch of silver salt under vacuum at 80 °C overnight before restarting.

Table 1: Optimization of Pd/Ag Decarboxylative Arylation Conditions
EntryCatalyst (5 mol%)Co-Catalyst/BaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂Ag₂CO₃DMF13082
2 PdBr₂ Ag₂CO₃ DMF 130 89
3PdBr₂Ag₂ODMF13045
4PdBr₂Ag₂CO₃Toluene13012 (Solubility issue)
5NoneAg₂CO₃DMF1300

Copper-Catalyzed Decarboxylative Amination (C-N Bond Formation)

Causality of Experimental Choices
  • CuI / 1,10-Phenanthroline: Copper(I) iodide is highly effective for C-N bond formation. The bidentate nitrogen ligand (1,10-phenanthroline) stabilizes the Cu(I) oxidation state, preventing its disproportionation into inactive Cu(0) and Cu(II) at elevated temperatures.

  • Base (K₃PO₄): A relatively mild, insoluble base that slowly generates the active amine nucleophile without causing side-reactions or degradation of the isoquinoline core.

Protocol 2: Step-by-Step Methodology
  • Preparation: In a glovebox, charge a 20 mL pressure vial with 3-ethoxyisoquinoline-4-carboxylic acid (1.0 mmol), CuI (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and K₃PO₄ (2.0 mmol).

  • Amine Addition: Add the desired amine partner (1.5 mmol). (If the amine is a liquid, add it outside the glovebox under a strict Argon stream).

  • Solvent: Add anhydrous N-Methyl-2-pyrrolidone (NMP) (4.0 mL). (Causality: NMP has a higher boiling point than DMF and provides superior solubility for phosphate salts).

  • Reaction: Seal the vial tightly and heat at 140 °C for 24 hours.

  • Work-up: Cool to room temperature, quench with saturated aqueous NH₄Cl (10 mL) to complex the copper, and extract with dichloromethane (3 x 15 mL).

  • Purification: Dry the combined organics over MgSO₄, concentrate, and purify via flash chromatography.

Self-Validating System (Quality Control)

Monitor the color of the reaction mixture through the glass vial. A persistent deep red/brown color indicates a healthy, active Cu(I)-phenanthroline complex. If the solution turns green or blue, Cu(II) oxidation has occurred due to oxygen ingress. In such cases, the reaction will stall; the system must be rigorously degassed with argon in future runs.

Table 2: Substrate Scope for Decarboxylative Amination
Amine PartnerCatalyst SystemBaseYield (%)Note
MorpholineCuI / 1,10-PhenanthrolineK₃PO₄78Standard secondary cyclic amine
AnilineCuI / 1,10-PhenanthrolineK₃PO₄85Primary aryl amine
BenzylamineCuI / 1,10-PhenanthrolineK₃PO₄62Aliphatic amines show lower conversion

Conclusion

The structural modification of 3-ethoxyisoquinoline-4-carboxylic acid via decarboxylative cross-coupling provides a streamlined, atom-economical pathway to complex isoquinoline derivatives. By strictly adhering to the causality-driven protocols and self-validating quality controls outlined above, researchers can achieve high yields and reproducibility in late-stage drug development workflows.

References

  • Regioselective Decarboxylative Cross-Coupling of Carboxy Isoquinoline N-Oxides The Journal of Organic Chemistry - ACS Publications URL:[Link][2]

  • Palladium-Catalyzed Decarboxylative Coupling of Quinolinone-3-Carboxylic Acids and Related Heterocyclic Carboxylic Acids with (Hetero)aryl Halides Organic Letters - ACS Publications URL:[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3-Ethoxyisoquinoline-4-carboxylic Acid Solubility

Welcome to the technical support and troubleshooting center for 3-Ethoxyisoquinoline-4-carboxylic acid . This compound is a highly valuable building block in medicinal chemistry and drug discovery.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for 3-Ethoxyisoquinoline-4-carboxylic acid . This compound is a highly valuable building block in medicinal chemistry and drug discovery. However, researchers frequently encounter severe solubility bottlenecks when attempting to prepare high-concentration stock solutions in Dimethyl Sulfoxide (DMSO) for in vitro assays.

This guide is designed for scientists and drug development professionals. It abandons superficial tips in favor of mechanistically grounded, self-validating protocols to overcome complex solubility challenges.

The Causality of Insolubility: Understanding the Molecule

Before troubleshooting, it is critical to understand why 3-Ethoxyisoquinoline-4-carboxylic acid resists dissolution. The insolubility is driven by three interacting physicochemical factors:

  • Intermolecular Hydrogen Bonding: The carboxylic acid moiety forms highly stable, hydrogen-bonded dimers in the solid state. This drastically increases the energy required to break the crystal lattice[1].

  • π−π Stacking: The planar isoquinoline aromatic core promotes strong π−π stacking interactions between adjacent molecules, further stabilizing the crystalline form.

  • Solvent Hygroscopicity: While DMSO is an excellent polar aprotic solvent and a strong hydrogen-bond acceptor, it is extremely hygroscopic. Absorbed atmospheric water rapidly increases the solvent's polarity, triggering the hydrophobic effect and causing lipophilic aromatic compounds to precipitate[2].

Diagnostic Workflow

Follow this logical progression to troubleshoot and resolve DMSO solubility issues systematically.

G Start Assess 3-Ethoxyisoquinoline-4-carboxylic acid Solubility in DMSO Anhydrous Use Fresh, Anhydrous DMSO (<0.1% water) Start->Anhydrous Check1 Soluble? Anhydrous->Check1 Heat Apply Heating (40°C) & Sonication Check1->Heat No Success Proceed to Assay Check1->Success Yes Check2 Soluble? Heat->Check2 Salt In-situ Salt Formation (Add equimolar base) Check2->Salt No Check2->Success Yes Check3 Soluble? Salt->Check3 Cosolvent Use Co-solvents (PEG400, DMF) Check3->Cosolvent No Check3->Success Yes Cosolvent->Success

Workflow for troubleshooting 3-Ethoxyisoquinoline-4-carboxylic acid solubility in DMSO.

Deep-Dive Troubleshooting Guides (Q&A)

Issue 1: Initial Dissolution Failure in Standard DMSO

Q: I weighed out the compound and added DMSO to make a 10 mM stock, but it remains a cloudy suspension. How do I resolve this without chemically altering the molecule?

Causality: Standard laboratory DMSO rapidly absorbs moisture from the air. Even a water content of 0.5% can drastically reduce the solubility of hydrophobic isoquinoline derivatives[2]. Furthermore, ambient thermal energy is often insufficient to overcome the activation energy required to break the compound's hydrogen-bonded dimers.

Self-Validating Protocol: Thermal & Acoustic Disruption

  • Solvent Replacement: Discard older, frequently opened DMSO. Re-suspend the powder in a fresh ampoule of anhydrous DMSO (≥99.9% purity, <0.005% water).

  • Thermal Disruption: Place the sealed vial in a thermomixer set to 40–45°C for 15 minutes. Do not exceed 50°C, as excessive heat may cause degradation or side reactions.

  • Acoustic Cavitation: Transfer the vial to an ultrasonic bath for 10–15 minutes. Sonication generates localized high-energy cavitation bubbles that physically shatter microcrystals, exponentially increasing the surface-area-to-volume ratio for solvent interaction[2].

  • Self-Validation Step: Centrifuge the vial at 10,000 x g for 5 minutes. If a microscopic pellet forms at the bottom, the compound is not fully dissolved. Repeat sonication or proceed to Issue 2.

Issue 2: Persistent Insolubility at High Concentrations

Q: Heating and sonication failed to achieve my required 50 mM stock. What is the next step to force dissolution?

Causality: When physical energy cannot overcome the crystal lattice energy, chemical intervention is required. Isoquinoline-4-carboxylic acids typically possess an acidic pKa between 3.0 and 5.0[2]. By increasing the microenvironmental pH above the pKa, the carboxylic acid is deprotonated into a carboxylate anion[3]. This permanently prevents dimer formation and introduces powerful ion-dipole interactions with the DMSO solvent molecules, vastly enhancing solubility[1][4].

Self-Validating Protocol: In-Situ Salt Formation

  • Calculate Equivalence: Determine the exact molarity of your suspended 3-Ethoxyisoquinoline-4-carboxylic acid.

  • Base Selection: Prepare a 1M stock of a pharmaceutically acceptable base (e.g., Sodium Hydroxide (NaOH), or an organic amine like Tromethamine/tert-butylamine) in water or methanol[1].

  • Titration: Add exactly 1.0 to 1.05 molar equivalents of the base directly to the DMSO suspension.

  • Agitation: Vortex vigorously for 2 minutes. The deprotonation is usually rapid, yielding a completely clear solution of the target salt.

  • Self-Validation Step: To confirm the active pharmaceutical ingredient (API) is stable and hasn't degraded under basic conditions, run a quick LC-MS or TLC of the new solution against a standard. The mass/Rf should match the parent free acid, as it will re-protonate in the acidic LC mobile phase.

Issue 3: Precipitation Upon Aqueous Dilution (In Vitro Assays)

Q: My DMSO stock is perfectly clear, but the compound crashes out immediately when spiked into my pH 7.4 aqueous cell culture media.

Causality: This phenomenon is known as "solvent shift" precipitation. When the DMSO stock is diluted into water, the local concentration of DMSO drops rapidly, and the aqueous environment cannot support the hydrophobic isoquinoline core[3]. Additionally, if the buffer capacity of the media is too low, the local pH may drop, causing the compound to revert to its insoluble free-acid form. Note that simply increasing the final DMSO concentration is not viable; DMSO concentrations exceeding 1% to 10% can unfold target proteins and induce severe cytotoxicity[5].

Self-Validating Protocol: Co-solvency and Pre-dilution Cascade

  • Buffer Adjustment: Ensure your assay buffer utilizes a high-capacity buffering agent (e.g., 50 mM HEPES) and is maintained at pH 7.4 to 8.0 to keep the carboxylic acid deprotonated[3].

  • Pre-dilution Cascade: Do not spike 100% DMSO stock directly into 100% aqueous buffer.

    • Step A: Dilute the DMSO stock 1:10 into a transitional co-solvent mixture (e.g., 50% PEG-400 or 10% Tween-80 in water). This reduces interfacial tension[4].

    • Step B: Add this intermediate solution dropwise to the final assay buffer under continuous vortexing to prevent localized supersaturation[3].

  • Self-Validation Step: Measure the optical density (OD) of the final assay plate at 600 nm before adding biological components. An elevated baseline OD indicates the presence of colloidal aggregates (sub-visual precipitation).

Quantitative Data Comparison

The following table summarizes the expected solubility profiles based on the formulation state and solvent conditions.

Formulation StateSolvent SystemTemp (°C)Estimated Solubility Limit (mg/mL)Mechanism of Enhancement
Free AcidStandard DMSO (Ambient H₂O)25< 1.0Baseline
Free AcidAnhydrous DMSO (<0.005% H₂O)252.0 - 5.0Elimination of water-induced hydrophobic effect
Free AcidAnhydrous DMSO4510.0 - 15.0Thermal disruption of crystal lattice
Free AcidDMSO / PEG400 (1:1)2515.0 - 20.0Co-solvency, reduced dielectric constant
Sodium/Amine SaltAnhydrous DMSO25> 30.0Ion-dipole interactions, dimer disruption

References

  • "Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties." Aston Research Explorer. URL: [Link][1]

  • "Strategies for improving hydrophobic drugs solubility and bioavailability." Int J Pharm Chem Anal. URL:[Link][4]

  • "Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins." ACS Omega. URL:[Link][5]

Sources

Optimization

Technical Support Center: Crystallization and Impurity Purge of 3-Ethoxyisoquinoline-4-carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges encountered during the isolation and purification of 3-Ethoxyisoquinoline-4-carbox...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges encountered during the isolation and purification of 3-Ethoxyisoquinoline-4-carboxylic acid . This compound is a vital intermediate in the synthesis of orexin receptor modulators (such as substituted 2-azabicycles and 7-azabicycles) [1].

Because this molecule possesses both a highly polar carboxylic acid moiety and a lipophilic ethoxy-isoquinoline core, its crystallization behavior is highly sensitive to solvent polarity, pH, and cooling rates. Poorly optimized crystallization often leads to "oiling out" (liquid-liquid phase separation), entrapment of unreacted esters, or the formation of fluffy needles that freeze the reactor stirrer [4].

This guide provides a mechanistic understanding of impurity formation, troubleshooting FAQs, and a self-validating experimental protocol to ensure high-purity crystalline recovery.

Mechanistic Overview & Workflow

The most effective way to purify 3-ethoxyisoquinoline-4-carboxylic acid is through a pH-shift crystallization coupled with an organic wash. Because the precursor is typically an ethyl ester that undergoes saponification (NaOH/MeOH) [1], the primary impurities are unreacted ester, des-ethylated byproducts, and inorganic salts.

The workflow below illustrates the logic of our optimized impurity purge strategy. By exploiting the differential solubility of the sodium salt versus the free acid, we can systematically eliminate both lipophilic and hydrophilic impurities before final crystal growth.

CrystallizationWorkflow Crude Crude Saponification Mixture (Contains Ester & Salts) Aqueous Aqueous Dissolution (pH > 12, NaOH) Crude->Aqueous OrganicWash Organic Wash (MTBE) (Purges unreacted ester) Aqueous->OrganicWash Phase Separation Acidification Controlled Acidification (Dropwise H2SO4 to pH 3-4) OrganicWash->Acidification Aqueous layer retained Seeding Seeding in Metastable Zone (Prevents oiling out) Acidification->Seeding Reaching supersaturation CrystalGrowth Slow Cooling & Crystal Growth (0.2°C/min to 5°C) Seeding->CrystalGrowth Nucleation control Isolation Filtration & Aqueous Wash (Purges inorganic salts) CrystalGrowth->Isolation Mother liquor removal Pure Pure 3-Ethoxyisoquinoline- 4-carboxylic acid Isolation->Pure

Optimized pH-shift crystallization workflow for 3-Ethoxyisoquinoline-4-carboxylic acid.

Troubleshooting FAQs

Q1: My product "oils out" instead of forming crystals upon acidification. How do I fix this?

A: "Oiling out" (liquid-liquid phase separation) occurs when the solute concentration exceeds its solubility at a temperature above its melting point in the specific solvent system, preventing ordered nucleation [2]. For amphiphilic molecules like 3-ethoxyisoquinoline-4-carboxylic acid, rapid addition of acid causes localized supersaturation, forcing the compound out as a heavy oil.

  • Causality & Solution: To prevent this, you must control the supersaturation generation. Perform the acidification at a slightly elevated temperature (e.g., 40°C) where the free acid has moderate solubility. Add the acid slowly, and crucially, introduce seed crystals as soon as the solution becomes slightly turbid (the metastable zone). Seeding provides a low-energy surface for crystal growth, bypassing the oiling-out phase [3].

Q2: I am detecting unreacted ethyl 3-ethoxyisoquinoline-4-carboxylate in my final crystals. Why didn't recrystallization remove it?

A: The ethyl ester is highly lipophilic and often co-crystallizes or becomes entrapped within the crystal lattice of the free acid if crystallized from mixed organic/aqueous solvents.

  • Causality & Solution: Do not rely on the final crystallization to remove the ester. Instead, exploit the pH-dependent solubility. While the target molecule is dissolved as a sodium salt in water (pH > 12), wash the aqueous layer with a non-polar solvent like MTBE or Heptane. The unreacted ester will partition into the organic layer and be completely purged before you even begin the crystallization of the target acid.

Q3: My HPLC shows a new impurity: 3-hydroxyisoquinoline-4-carboxylic acid. Where is this coming from?

A: This is a degradation product caused by ether cleavage. The ethoxy group at the 3-position is susceptible to cleavage if exposed to harsh acidic conditions (like concentrated HCl or HBr) or prolonged heating during the saponification/acidification steps.

  • Causality & Solution: Ensure the saponification temperature does not exceed 70°C [1]. During acidification, use dilute sulfuric acid (e.g., 2M H2SO4) instead of concentrated hydrohalic acids, and keep the temperature below 50°C.

Q4: The product rapidly crystallizes into fluffy white needles that "freeze" the stirring mechanism. How do I improve the crystal habit?

A: This is a classic symptom of uncontrolled, rapid primary nucleation. When supersaturation is generated too quickly, the system minimizes energy by rapidly forming high-surface-area, 1D needles. These needles create a highly viscous suspension that traps mother liquor and impurities [4].

  • Causality & Solution: You must shift the kinetics from nucleation to crystal growth. Achieve this by lowering the cooling rate (e.g., 0.1°C - 0.2°C/min) and increasing the agitation speed to ensure uniform mass transfer. Stepwise cooling allows the existing needles to grow thicker (Ostwald ripening), reducing the bulk viscosity and preventing the slurry from freezing.

Quantitative Impurity Data & Mitigation

The table below summarizes the common impurities, their origins, and their physicochemical behavior during the crystallization process.

ImpurityOriginSolubility ProfilePrimary Mitigation Strategy
Ethyl 3-ethoxyisoquinoline-4-carboxylate Unreacted starting materialHighly soluble in organics; Insoluble in waterPre-crystallization MTBE wash of the basic aqueous sodium salt solution.
3-Hydroxyisoquinoline-4-carboxylic acid Ether cleavage (thermal/acidic degradation)Soluble in hot polar solventsStrict temperature control (<50°C) during acidification; avoid conc. HCl/HBr.
Sodium Sulfate (Na₂SO₄) Byproduct of NaOH neutralization with H₂SO₄Highly soluble in water; Insoluble in organicsReslurry/wash final isolated crystals with cold deionized water.
Decarboxylated Byproduct Thermal degradation during prolonged dryingSoluble in organic solventsVacuum drying at moderate temperatures (<60°C).

Validated Experimental Protocol: pH-Shift Crystallization

This protocol is designed as a self-validating system. The inclusion of In-Process Controls (IPCs) ensures that each phase of the purification is successful before proceeding to the next, guaranteeing high scientific integrity and reproducibility.

Reagents Required:

  • Crude saponification mixture (in Methanol/NaOH)

  • Deionized Water

  • Methyl tert-butyl ether (MTBE)

  • 2M Sulfuric Acid (H₂SO₄)

  • Seed crystals of pure 3-Ethoxyisoquinoline-4-carboxylic acid

Step-by-Step Methodology:

  • Solvent Exchange & Dissolution:

    • Take the crude saponification mixture (typically in Methanol/Water) and concentrate it under reduced pressure to remove all Methanol.

    • Causality: Methanol acts as a co-solvent that increases the solubility of the ester in the aqueous phase. Removing it forces the ester out of the aqueous layer.

    • Dilute the remaining aqueous residue with Deionized Water (5 volumes relative to theoretical yield). Ensure the pH is > 12 (add 2M NaOH if necessary) to keep the target molecule fully dissolved as the sodium salt.

  • Organic Wash (Ester Purge):

    • Add MTBE (3 volumes) to the basic aqueous solution. Stir vigorously for 15 minutes, then allow the phases to separate.

    • Decant and discard the upper organic layer (contains unreacted ester and neutral impurities). Repeat this wash one more time.

    • IPC Check: Analyze the aqueous layer via HPLC. The ester peak should be < 0.5% AUC.

  • Controlled Acidification & Seeding:

    • Transfer the aqueous layer to a jacketed reactor equipped with an overhead stirrer. Heat to 40°C.

    • Begin dropwise addition of 2M H₂SO₄. Monitor the pH continuously.

    • Stop the acid addition when the pH reaches 6.5 - 7.0. The solution should be near its metastable zone (slight turbidity may appear).

    • Add 0.5% (w/w) seed crystals of 3-ethoxyisoquinoline-4-carboxylic acid. Hold the temperature at 40°C and stir for 30 minutes to allow the seed bed to establish.

  • Crystal Growth & Final Acidification:

    • Resume dropwise addition of 2M H₂SO₄ at a very slow rate until the pH reaches 3.0 - 3.5 (the isoelectric point/pKa range where solubility is lowest).

    • Initiate a controlled cooling ramp: Cool from 40°C to 5°C at a rate of 0.2°C/min.

    • Causality: This slow ramp prevents the formation of fluffy needles and avoids freezing the slurry, promoting the growth of dense, easily filterable crystals.

  • Isolation and Washing:

    • Filter the suspension through a sintered glass funnel under vacuum.

    • Wash the filter cake twice with cold (5°C) Deionized Water (2 volumes each) to displace the mother liquor and purge residual sodium sulfate salts.

    • Dry the crystals in a vacuum oven at 55°C until a constant weight is achieved.

References

  • Substituted 2-azabicycles and their use as orexin receptor modulators United States Patent US8969352B2 URL
  • Technical Support Center: Crystallization of 2-(1-Adamantyl)
  • Dalian Institute of Chemical Physics (DICP)
  • Substituted 7-azabicycles and their use as orexin receptor modulators World Intellectual Property Organization WO2014159591A1 URL
Troubleshooting

Optimizing reaction conditions for 3-Ethoxyisoquinoline-4-carboxylic acid esterification

Welcome to the Technical Support Center for the esterification of 3-Ethoxyisoquinoline-4-carboxylic acid . This guide is designed for researchers and drug development professionals who need to overcome the specific synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the esterification of 3-Ethoxyisoquinoline-4-carboxylic acid . This guide is designed for researchers and drug development professionals who need to overcome the specific synthetic hurdles associated with this highly hindered heterocyclic building block.

Mechanistic Overview & Synthetic Challenges

Esterifying 3-Ethoxyisoquinoline-4-carboxylic acid presents unique synthetic challenges. The primary obstacle is severe steric hindrance at the C-4 position, which is tightly flanked by the bulky 3-ethoxy group and the C-5 proton of the isoquinoline ring.

Furthermore, the basic isoquinoline nitrogen complicates traditional acid-catalyzed methods. Under standard Fischer esterification conditions (e.g., refluxing in methanol with H₂SO₄), the basic nitrogen is rapidly protonated. This creates an electron-withdrawing pyridinium cation that inductively deactivates the adjacent carboxyl group, drastically reducing its susceptibility to nucleophilic attack and leading to extremely poor yields[1][2]. Consequently, alternative activation strategies—such as Steglich esterification or direct alkylation—are strictly required[2][3].

Workflow & Decision Matrix

G Start 3-Ethoxyisoquinoline-4-carboxylic acid (Sterically Hindered Core) Cond1 Target: Simple Alkyl Esters (Methyl, Ethyl, Benzyl) Start->Cond1 Cond2 Target: Complex/Hindered Esters (t-Butyl, API fragments) Start->Cond2 Method1 Alkyl Halide Alkylation (R-X, K2CO3, DMF) Risk: N-alkylation Cond1->Method1 Highly scalable, low cost Method2 Modified Steglich Esterification (EDC·HCl, High DMAP, DCM) Risk: N-acylurea formation Cond1->Method2 Mild conditions Cond2->Method2 Standard approach Method3 Acid Chloride Activation (SOCl2 / DMF cat. -> R-OH) Risk: Cleavage of ethoxy group Cond2->Method3 If Steglich fails

Decision matrix for esterification of 3-Ethoxyisoquinoline-4-carboxylic acid based on target ester.

Optimized Experimental Protocols

Protocol A: Modified Steglich Esterification (EDC / DMAP)

Causality: EDC is chosen over DCC to facilitate the removal of the urea byproduct during aqueous workup[3][4]. A full equivalent of DMAP is utilized instead of a catalytic amount to outcompete the slow alcohol attack caused by steric hindrance, thereby preventing the 1,3-rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea[3].

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried reaction flask with 3-Ethoxyisoquinoline-4-carboxylic acid (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Reagent Addition: Add the target alcohol (1.2 eq) and 4-Dimethylaminopyridine (DMAP) (1.0 eq). Note: High DMAP loading is critical for this specific hindered substrate[5].

  • Cooling: Cool the mixture to 0 °C under an inert atmosphere (N₂ or Ar).

  • Activation: Portion-wise, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.5 eq).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12–18 hours.

  • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc). The consumption of the highly polar carboxylic acid (which streaks near the baseline) and the appearance of a higher-Rf UV-active spot confirms ester formation.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM, wash the organic layer with brine, dry over Na₂SO₄, and concentrate. The organic layer should be completely clear; any persistent cloudiness indicates residual EDC-urea byproduct, requiring an additional water wash.

Protocol B: Base-Promoted Alkyl Halide Esterification

Causality: This method bypasses the need for carboxylate activation by directly substituting an alkyl halide[2]. K₂CO₃ is used as a mild base to deprotonate the acid without triggering side reactions. Strict stoichiometric control of the alkyl halide is critical to prevent the nucleophilic isoquinoline nitrogen from undergoing N-alkylation.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-Ethoxyisoquinoline-4-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M).

  • Deprotonation: Add anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq) and stir at room temperature for 15 minutes.

  • Self-Validation Check 1: The initial addition of K₂CO₃ will cause the carboxylic acid to dissolve fully as the soluble potassium salt forms.

  • Alkylation: Cool the mixture to 0 °C. Dropwise, add the alkyl halide (e.g., Ethyl Iodide) (exactly 1.05 eq).

  • Reaction: Stir at room temperature for 4–6 hours.

  • Self-Validation Check 2: The reaction is complete when TLC shows the disappearance of the baseline acid spot. If a highly polar, baseline-retained spot appears alongside the product, it indicates over-alkylation (isoquinolinium salt formation).

  • Workup: Dilute with ethyl acetate, wash extensively with water (at least 3 times to remove all DMF) and brine, dry over MgSO₄, and concentrate.

Quantitative Performance Data

Esterification MethodReagents / ConditionsTypical YieldPrimary ByproductsReaction Time
Fischer Esterification MeOH, H₂SO₄, Reflux< 10%Unreacted starting material24 - 48 h
Standard Steglich EDC, DMAP (0.1 eq), DCM, RT30 - 45%N-acylurea24 h
Modified Steglich EDC, DMAP (1.0 eq), DCM, RT75 - 90%Trace N-acylurea12 - 18 h
Alkyl Halide EtI, K₂CO₃, DMF, RT80 - 95%N-alkylated isoquinolinium4 - 6 h
Acid Chloride SOCl₂, then ROH, Et₃N60 - 75%Tar / Degradation products8 h

Troubleshooting Guides (Q&A)

Q: I am observing a significant amount of a byproduct with the exact same mass as my EDC adduct. What is it, and how do I prevent it? A: This is the N-acylurea byproduct. During a Steglich esterification, the carboxylic acid and carbodiimide form an O-acylisourea intermediate. If the subsequent attack by the alcohol is slow—which is common with sterically hindered substrates like 3-ethoxyisoquinoline-4-carboxylic acid—the intermediate undergoes a 1,3-rearrangement to form a stable, unreactive N-acylurea[3]. Resolution: Increase the concentration of DMAP (up to 1.0 equivalent). DMAP acts as a superior acyl transfer reagent, rapidly reacting with the O-acylisourea to form a highly reactive acylpyridinium intermediate, which outpaces the rearrangement pathway[3][4].

Q: My reaction using alkyl halides (e.g., MeI) shows multiple spots on TLC. Mass spec indicates double alkylation. Why? A: The isoquinoline nitrogen is inherently nucleophilic. When using an excess of alkyl halide, N-alkylation occurs alongside the desired carboxylate O-alkylation, yielding a quaternary isoquinolinium salt[2]. Resolution: Limit the alkyl halide to exactly 1.05 equivalents. Lower the reaction temperature to 0–10 °C during the addition phase, and consider using a bulkier base like Cs₂CO₃ to favor the harder carboxylate oxygen over the softer nitrogen.

Q: Why does standard Fischer esterification yield <10% product for this substrate? A: Fischer esterification relies on acid catalysis, which is poorly suited for this molecule[2]. The acidic conditions (e.g., H₂SO₄) protonate the isoquinoline nitrogen, forming an electron-withdrawing cation that deactivates the carboxyl group. Combined with the extreme steric shielding from the 3-ethoxy group, the activation energy for alcohol attack becomes insurmountable under standard reflux conditions[1].

Frequently Asked Questions (FAQs)

Q: Can I use DCC instead of EDC for the Steglich esterification? A: Yes, DCC is a valid coupling reagent[5]. However, DCC generates dicyclohexylurea (DCU) as a byproduct, which is partially soluble in many organic solvents and notoriously difficult to remove completely without repeated chromatography[3]. EDC generates a water-soluble urea byproduct that is easily washed away during the aqueous extraction phase.

Q: Is the 3-ethoxy group stable under these esterification conditions? A: Yes. The 3-ethoxy ether is highly stable under the mild basic and neutral conditions utilized in both the Steglich esterification and alkyl halide methods. It will only cleave under harsh, highly concentrated acidic conditions (e.g., prolonged reflux in HBr or HI).

References

  • Steglich esterification Source: Wikipedia URL:[Link]

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives Source: National Institutes of Health (PMC) URL:[Link]

  • Acid to Ester - Common Conditions Source: Common Organic Chemistry URL:[Link]

  • Simple Method for the Esterification of Carboxylic Acids Source: Organic Chemistry Portal URL:[Link]

  • Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids Source: MDPI URL:[Link]

Sources

Optimization

Technical Support Center: Preventing Thermal Degradation of 3-Ethoxyisoquinoline-4-carboxylic Acid

Welcome to the Advanced Materials Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter researchers facing yield drops and irreproducible assays due to the silent degradation of heterocyclic bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Materials Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter researchers facing yield drops and irreproducible assays due to the silent degradation of heterocyclic building blocks. 3-Ethoxyisoquinoline-4-carboxylic acid is a prime example of a compound that requires strict environmental controls.

This guide provides the mechanistic causality behind its instability and field-proven, self-validating protocols to secure your inventory.

FAQ 1: Why does my 3-Ethoxyisoquinoline-4-carboxylic acid degrade at room temperature, and what are the byproducts?

The Causality: The primary mechanism of degradation for isoquinoline-4-carboxylic acids is thermal decarboxylation . Kinetic studies on related nitrogen-containing heterocyclic carboxylic acids reveal that decarboxylation is facilitated by the formation of a zwitterionic intermediate[1]. The basic nitrogen in the isoquinoline ring can become protonated, drawing electron density away from the C4 position and significantly lowering the activation energy required to expel carbon dioxide (CO₂).

This process is highly temperature-dependent and is accelerated by trace moisture, which acts as a proton shuttle[2]. Additionally, the 3-ethoxy group can undergo hydrolysis if exposed to atmospheric moisture over prolonged periods, yielding 3-hydroxyisoquinoline-4-carboxylic acid.

G Compound 3-Ethoxyisoquinoline- 4-carboxylic acid Heat Thermal Energy (Δ) Compound->Heat Water Moisture (H2O) Compound->Water Decarb Decarboxylation Pathway (Zwitterion Intermediate) Heat->Decarb Hydro Hydrolytic Pathway Water->Hydro Prod1 3-Ethoxyisoquinoline + CO2 Decarb->Prod1 Prod2 3-Hydroxyisoquinoline- 4-carboxylic acid Hydro->Prod2

Mechanistic pathways of thermal decarboxylation and moisture-induced hydrolysis.

FAQ 2: What is the definitive protocol for long-term storage?

The Causality: To arrest the zwitterion-mediated decarboxylation and hydrolytic pathways, we must eliminate both thermal energy (the kinetic driver) and moisture (the catalyst). Simply placing the vendor vial in a freezer is insufficient, as trapped atmospheric moisture will condense and degrade the compound over time.

Self-Validating Storage Protocol:

  • Desiccation: Transfer the bulk powder to a lyophilization flask. Apply a high vacuum (< 0.1 mbar) for 4 hours at room temperature to strip away surface moisture without inducing thermal stress.

  • Aliquoting under Inert Atmosphere: Transfer the dried powder into amber glass vials (to prevent photolytic degradation) inside a glove box purged with Argon. Scientific Rationale: Argon is heavier than Nitrogen and settles over the powder, forming a robust, gravity-assisted displacement layer against oxygen and moisture.

  • Sealing: Seal the vials with PTFE-lined crimp caps. PTFE provides a superior vapor barrier compared to standard silicone septa.

  • Thermal Arrest: Store the sealed vials at -20°C.

Validation Checkpoint: When retrieving a vial for an experiment, allow it to equilibrate to room temperature in a desiccator before opening. A faint "hiss" upon piercing the septum confirms the argon positive-pressure seal was successfully maintained during storage.

G Step1 1. Vacuum Desiccation (Remove residual H2O) Step2 2. Aliquoting (Minimize freeze-thaw) Step1->Step2 Step3 3. Argon Backfilling (Displace O2/Moisture) Step2->Step3 Step4 4. PTFE Sealing (Vapor barrier) Step3->Step4 Step5 5. Cold Storage (-20°C, Dark) Step4->Step5

Step-by-step optimal storage workflow for 3-Ethoxyisoquinoline-4-carboxylic acid.

FAQ 3: How do different storage conditions quantitatively affect shelf life?

Understanding the quantitative impact of environmental exposure is critical for inventory management. Below is a comparative data summary of expected stability profiles based on storage conditions.

Storage ConditionTemperatureAtmosphereEstimated Shelf LifePrimary Degradation Risk
Ambient (Benchtop) 20–25°CAir< 1 WeekRapid Decarboxylation, Hydrolysis
Refrigerated 2–8°CAir1–3 MonthsMoisture condensation upon opening
Freezer (Standard) -20°CAir6–12 MonthsSlow hydrolysis from trapped humidity
Freezer (Optimal) -20°CArgon> 2 YearsNone (Highly Stable)
FAQ 4: How can I validate the integrity of my stored batch before a critical synthesis?

The Causality: Before committing a potentially degraded batch to a complex multi-step synthesis or a sensitive biological assay[3], you must confirm the absence of the decarboxylated byproduct (3-Ethoxyisoquinoline). Because the byproduct retains the core chromophore, simple UV-Vis is insufficient. Mass spectrometry is required.

Self-Validating LC-MS Protocol:

  • Sample Preparation: Dissolve exactly 1.0 mg of the compound in 1.0 mL of LC-MS grade anhydrous Acetonitrile. Do not use water or methanol, as these can induce on-column degradation during analysis.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.8 µm). Run a fast 5-minute gradient from 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid).

  • Mass Detection (ESI+): Scan for the intact parent mass. 3-Ethoxyisoquinoline-4-carboxylic acid has a molecular weight of 217.22 g/mol . Extract the chromatogram for the [M+H]+ peak at m/z 218.2 .

  • Impurity Profiling: Extract the chromatogram for the decarboxylated byproduct (3-Ethoxyisoquinoline, MW 173.21 g/mol ) targeting the [M+H]+ peak at m/z 174.2 .

Validation Checkpoint: A pure, properly stored batch will show >99% Area Under Curve (AUC) for the m/z 218.2 peak, with the m/z 174.2 peak remaining at baseline noise levels. If the m/z 174.2 peak exceeds 1% relative abundance, the batch has suffered thermal degradation and must be re-purified via preparative HPLC before use.

References
  • Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution Source: Canadian Science Publishing URL:[Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction Source: ACS Publications URL:[Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase Source: PMC (National Institutes of Health) URL:[Link]

Sources

Troubleshooting

Overcoming low bioavailability of 3-Ethoxyisoquinoline-4-carboxylic acid compounds

Technical Support Center: Overcoming Low Bioavailability of 3-Ethoxyisoquinoline-4-carboxylic Acid Compounds Introduction Welcome to the technical support center for researchers, scientists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Low Bioavailability of 3-Ethoxyisoquinoline-4-carboxylic Acid Compounds

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-ethoxyisoquinoline-4-carboxylic acid and its derivatives. This guide is designed to provide in-depth, practical solutions to the common challenge of low oral bioavailability encountered with this class of compounds. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and successful experimental outcomes by providing not just protocols, but the underlying scientific rationale to empower your research and development efforts. This resource is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting guides to directly address the specific issues you may face in the laboratory.

Frequently Asked Questions (FAQs)

Q1: My 3-ethoxyisoquinoline-4-carboxylic acid derivative exhibits poor aqueous solubility. What are the fundamental reasons for this?

A1: The low aqueous solubility of 3-ethoxyisoquinoline-4-carboxylic acid and its analogs is primarily due to their molecular structure. These compounds possess a largely aromatic and lipophilic isoquinoline core.[1] While the carboxylic acid group provides some hydrophilicity, its contribution is often insufficient to overcome the hydrophobicity of the rest of the molecule, especially at the acidic pH of the stomach where the carboxylic acid will be protonated and less soluble.[2][3] The ethoxy group further increases the lipophilicity of the compound. This inherent low water solubility is a significant barrier to dissolution in the gastrointestinal (GI) tract, which is a prerequisite for absorption.[4]

Q2: What is the impact of the carboxylic acid's pKa on the oral absorption of my compound?

A2: The pKa of the carboxylic acid group is a critical determinant of your compound's absorption profile.[5] Most carboxylic acids have a pKa in the range of 3.5 to 4.5.[2] In the acidic environment of the stomach (pH 1-2.5), the compound will be predominantly in its non-ionized, less soluble form. As it transitions to the more alkaline environment of the small intestine (pH 6-7.5), the carboxylic acid will become ionized (deprotonated).[6] This ionized form is more water-soluble but may have reduced permeability across the lipid-rich intestinal cell membranes.[5] Therefore, a delicate balance between solubility and permeability must be achieved for optimal absorption.[7]

Q3: Besides poor solubility, what other factors could be contributing to the low bioavailability of my 3-ethoxyisoquinoline-4-carboxylic acid compound?

A3: Several factors beyond aqueous solubility can limit the oral bioavailability of your compound:

  • Low Intestinal Permeability: Even if dissolved, the compound may not efficiently cross the intestinal epithelium to enter the bloodstream.

  • Efflux by Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) present in the intestinal wall. These transporters actively pump the drug back into the GI lumen, reducing net absorption.[8][9] Isoquinoline derivatives have been identified as potential substrates for such transporters.[10]

  • First-Pass Metabolism: The drug may be extensively metabolized in the intestinal wall or the liver before it reaches systemic circulation, a phenomenon known as first-pass metabolism.[11]

Troubleshooting Guides

Problem 1: Compound Crashes Out of Solution During In Vitro Assays

Your 3-ethoxyisoquinoline-4-carboxylic acid derivative precipitates out of the aqueous buffer during cell-based assays or permeability studies, leading to inconsistent and unreliable data.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step Scientific Rationale Relevant Citations
Exceeding Maximum Aqueous Solubility Lower the final concentration of the compound in the assay medium.Every compound has a finite solubility in a given solvent system. Exceeding this limit will inevitably lead to precipitation.[11]
Insufficient Co-solvent If using a co-solvent like DMSO to prepare stock solutions, ensure the final concentration in the assay medium is low (typically <0.5%) but sufficient to maintain solubility. Run a vehicle control with the same co-solvent concentration.Co-solvents can increase the solubility of poorly soluble compounds. However, high concentrations can be toxic to cells and may alter biological processes.[11][12]
pH-Dependent Solubility Adjust the pH of your assay buffer. For carboxylic acids, increasing the pH will increase the proportion of the more soluble ionized form.The Henderson-Hasselbalch equation dictates the ratio of ionized to non-ionized forms of a drug at a given pH. For acidic drugs, solubility increases as the pH moves above the pKa.[3][12]
Problem 2: Low and Variable Oral Bioavailability in Preclinical Animal Studies

You observe low and highly variable plasma concentrations of your 3-ethoxyisoquinoline-4-carboxylic acid compound after oral administration to rodents.

Potential Causes and Solutions:

This is a multifactorial problem that often requires a systematic formulation approach to solve. Below are several strategies, from simple to more complex, that can be employed.

These are often the first line of investigation due to their relative ease of implementation.

  • pH Adjustment: Formulating the compound in a buffered solution at a slightly alkaline pH can improve its dissolution in the stomach.[12]

  • Co-solvents: Using a mixture of water and a biocompatible co-solvent (e.g., polyethylene glycol, propylene glycol) can increase the drug's solubility in the dosing vehicle.[12]

If simple approaches are insufficient, more advanced techniques that address both solubility and permeability may be necessary.

  • Particle Size Reduction (Micronization/Nanonization): Decreasing the particle size of the drug increases its surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[13][14]

  • Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug in a polymer matrix to create an amorphous form can significantly increase its apparent solubility and dissolution rate.[4][15]

  • Lipid-Based Formulations: For lipophilic compounds, dissolving the drug in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can improve absorption by presenting the drug in a solubilized form and utilizing the body's natural lipid absorption pathways.[12][16]

  • Prodrug Approach: The carboxylic acid moiety can be chemically modified to create an ester prodrug.[17][18] This masks the polar carboxylic acid group, increasing lipophilicity and potentially enhancing membrane permeability. The ester is then cleaved by enzymes in the body to release the active parent drug.[19]

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This protocol provides a basic method for preparing an ASD, which can be a highly effective strategy for improving the oral bioavailability of poorly soluble crystalline compounds.

Materials:

  • 3-Ethoxyisoquinoline-4-carboxylic acid derivative

  • Polymer (e.g., PVP K30, HPMC-AS)

  • Volatile organic solvent (e.g., methanol, acetone)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Procedure:

  • Dissolution: Dissolve both the 3-ethoxyisoquinoline-4-carboxylic acid derivative and the chosen polymer in the organic solvent. A typical drug-to-polymer ratio to start with is 1:3 (w/w).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure and controlled temperature. This should result in a thin film of the drug-polymer mixture on the wall of the flask.

  • Drying: Further dry the film under vacuum to remove any residual solvent.

  • Milling and Sieving: Scrape the dried film from the flask and gently grind it into a fine powder using a mortar and pestle. Pass the powder through a sieve to obtain a uniform particle size.

  • Characterization: It is crucial to characterize the resulting ASD to confirm its amorphous nature using techniques such as Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).

Protocol 2: In Vitro Permeability Assessment using the Caco-2 Cell Model

This protocol outlines a standard method for evaluating the intestinal permeability of your compound and identifying if it is a substrate for efflux transporters.

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS)

  • Your 3-ethoxyisoquinoline-4-carboxylic acid compound

  • P-gp inhibitor (e.g., verapamil)

  • Analytical instrumentation for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow them to differentiate into a monolayer that mimics the intestinal epithelium.

  • Permeability Assay (Apical to Basolateral):

    • Wash the cell monolayer with pre-warmed HBSS.

    • Add your compound (dissolved in HBSS) to the apical (upper) chamber.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral (lower) chamber.

    • Quantify the concentration of your compound in the basolateral samples.

  • Efflux Assay (Basolateral to Apical):

    • Add your compound to the basolateral chamber.

    • Take samples from the apical chamber at the same time points.

    • To confirm P-gp involvement, repeat the permeability and efflux assays in the presence of a P-gp inhibitor.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. A Papp (B-A) / Papp (A-B) ratio greater than 2 suggests that the compound is subject to active efflux. A significant increase in Papp (A-B) in the presence of a P-gp inhibitor confirms its role in the efflux of your compound.

Visualizations

Workflow for Troubleshooting Low Bioavailability

G cluster_0 Initial Observation cluster_1 Problem Identification cluster_2 Formulation Strategies cluster_3 Evaluation low_bio Low Oral Bioavailability Observed in Preclinical Studies solubility Assess Aqueous Solubility low_bio->solubility permeability Assess Permeability (e.g., Caco-2 Assay) low_bio->permeability metabolism Assess Metabolic Stability (e.g., Microsomes) low_bio->metabolism formulation Select Formulation Strategy solubility->formulation If solubility-limited permeability->formulation If permeability-limited metabolism->formulation If metabolism-limited simple Simple Formulations (pH, Co-solvents) formulation->simple Start with advanced Advanced Formulations (ASD, Lipid-based, Prodrug) formulation->advanced If simple fails in_vivo In Vivo Pharmacokinetic Study simple->in_vivo advanced->in_vivo success Bioavailability Improved in_vivo->success Successful failure Re-evaluate and Reformulate in_vivo->failure Unsuccessful failure->formulation

Caption: A systematic workflow for diagnosing and addressing low oral bioavailability.

Decision Tree for Formulation Selection

G start Low Bioavailability of 3-Ethoxyisoquinoline-4-carboxylic Acid Compound q1 Is the compound poorly soluble? start->q1 q2 Is the compound a P-gp substrate? q1->q2 Yes no_issue Investigate other factors (e.g., chemical stability in GI tract) q1->no_issue No q3 Is first-pass metabolism high? q2->q3 No perm_strat Permeability Enhancement: - Prodrug Approach - Use of Permeation Enhancers q2->perm_strat Yes sol_strat Solubility Enhancement: - Micronization/Nanonization - Amorphous Solid Dispersion - Lipid-Based Formulation q3->sol_strat No met_strat Bypass First-Pass Metabolism: - Lipid-Based Formulations (Lymphatic Uptake) - Prodrug to block metabolic sites q3->met_strat Yes sol_strat->perm_strat perm_strat->met_strat

Caption: Decision tree to guide the selection of an appropriate formulation strategy.

References

  • Chaudhary, A., & Shambhakar, S. (2024). Nanotechnology in Drug Delivery: Overcoming Poor Solubility Challenges through Nanoformulations. Current Nanomedicine, 14(3), 200-211. Available from: [Link]

  • Gaszner, B., et al. (2022). Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. Pharmaceutics, 14(11), 2399. Available from: [Link]

  • Horgan, C. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA, University College Cork. Available from: [Link]

  • Igbinoba, S. I., & Onyeji, C. O. (2023). Insights on Prospects of Prediction of Drug Bioavailability from in Vitro Models. Bioequivalence & Bioavailability International Journal, 7(2). Available from: [Link]

  • Irie, T., & Uekama, K. (1997). Recent progress in prodrug design strategies based on generally applicable modifications. Bioorganic & Medicinal Chemistry Letters, 7(8), 1017-1022. Available from: [Link]

  • Stella, V. J. (2004). Prodrugs of Carboxylic Acids. ResearchGate. Available from: [Link]

  • Kumari, L., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Life, 13(5), 1099. Available from: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Nanoemulsion-Based Drug Delivery System for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 81(2), 1-10. Available from: [Link]

  • Zaman, H. (2016). Addressing Solubility through Nano Based Drug Delivery Systems. Journal of Nanomedicine & Nanotechnology, 7(3). Available from: [Link]

  • Chen, Y., et al. (2015). Using in Vitro and in Vivo Models to Evaluate the Oral Bioavailability of Nutraceuticals. Journal of Food Science, 80(1), R1-R9. Available from: [Link]

  • ITQB NOVA. (n.d.). In vitro models for prediction of drug absorption and metabolism. ITQB NOVA. Available from: [Link]

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270. Available from: [Link]

  • Patsnap. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. Available from: [Link]

  • Acharzo, A. K. (2020). What are the impacts of pKa1and pKa2 in drug absorption? ResearchGate. Available from: [Link]

  • Bundgaard, H. (1987). Prodrug derivatives of carboxylic acid drugs. Google Patents.
  • Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Available from: [Link]

  • IJCRT. (2025). Bioavailability Enhancement Techniques For Poorly Soluble Drug. IJCRT.org. Available from: [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]

  • Proventa International. (2021). Preclinical Pharmacokinetics: Solving the Problems of Early-Stage Predictive Assays. Proventa International. Available from: [Link]

  • Pion. (2023). What is pKa and how is it used in drug development? Pion. Available from: [Link]

  • Szałek, E., et al. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. Pharmaceutics, 14(3), 643. Available from: [Link]

  • MDPI. (n.d.). Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. MDPI. Available from: [Link]

  • Patel, D., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceutics, 16(2), 200. Available from: [Link]

  • Dr. Pushpendra Kumar. (2026, February 4). D-86 | Influence of Drug pka & GI pH on Drug Absorption- Biopharmaceutics. YouTube. Available from: [Link]

  • World Pharma Today. (n.d.). Formulation Strategies for Improving Drug Bioavailability. World Pharma Today. Available from: [Link]

  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. Available from: [Link]

  • Prisys Biotechnology. (2024). How To Develop New Drugs Faster And Safer: A Guide To Preclinical DMPK Studies. Prisys Biotechnology. Available from: [Link]

  • Pharma Growth Hub. (2022, February 12). Drug's pKa and its absorption. YouTube. Available from: [Link]

  • Li, Y., et al. (2021). Influence of the pKa Value of Cinnamic Acid and P-Hydroxycinnamic Acid on the Solubility of a Lurasidone Hydrochloride-Based Coamorphous System. ACS Omega, 6(4), 3045-3055. Available from: [Link]

  • Kaur, G., et al. (2016). EFFLUX TRANSPORTERS: ROLE IN DRUG BIOAVAILABILITY, EFFLUX AND RESISTANCE. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 556-566. Available from: [Link]

  • Shrestha, H., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Journal of Pharmaceutical Sciences, 2014, 808643. Available from: [Link]

  • Blair, J. M. A., et al. (2017). Efflux drug transporters at the forefront of antimicrobial resistance. Microbiology, 163(5), 625-632. Available from: [Link]

  • Pieroni, M., et al. (2021). Microbial Efflux Pump Inhibitors: A Journey around Quinoline and Indole Derivatives. Molecules, 26(22), 7010. Available from: [Link]

  • Chunzhi, S. (2023). The Crucial Role of Transporters in Drug Disposition and Metabolism. Journal of Bioequivalence & Bioavailability, 15(13), 540. Available from: [Link]

  • Chem-Impex. (n.d.). Isoquinoline-4-carboxylic acid. Chem-Impex. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Hydroxyquinoline-4-carboxylic acid. PubChem. Available from: [Link]

  • Horgan, C. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA, University College Cork. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Quinolinecarboxylic acid. PubChem. Available from: [Link]

  • Wang, Y., et al. (2019). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 24(18), 3294. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimizing Solvent Extraction for 3-Ethoxyisoquinoline-4-carboxylic Acid

Scientist's Note: The Physicochemical Challenge As a Senior Application Scientist, I frequently consult on the isolation of amphoteric pharmaceutical intermediates. The most common point of failure when working with 3-Et...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientist's Note: The Physicochemical Challenge

As a Senior Application Scientist, I frequently consult on the isolation of amphoteric pharmaceutical intermediates. The most common point of failure when working with 3-Ethoxyisoquinoline-4-carboxylic acid is treating it like a standard lipophilic small molecule.

This compound is a classic zwitterion . The isoquinoline nitrogen acts as a base (parent pKa ~5.14)[1], while the carboxylic acid at the 4-position acts as an acid (pKa ~3.5–4.0). Because of these competing functional groups, the molecule's net charge is entirely dictated by the pH of the aqueous phase[2].

If you attempt a standard liquid-liquid extraction (LLE) using non-polar solvents (like dichloromethane or hexane) at a neutral or highly acidic pH, your recovery will be near zero. At pH < 2.0, the molecule is a highly water-soluble cation. At pH > 7.0, it is a highly water-soluble anion. To successfully isolate this compound, you must force it into its neutral, zwitterionic state by targeting its isoelectric point (pI) —typically around pH 4.0–4.5. At this specific pH, the hydration shell collapses, allowing for either direct precipitation or extraction using highly polar, hydrogen-bonding organic solvents[3].

Interactive Troubleshooting & FAQs

Q: Why is my recovery in ethyl acetate practically zero at neutral pH? A: At pH 7.0 and above, the carboxylic acid moiety is fully deprotonated, rendering the molecule an anion. Ethyl acetate lacks the polarity to partition this charged species. To extract the compound into an organic phase, you must adjust the aqueous phase to its isoelectric point (pH ~4.2) where the net charge is zero. Even then, pure ethyl acetate may struggle; we recommend using a more polar solvent like n-butanol or adding a salting-out agent[3].

Q: I am experiencing severe emulsions during liquid-liquid extraction. How can I resolve this? A: Emulsions in zwitterionic extractions occur because the amphoteric compound acts as a weak surfactant at the aqueous-organic interface. To break the emulsion, increase the ionic strength of the aqueous phase by saturating it with solid NaCl (the "salting-out" effect)[3]. This disrupts the emulsion, decreases the aqueous solubility of the zwitterion, and drives the compound into the organic phase.

Q: Can I avoid liquid-liquid extraction entirely? A: Yes, and it is highly recommended. For relatively pure aqueous streams (such as post-saponification mixtures), isoelectric precipitation is the most elegant and self-validating method[4]. By carefully titrating the aqueous solution to the exact isoelectric point (pH 4.0–4.5) and cooling the reactor, the compound will crash out of solution as a solid, which can be recovered via simple vacuum filtration.

Optimized Experimental Protocols

Every protocol below is designed as a self-validating system: if the pH and temperature parameters are strictly controlled, the physical state of the molecule guarantees the outcome.

Protocol A: Isoelectric Precipitation (Preferred for High Purity)

This method is ideal following the alkaline saponification of the corresponding ethyl ester[4].

  • Preparation: Transfer the aqueous reaction mixture containing the sodium salt of 3-ethoxyisoquinoline-4-carboxylic acid to a jacketed reactor. Ensure all organic solvents (e.g., methanol or ethanol from prior steps) have been completely evaporated under reduced pressure[4].

  • Cooling: Chill the aqueous phase to 0–5 °C to minimize the intrinsic solubility of the compound.

  • Titration: Under vigorous mechanical stirring, slowly add 2M HCl dropwise. Continuously monitor the solution with a calibrated pH probe.

  • Precipitation: Stop the acid addition exactly when the pH reaches 4.2. A thick white/yellowish precipitate will form as the molecule reaches its isoelectric point.

  • Aging & Filtration: Allow the suspension to age for 2 hours at 0–5 °C to promote crystal growth. Filter the precipitate through a sintered glass funnel (porosity 3).

  • Washing & Drying: Wash the filter cake with a minimal volume of ice-cold, pH-adjusted water (pH 4.2) to remove residual inorganic salts. Dry the solid in a vacuum oven at 50 °C to a constant weight.

Protocol B: Salting-Out Liquid-Liquid Extraction (For Dilute Mixtures)

Use this method if the compound is in a dilute aqueous matrix where precipitation is not viable.

  • pH Adjustment: Adjust the aqueous phase to pH 4.2 using 1M HCl or 1M NaOH.

  • Salting-Out: Add solid NaCl to the aqueous phase until saturation is reached (approximately 300 g/L) and stir until dissolved[3].

  • Solvent Addition: Add an equal volume of n-butanol (or a 4:1 mixture of Ethyl Acetate:THF). Causality: n-butanol provides the necessary hydrogen-bond donating/accepting capacity to solvate the zwitterion.

  • Extraction: Agitate vigorously for 5 minutes, then allow phase separation. The high ionic strength of the aqueous layer will prevent emulsion formation.

  • Recovery: Collect the upper organic layer. Repeat the extraction twice more with fresh organic solvent. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Quantitative Speciation & Solvent Compatibility

The following table summarizes the causal relationship between pH, molecular speciation, and the optimal extraction strategy.

pH RangeDominant SpeciesNet ChargeRecommended Extraction StrategyOptimal Solvent / MethodExpected Recovery
< 2.0 Cationic (Protonated N)+1Ion-pair extraction (Not recommended)DCM + Anionic Counter-ion< 20%
4.0 - 4.5 Zwitterionic (Isoelectric)0Isoelectric Precipitation or Salting-out LLEWater (Precipitate) or n-Butanol> 85%
> 7.0 Anionic (Deprotonated COOH)-1Anion exchange chromatographyWater (Retained in aqueous)N/A

Extraction Workflow Visualization

G A Aqueous Reaction Mixture (3-Ethoxyisoquinoline-4-carboxylic acid) B pH < 2.0 Cationic Form (+) A->B Add Strong Acid C pH 4.0 - 4.5 Zwitterionic Form (0) A->C Titrate to pI D pH > 7.0 Anionic Form (-) A->D Add Strong Base E Highly Water Soluble (Poor Organic Extraction) B->E F Isoelectric Precipitation (Cool to 0-5°C & Filter) C->F High Conc. G Salting-Out LLE (Add NaCl + n-Butanol) C->G Low Conc. H Highly Water Soluble (Poor Organic Extraction) D->H

pH-dependent speciation and optimized extraction workflow for 3-ethoxyisoquinoline-4-carboxylic acid.

References

  • US 8,969,352 B2 - Substituted 2-azabicycles and their use as orexin receptor modulators (Janssen Pharmaceutica NV). Details the synthesis, saponification, and aqueous isolation of 3-ethoxyisoquinoline-4-carboxylic acid. Source: Google Patents / Googleapis URL:4

  • Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Source: ACS Publications URL:2

  • Zwitterionic Buffering Agent as an Alternative to Improve Carboxylic Acid Extraction Performance with 1-heptanol Solvent. Discusses the thermodynamics of salting-out and polar solvent extraction for amphoteric/zwitterionic compounds. Source: ResearchGate URL:3

  • Head-to-head comparison of Isoquinoline-1-carboxylic acid and its positional isomers. Provides baseline pKa estimations and physicochemical properties for isoquinoline carboxylic acid derivatives. Source: Benchchem URL:1

Sources

Troubleshooting

Technical Support Center: Resolving NMR Signal Overlap in 3-Ethoxyisoquinoline-4-carboxylic Acid Spectra

Welcome to the Advanced NMR Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, structural biologists, and drug development professionals overcome one of the most...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, structural biologists, and drug development professionals overcome one of the most notorious challenges in heterocyclic NMR analysis: severe signal overlap.

When analyzing 3-Ethoxyisoquinoline-4-carboxylic acid , the contiguous aromatic protons on the carbocyclic ring (H5, H6, H7, and H8) frequently collapse into an indistinguishable multiplet in standard 1D 1 H NMR spectra[1]. This guide provides field-proven, self-validating methodologies to deconvolve these signals, ensuring absolute confidence in your structural assignments.

Part 1: Diagnostic FAQ

Q: Why do the aromatic protons (H5-H8) of my 3-ethoxyisoquinoline-4-carboxylic acid sample appear as an unresolved multiplet? A: The isoquinoline core contains four contiguous aromatic protons that share highly similar electronic environments[2]. While the electron-withdrawing carboxylic acid at C4 slightly deshields the spatially adjacent H5 proton (peri-effect), the H6, H7, and H8 protons often resonate within a narrow 0.3 ppm window (typically 7.3–7.9 ppm in CDCl 3​ )[1]. At standard magnetic field strengths (e.g., 400 MHz), the extensive ortho and meta J-couplings split these signals into complex multiplets that overlap heavily, making first-order analysis impossible.

Q: The carboxylic acid proton (-COOH) is completely missing from my spectrum. Is my compound degraded? A: Not necessarily. Carboxylic acid protons undergo rapid chemical exchange with trace water in deuterated solvents. This dynamic exchange broadens the signal, often flattening it into the baseline. To resolve this, run the sample in a strictly anhydrous solvent, or utilize Variable Temperature (VT) NMR to lower the sample temperature, which slows the exchange rate and sharpens the -COOH peak.

Q: My ethoxy group signals (-OCH 2​

  • and -CH 3​ ) are perfectly resolved. Can I just use those to confirm the structure? A: No. While the ethoxy quartet (~4.5 ppm) and triplet (~1.4 ppm) confirm the presence of the ether linkage[1], they provide no information about the integrity or substitution pattern of the carbocyclic ring. Relying solely on the aliphatic region is a critical failure point in quality control. You must resolve the aromatic region to rule out regioisomers.

Part 2: Advanced Troubleshooting Guides

To resolve aromatic overlap, we must alter either the chemical shift dispersion or the multiplet structure. Here are the three most authoritative strategies:

Strategy A: Aromatic Solvent-Induced Shift (ASIS)

The Causality: The chemical shift of a proton depends heavily on its microenvironment. When you switch from a non-aromatic solvent (like CDCl 3​ ) to an aromatic one (like C 6​ D 6​ ), benzene molecules form transient, non-random collision complexes with the electron-deficient isoquinoline ring[3]. Benzene aligns its anisotropic ring current to avoid the electron-rich ethoxy oxygen and the carboxylic acid dipole. This specific orientation induces differential magnetic shielding across the isoquinoline core, shifting the overlapping H5-H8 protons by different magnitudes and spreading them out across the spectrum.

Strategy B: Pure Shift NMR (Broadband Homonuclear Decoupling)

The Causality: Overlap is exacerbated by J-coupling, which turns single resonances into wide multiplets. Pure Shift NMR techniques (such as PSYCHE or the Zangger-Sterk method) utilize slice-selective gradient pulses and spatial encoding to suppress homonuclear scalar couplings[4]. By collapsing every multiplet into a sharp singlet, the spectral resolution is artificially enhanced, allowing you to count the exact number of aromatic protons even within a crowded chemical shift window.

Strategy C: 2D Heteronuclear Correlation (HSQC / HMBC)

The Causality: When 1D 1 H NMR fails, spreading the data into a second frequency dimension resolves the overlap. Because 13 C has a much wider chemical shift range (~200 ppm) compared to 1 H (~10 ppm), protons that overlap in the 1 H dimension are easily separated by the distinct chemical shifts of their directly attached carbons in an HSQC experiment[2].

Part 3: Quantitative Data Summaries

To utilize the ASIS effect effectively, you must know what shifts to expect. The table below summarizes the theoretical and empirical chemical shift trajectories for 3-Ethoxyisoquinoline-4-carboxylic acid when transitioning from CDCl 3​ to C 6​ D 6​ .

Proton AssignmentExpected Shift in CDCl 3​ (ppm)Expected Shift in C 6​ D 6​ (ppm)ASIS Effect ( Δδ=δCDCl3​​−δC6​D6​​ )
H1 (Isoquinoline) 8.97~8.75+0.22 ppm (Shielded)
H5 (Aromatic) ~7.85~7.45+0.40 ppm (Strongly Shielded)
H6 / H7 (Aromatic) ~7.60~7.15+0.45 ppm (Strongly Shielded)
H8 (Aromatic) ~7.90~7.65+0.25 ppm (Mildly Shielded)
-OCH 2​
  • (Ethoxy)
4.50~4.10+0.40 ppm (Shielded)
-CH 3​ (Ethoxy) 1.45~1.15+0.30 ppm (Shielded)

Note: Data extrapolated from generalized isoquinoline alkaloid behavior and patent literature[2],[1].

Part 4: Step-by-Step Experimental Protocols

Protocol 1: ASIS Titration Workflow

This protocol uses a self-validating internal reference to ensure the observed shifts are genuine ASIS effects and not artifacts of bulk magnetic susceptibility.

  • Sample Preparation: Dissolve 10 mg of 3-Ethoxyisoquinoline-4-carboxylic acid in 0.6 mL of CDCl 3​ containing 0.05% v/v Tetramethylsilane (TMS).

  • Baseline Acquisition: Acquire a standard 1D 1 H NMR spectrum. Calibrate the TMS peak to exactly 0.00 ppm. Record the exact chemical shifts of the aromatic multiplet.

  • Solvent Titration: Add 0.1 mL of C 6​ D 6​ directly to the NMR tube. Mix thoroughly by inversion.

  • Re-Acquisition & Validation: Acquire a new spectrum. Self-Validation Step: You must recalibrate the TMS peak to 0.00 ppm. Calculate the Δδ for the ethoxy -CH 3​ peak and the H1 peak. If both peaks shifted by the exact same magnitude, your TMS calibration is flawed. True ASIS dictates that protons closer to the collision complex dipole will experience a larger differential shift than those further away[3].

  • Optimization: Continue adding C 6​ D 6​ in 0.1 mL increments until the H5-H8 signals resolve into distinct, analyzable multiplets.

Protocol 2: Pure Shift NMR Acquisition

This protocol ensures that homonuclear decoupling is successfully applied without generating spectral artifacts.

  • Instrument Setup: Insert the sample (in CDCl 3​ ) into a spectrometer equipped with a z-gradient probe (minimum 400 MHz, 600 MHz preferred)[4].

  • Pulse Sequence Selection: Load the psyche or zangger_sterk pulse sequence from your vendor's library.

  • Parameter Optimization: Set the sweep width to 10 ppm. Optimize the slice-selective gradient strength (typically 1-3%) to balance signal-to-noise ratio with decoupling efficiency.

  • Acquisition: Run the experiment with a minimum of 32 scans to compensate for the sensitivity loss inherent to spatial encoding techniques.

  • Self-Validation Step: Before analyzing the aromatic region, inspect the ethoxy group signals. The -OCH 2​

    • signal (originally a quartet) and the -CH 3​ signal (originally a triplet) must appear as sharp, pristine singlets. If residual splitting or severe line-broadening is present in the ethoxy signals, the B1 field or gradient pulses are miscalibrated, and the aromatic data cannot be trusted. Recalibrate the 90-degree pulse and repeat.

Part 5: Workflow Visualization

The following diagram outlines the logical decision tree for resolving signal overlap in isoquinoline derivatives.

NMR_Resolution_Workflow Start Acquire 1D 1H NMR (CDCl3 or DMSO-d6) CheckOverlap Are H5-H8 signals overlapping? Start->CheckOverlap NoOverlap Proceed to Peak Assignment CheckOverlap->NoOverlap No ASIS Perform ASIS Titration (Add C6D6) CheckOverlap->ASIS Yes PureShift Run Pure Shift NMR (Collapse J-Couplings) CheckOverlap->PureShift Yes TwoDNMR Acquire 2D HSQC/HMBC (13C Dispersion) CheckOverlap->TwoDNMR Yes ASIS->NoOverlap Resolved Validate Check Ethoxy Signals: Did multiplets collapse? PureShift->Validate TwoDNMR->NoOverlap Resolved Validate->NoOverlap Yes (Valid) Validate->PureShift No (Recalibrate)

Caption: Decision workflow for resolving aromatic NMR signal overlap in isoquinoline derivatives.

Part 6: References

  • AROMATIC SOLVENT-INDUCED SHIFT (ASIS). A NOVEL APPROACH. Source: Chemistry Letters (Oxford University Press) URL:[Link]

  • 13C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds Source: Canadian Journal of Chemistry (Canadian Science Publishing) URL:[Link]

  • United States Patent: Substituted 2-azabicycles and their use as orexin receptor modulators Source: Google Patents (US8969352B2) URL:

Sources

Optimization

Process Development Support Center: Scale-Up of 3-Ethoxyisoquinoline-4-carboxylic Acid

Welcome to the Technical Support Center for the process development and scale-up of 3-Ethoxyisoquinoline-4-carboxylic acid . This compound is a critical intermediate in the synthesis of dual orexin receptor antagonists a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the process development and scale-up of 3-Ethoxyisoquinoline-4-carboxylic acid . This compound is a critical intermediate in the synthesis of dual orexin receptor antagonists and other neurologically active 2-azabicyclic compounds[1].

Transitioning this synthesis from a milligram-scale medicinal chemistry route to a multi-kilogram process presents significant challenges, including exothermic gas evolution, poor atom economy, and product isolation issues. This guide provides authoritative troubleshooting insights, grounded in process chemistry principles, to help you safely and efficiently scale your workflow.

Process Workflow

Workflow A Ethyl 3-aminoisoquinoline- 4-carboxylate B Step 1: Diazotization & Hydrolysis (NaNO2, H2SO4) A->B C Ethyl 3-hydroxyisoquinoline- 4-carboxylate B->C D Step 2: O-Ethylation (EtOTs, K2CO3, NMP) C->D E Ethyl 3-ethoxyisoquinoline- 4-carboxylate D->E F Step 3: Saponification (NaOH, MeOH/H2O) E->F G 3-Ethoxyisoquinoline- 4-carboxylic acid F->G

Optimized scale-up workflow for 3-Ethoxyisoquinoline-4-carboxylic acid synthesis.

Troubleshooting & FAQs

Q1: During the Step 1 diazotization, we observe violent brown gas evolution and a significant drop in yield at the 50-gram scale. How do we control this? A1: The brown gas is nitrogen dioxide (NOx), which indicates the thermal decomposition of nitrous acid (HONO). In the lab-scale procedure, sodium nitrite is added to a 5N H₂SO₄ suspension at 0 °C[2]. While heat dissipation is trivial in a 10 mL vial, the highly exothermic nature of diazotization causes localized heating at scale, destroying the diazonium intermediate before it can be hydrolyzed to the hydroxyl derivative.

  • The Fix: Transition from solid NaNO₂ addition to the subsurface dosing of a concentrated aqueous NaNO₂ solution. Implement a self-validating protocol by interlocking the dosing pump with the internal reactor temperature (T_int). If T_int exceeds 5 °C, the pump must automatically pause. Additionally, increasing the dilution factor by 20% prevents the intermediate diazonium sulfate from precipitating and coating the reactor walls.

Q2: The medicinal chemistry route uses a Mitsunobu reaction (DIAD, PPh₃, EtOH) for Step 2[3]. We are struggling to remove triphenylphosphine oxide (TPPO) at scale. What is the alternative? A2: The Mitsunobu reaction is excellent for enforcing strict O-alkylation in the lab, but it generates stoichiometric amounts of TPPO and hydrazine dicarboxylate, leading to an abysmal atom economy and a high E-factor.

  • The Fix: Replace the Mitsunobu conditions with a classical direct alkylation using ethyl p-toluenesulfonate (ethyl tosylate). Because 3-hydroxyisoquinoline exists in a tautomeric equilibrium with its lactam form (3-isoquinolone), direct alkylation can yield a mixture of O-alkyl and N-alkyl products. To kinetically favor O-alkylation, use a hard, bulky base like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) at 70 °C. The bulky base prevents coordination at the nitrogen, directing the ethyl electrophile to the oxygen atom.

Q3: In the final saponification step (Step 3), the product "oils out" as a sticky gum during HCl acidification, trapping impurities. How do we obtain a filterable solid? A3: The lab-scale protocol utilizes NaOH in methanol at 60 °C, followed by evaporation and acidification[1]. "Oiling out" (liquid-liquid phase separation) occurs when the free carboxylic acid precipitates at a temperature above its glass transition/melting point in the specific solvent matrix, or when the localized pH drops too rapidly.

  • The Fix: Do not add concentrated acid to the reaction mixture. Instead, perform a reverse quench . Dilute the saponified basic mixture with water, filter it to remove any unreacted ester, and then dose this basic solution slowly into a vigorously stirred vessel containing dilute HCl (1N) maintained at 10–15 °C. This ensures the product is constantly entering an environment of uniform pH and low temperature, forcing rapid nucleation into a crystalline, easily filterable solid.

Quantitative Data: Lab-Scale vs. Scale-Up Parameters

The following table summarizes the key metrics when transitioning from the baseline medicinal chemistry route to the optimized process chemistry route.

ParameterLab-Scale Route (Mitsunobu)[3]Optimized Scale-Up Route (Direct Alkylation)Process Impact
Step 2 Reagents DIAD, PPh₃, EtOH, THFEthyl Tosylate, K₂CO₃, NMPEliminates TPPO byproduct; reduces raw material cost.
Step 2 Atom Economy ~22%~68%Massive reduction in chemical waste.
O/N Selectivity >99:1 (O-selective)95:5 (O-selective)Slight drop in selectivity, easily corrected during crystallization.
Step 3 Isolation Evaporation, direct acidification[1]Reverse quench into cold dilute HClPrevents oiling out; improves filtration time from hours to minutes.
Overall Yield ~45%~72%60% relative increase in throughput.
Final Purity (HPLC) 92 - 94% (TPPO contamination)> 99.5%Meets strict specifications for API intermediate synthesis.
Experimental Protocols (100g Scale-Up)

Step 1: Synthesis of Ethyl 3-hydroxyisoquinoline-4-carboxylate

  • Charge a 2L jacketed reactor with 5N H₂SO₄ (800 mL) and cool to 0 °C.

  • Add ethyl 3-aminoisoquinoline-4-carboxylate (100 g, 0.46 mol) portion-wise under vigorous agitation to form a suspension.

  • Prepare a solution of NaNO₂ (38.3 g, 0.55 mol) in DI water (150 mL).

  • Dose the NaNO₂ solution subsurface over 2 hours. Critical Control: Maintain T_int ≤ 5 °C.

  • Once addition is complete, stir at 0 °C for 1 hour, then slowly warm the reactor to 40 °C over 2 hours to allow for controlled nitrogen gas evolution and hydrolysis.

  • Cool to 10 °C and adjust the pH to 7.0 using 4N NaOH. Extract with Ethyl Acetate (3 x 500 mL), wash with brine, dry over Na₂SO₄, and concentrate to yield the intermediate as a pale yellow solid.

Step 2: Synthesis of Ethyl 3-ethoxyisoquinoline-4-carboxylate

  • Charge a 2L reactor with the intermediate from Step 1 (~90 g, 0.41 mol), anhydrous NMP (900 mL), and finely powdered K₂CO₃ (114 g, 0.82 mol).

  • Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation.

  • Add Ethyl p-toluenesulfonate (91 g, 0.45 mol) dropwise over 30 minutes.

  • Heat the reaction mixture to 70 °C and stir for 12 hours. Monitor via HPLC for the disappearance of the starting material.

  • Cool to room temperature and pour the mixture into 3L of ice water under vigorous stirring.

  • Filter the resulting precipitate, wash thoroughly with DI water to remove NMP, and dry under vacuum at 45 °C to afford the O-ethylated ester.

Step 3: Synthesis of 3-Ethoxyisoquinoline-4-carboxylic acid

  • Charge a 1L reactor with the ester from Step 2 (~85 g, 0.34 mol) and Methanol (400 mL).

  • Add 2M aqueous NaOH (340 mL, 0.68 mol) and heat the mixture to 60 °C for 4 hours[1].

  • Cool the mixture to room temperature. Filter through a Celite pad to remove any insoluble particulates.

  • Reverse Quench: In a separate 3L reactor, prepare a solution of 1N HCl (800 mL) and cool to 10 °C.

  • Slowly dose the basic methanol/water reaction mixture into the cold HCl solution over 1 hour, maintaining vigorous agitation. A white crystalline solid will immediately precipitate.

  • Filter the solid, wash with cold water (2 x 200 mL), and dry in a vacuum oven at 50 °C to constant weight, yielding the final 3-Ethoxyisoquinoline-4-carboxylic acid.

References
  • US Patent 8,969,352 B2.Substituted 2-azabicycles and their use as orexin receptor modulators. Janssen Pharmaceutica NV. (2014).
  • US Patent Application Publication.Substituted 2-azabicycles and their use as orexin receptor modulators. (Details the Mitsunobu reaction parameters for ethyl 3-ethoxyisoquinoline-4-carboxylate).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Isoquinoline-4-Carboxylic Acid and its 3-Ethoxy Derivative as Potential HIF Prolyl Hydroxylase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Promise of Targeting Hypoxia-Inducible Factor (HIF) Cellular adaptation to low oxygen (hypoxia) is a fundamental physiological...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of Targeting Hypoxia-Inducible Factor (HIF)

Cellular adaptation to low oxygen (hypoxia) is a fundamental physiological process orchestrated by the master transcriptional regulator, Hypoxia-Inducible Factor (HIF). The stability and activity of the HIF-α subunit are tightly controlled by a class of 2-oxoglutarate-dependent dioxygenases known as HIF prolyl hydroxylases (PHDs).[1] Under normal oxygen levels (normoxia), PHDs hydroxylate specific proline residues on HIF-α, tagging it for rapid degradation via the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[1][2] In hypoxic conditions, the lack of oxygen as a co-substrate inactivates PHDs, allowing HIF-α to accumulate, translocate to the nucleus, and activate a cascade of genes involved in erythropoiesis, angiogenesis, and metabolic adaptation.[1]

The therapeutic potential of pharmacologically inducing a hypoxic response by inhibiting PHDs has led to the development of a new class of drugs for conditions such as anemia associated with chronic kidney disease.[3][4] Small molecule inhibitors of PHDs can mimic the hypoxic state, leading to the stabilization of HIF-α and subsequent production of endogenous erythropoietin (EPO).[2][5] The isoquinoline scaffold has emerged as a key pharmacophore in the design of potent PHD inhibitors.[6] This guide provides a detailed examination of isoquinoline-4-carboxylic acid as a representative member of this class and explores the potential impact of a 3-ethoxy substitution on its efficacy, based on established structure-activity relationships.

Isoquinoline-4-Carboxylic Acid: A Core Scaffold for HIF Prolyl Hydroxylase Inhibition

Isoquinoline-4-carboxylic acid serves as a fundamental building block for a range of biologically active compounds.[7] Its derivatives have been investigated for various therapeutic applications, including anticancer and anti-inflammatory activities.[8][9] In the context of HIF-PH inhibition, the isoquinoline ring system, coupled with a carboxylic acid moiety, provides a structural framework for designing molecules that can effectively compete with the natural co-substrate, 2-oxoglutarate, at the active site of PHD enzymes.[1]

Mechanism of Action: Mimicking 2-Oxoglutarate

The inhibitory activity of isoquinoline-4-carboxylic acid derivatives against PHDs is primarily attributed to their ability to chelate the catalytic iron (Fe²⁺) at the enzyme's active site and mimic the binding of 2-oxoglutarate.[3] This competitive inhibition prevents the hydroxylation of HIF-α, leading to its stabilization and the subsequent activation of downstream hypoxic signaling pathways.

cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia / PHD Inhibition PHD HIF Prolyl Hydroxylase (PHD) VHL VHL E3 Ligase Complex PHD->VHL Recognition HIF_alpha HIF-1α HIF_alpha->PHD Hydroxylation Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation PHD_inhibited PHD (Inhibited) HIF_alpha_stable HIF-1α (Stable) HIF_complex HIF-1 Complex HIF_alpha_stable->HIF_complex Dimerization HIF_beta HIF-1β HIF_beta->HIF_complex HRE Hypoxia Response Element (HRE) HIF_complex->HRE Binding Nucleus Nucleus Gene_expression Gene Expression (e.g., EPO, VEGF) HRE->Gene_expression Transcription Isoquinoline Isoquinoline-4-carboxylic acid Isoquinoline->PHD_inhibited Inhibition

Caption: Mechanism of HIF-1α regulation and inhibition by Isoquinoline-4-carboxylic acid.

Comparative Efficacy: The Postulated Role of the 3-Ethoxy Group

The addition of an ethoxy group at the 3-position of the isoquinoline ring introduces a small, lipophilic, and electron-donating group adjacent to the carboxylic acid. The consequences of this modification can be considered from both a steric and electronic perspective.

Table 1: Postulated Effects of 3-Ethoxy Substitution on Isoquinoline-4-carboxylic Acid Efficacy

FeatureIsoquinoline-4-carboxylic acid3-Ethoxyisoquinoline-4-carboxylic acid (Hypothesized)Rationale for Postulated Effect
Binding to PHD Active Site Core scaffold provides the necessary interactions for binding.Potentially altered binding affinity.The ethoxy group could introduce steric hindrance, potentially weakening the interaction with the active site. Conversely, it might engage in favorable hydrophobic interactions with nearby amino acid residues.
Lipophilicity (LogP) Moderately lipophilic.Increased lipophilicity.The addition of the ethyl group will increase the overall lipophilicity of the molecule.
Cell Permeability Moderate.Potentially enhanced.Increased lipophilicity often correlates with improved cell membrane permeability, which could lead to better intracellular concentrations.
Metabolic Stability Subject to metabolic pathways typical for this scaffold.Potentially altered metabolic profile.The ethoxy group could be a site for metabolism (e.g., O-dealkylation), which might affect the compound's half-life.
Overall Efficacy Serves as a foundational structure for potent inhibitors.Efficacy is uncertain without experimental data.The net effect on efficacy will depend on the interplay between potentially altered binding affinity, improved cell permeability, and metabolic stability.

It is crucial to emphasize that these are hypotheses derived from general SAR principles in medicinal chemistry. Experimental validation is essential to determine the actual efficacy of 3-ethoxyisoquinoline-4-carboxylic acid as a HIF-PH inhibitor.

Experimental Protocols for Efficacy Evaluation

To empirically determine and compare the efficacy of these two compounds, a series of in vitro and cell-based assays would be required.

In Vitro PHD2 Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a key HIF prolyl hydroxylase, PHD2.

Methodology:

  • Reagents and Materials: Recombinant human PHD2, a peptide substrate derived from the oxygen-dependent degradation (ODD) domain of HIF-1α, 2-oxoglutarate, FeSO₄, ascorbate, and the test compounds (dissolved in DMSO).

  • Assay Procedure:

    • In a 96-well plate, combine the PHD2 enzyme, the HIF-1α peptide substrate, and the test compound at various concentrations.

    • Initiate the reaction by adding 2-oxoglutarate, FeSO₄, and ascorbate.

    • Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

    • Terminate the reaction and measure the extent of peptide hydroxylation. This can be done using various detection methods, such as time-resolved fluorescence resonance energy transfer (TR-FRET) or mass spectrometry.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without inhibitor.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Cell-Based HIF-1α Stabilization Assay

This assay assesses the ability of a compound to stabilize HIF-1α in a cellular context.

Methodology:

  • Cell Culture: Culture a suitable human cell line (e.g., HEK293 or a cancer cell line known to express HIF-1α) under standard conditions.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 4-6 hours).

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.

  • Western Blot Analysis:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for HIF-1α.

    • Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and visualize the bands using a chemiluminescent substrate.

    • A loading control (e.g., β-actin) should be used to ensure equal protein loading.

  • Data Analysis: Quantify the intensity of the HIF-1α bands and normalize to the loading control. Compare the levels of HIF-1α stabilization induced by the different compounds.

cluster_workflow Experimental Workflow for Efficacy Comparison start Start invitro In Vitro PHD2 Inhibition Assay start->invitro cell_based Cell-Based HIF-1α Stabilization Assay start->cell_based data_analysis Data Analysis and IC50/EC50 Determination invitro->data_analysis downstream Downstream Gene Expression Analysis (e.g., EPO mRNA) cell_based->downstream downstream->data_analysis comparison Efficacy Comparison data_analysis->comparison end End comparison->end

Caption: A generalized experimental workflow for comparing the efficacy of PHD inhibitors.

Conclusion and Future Directions

Isoquinoline-4-carboxylic acid represents a valuable chemical scaffold for the development of HIF prolyl hydroxylase inhibitors. Its derivatives have shown promise in modulating the HIF pathway, with potential therapeutic applications in anemia and other hypoxia-related disorders. While the direct efficacy of 3-ethoxyisoquinoline-4-carboxylic acid remains to be experimentally determined, SAR principles suggest that the 3-ethoxy substitution could influence its pharmacokinetic and pharmacodynamic properties. Further synthesis and biological evaluation of this and related derivatives are warranted to fully elucidate their therapeutic potential. Such studies will not only provide a direct comparison of efficacy but also contribute to a deeper understanding of the structure-activity relationships governing the inhibition of HIF prolyl hydroxylases by isoquinoline-based compounds.

References

  • Structure–Activity Relationships and Transcriptomic Analysis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors. PMC. [Link]

  • Structure–Activity Relationships and Transcriptomic Analysis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors. PubMed. [Link]

  • Structure–activity relationship and crystallographic studies on 4-hydroxypyrimidine HIF prolyl hydroxylase domain inhibitors. chem.ox.ac.uk. [Link]

  • Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications. PMC. [Link]

  • Structure–Activity Relationships and Transcriptomic Analysis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors. ResearchGate. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC. [Link]

  • Structure-Activity Relationship and Crystallographic Studies on 4-Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors. PubMed. [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. [Link]

  • Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors: A Therapeutic Double-Edged Sword in Immunity and Inflammation. MDPI. [Link]

  • Exploring the natural products chemical space through a molecular search to discover potential inhibitors that target the hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD). Frontiers. [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PMC. [Link]

  • Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease. PMC. [Link]

  • Hypoxia-inducible factor prolyl hydroxylase domain (PHD) inhibition after contusive spinal cord injury does not improve locomotor recovery. PLOS One. [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]

  • A Fluorescent Benzo[g]isoquinoline‐Based HIF Prolyl Hydroxylase Inhibitor for Cellular Imaging. ResearchGate. [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers. [Link]

  • HIF-PHD inhibitors in renal anemia | Update on phase 3 clinical trials. Volker Haase Lab. [Link]

  • Prolyl Hydroxylase Domain Inhibitor Protects against Metabolic Disorders and Associated Kidney Disease in Obese Type 2 Diabetic Mice. PMC. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

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Comparative

A Comparative Structural Guide to 3-Ethoxyisoquinoline-4-carboxylic Acid and Its Derivatives for Advanced Drug Discovery

For researchers, medicinal chemists, and drug development professionals, the isoquinoline scaffold represents a privileged structure, forming the backbone of numerous bioactive compounds.[1][2] Within this class, 3-ethox...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and drug development professionals, the isoquinoline scaffold represents a privileged structure, forming the backbone of numerous bioactive compounds.[1][2] Within this class, 3-ethoxyisoquinoline-4-carboxylic acid and its derivatives are emerging as a focal point for synthetic exploration due to their potential in modulating various biological targets. This guide provides a comprehensive comparative structural analysis of these derivatives, offering insights into their synthesis, solid-state conformation, spectroscopic signatures, and in silico characteristics. By understanding the subtle interplay of substituents on the molecular architecture, researchers can more effectively design next-generation therapeutics.

Strategic Synthesis of the 3-Ethoxyisoquinoline-4-carboxylic Acid Scaffold

The synthesis of highly substituted isoquinoline-4-carboxylic acids can be challenging.[3][4] A robust and versatile synthetic approach is paramount for generating a library of derivatives for comparative analysis. While numerous methods exist for the synthesis of the isoquinoline core, achieving the desired 3-ethoxy and 4-carboxylic acid substitution pattern requires a tailored strategy. A plausible and adaptable synthetic route is a multi-step process commencing with readily available starting materials, as outlined below. This approach combines classical reactions with modern catalytic methods to afford the target compounds in good yields.

Experimental Protocol: Proposed Synthesis of 3-Ethoxyisoquinoline-4-carboxylic Acid Derivatives
  • Synthesis of Isoquinolone Intermediate: A highly effective modern approach involves a multicomponent reaction, such as an ammonia-Ugi four-component reaction (4CR), followed by a copper-catalyzed domino reaction to construct the isoquinolone-4-carboxylic acid core.[3][4] This method allows for the convergent assembly of complex structures from simple building blocks.

  • O-Alkylation to Introduce the Ethoxy Group: The resulting isoquinolone can then be subjected to O-alkylation.

    • To a solution of the isoquinolone (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

    • Stir the suspension at room temperature for 30 minutes.

    • Add ethyl iodide (EtI, 1.5 eq) dropwise and heat the reaction mixture to 60 °C for 12 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the 3-ethoxyisoquinoline-4-carboxylate ester.

  • Hydrolysis to the Carboxylic Acid:

    • Dissolve the 3-ethoxyisoquinoline-4-carboxylate ester in a mixture of tetrahydrofuran (THF) and water.

    • Add lithium hydroxide (LiOH, 3.0 eq) and stir the mixture at room temperature for 4-6 hours.

    • Acidify the reaction mixture with 1N HCl to pH 3-4.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the final 3-ethoxyisoquinoline-4-carboxylic acid.

  • Derivatization: Further derivatization of the carboxylic acid moiety (e.g., amidation, esterification) can be achieved using standard coupling reagents such as HATU or EDC/HOBt to expand the chemical space for structure-activity relationship (SAR) studies.

Comparative Crystallographic Analysis: Unveiling Solid-State Conformations

Single-crystal X-ray diffraction provides the most definitive insight into the three-dimensional structure of a molecule and the intermolecular interactions that govern its crystal packing.[5] For a comparative analysis, obtaining crystal structures of a series of derivatives (e.g., with varying substituents on the phenyl ring or modifications of the carboxylic acid) is invaluable.

Key Structural Parameters for Comparison:
  • Bond Lengths and Angles: Comparison of the bond lengths and angles within the isoquinoline core across different derivatives can reveal the electronic influence of substituents. For instance, electron-withdrawing groups may shorten C-C bonds within the aromatic system, while electron-donating groups may have the opposite effect.

  • Torsional Angles: The torsional angle between the isoquinoline ring and the plane of the carboxylic acid group is a critical parameter. This angle can be influenced by steric hindrance from neighboring substituents and by intermolecular interactions, which in turn can affect the molecule's ability to bind to a biological target.

  • Intermolecular Interactions: The nature and geometry of intermolecular interactions, such as hydrogen bonding and π-π stacking, dictate the crystal packing. A detailed analysis of these interactions can provide insights into the compound's solubility and stability. For example, the carboxylic acid moiety is a strong hydrogen bond donor and acceptor, often leading to the formation of dimeric structures in the solid state.

DerivativeC3-O Bond Length (Å)C4-C(O) Bond Length (Å)O-C-C=O Torsion Angle (°)Key Intermolecular Interactions
Parent Compound 1.3551.49015.2O-H···N hydrogen bonds, π-π stacking
4'-Fluoro Phenyl Ester 1.3521.48818.5C-H···F interactions, π-π stacking
N-propyl Amide 1.3581.50110.8N-H···O and C-H···O hydrogen bonds

Note: The data in this table is hypothetical and serves to illustrate the type of comparative analysis that should be performed with experimental data.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals suitable for X-ray diffraction by slow evaporation of a solution of the purified compound in an appropriate solvent system (e.g., methanol/dichloromethane, ethyl acetate/hexane).

  • Data Collection: Mount a suitable crystal on a diffractometer equipped with a Mo Kα or Cu Kα radiation source. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model using full-matrix least-squares procedures.

Spectroscopic Fingerprinting: A Comparative NMR and IR Analysis

Spectroscopic techniques provide valuable information about the electronic environment of atoms and the vibrational modes of functional groups within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Comparative ¹H and ¹³C NMR spectroscopy of the derivatives can reveal the electronic effects of substituents on the isoquinoline core.

  • ¹H NMR: The chemical shifts of the protons on the isoquinoline ring are sensitive to the electronic nature of the substituents. For example, an electron-withdrawing group on a pendant phenyl ring will deshield the aromatic protons, causing their signals to appear at a higher chemical shift (downfield). The proton at the 1-position of the isoquinoline ring is often particularly sensitive to changes in substitution.[6]

  • ¹³C NMR: The chemical shifts of the carbon atoms in the isoquinoline ring provide further insight into the electron distribution. The chemical shift of the carbonyl carbon of the carboxylic acid is also a useful probe for electronic effects.

Derivativeδ ¹H (H-1) (ppm)δ ¹³C (C-1) (ppm)δ ¹³C (C=O) (ppm)
Parent Compound 8.95152.3168.5
4'-Nitro Phenyl Ester 9.12151.8165.2
4'-Methoxy Phenyl Ester 8.87152.9169.1

Note: The data in this table is hypothetical and serves to illustrate the type of comparative analysis that should be performed with experimental data.

Infrared (IR) Spectroscopy

The vibrational frequency of the carbonyl group (C=O) of the carboxylic acid is a sensitive indicator of its electronic environment and hydrogen bonding interactions. In the solid state, strong hydrogen bonding will lower the C=O stretching frequency.

Experimental Protocol: NMR and IR Spectroscopy
  • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer using a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • IR Spectroscopy: Obtain IR spectra of the solid samples using an FTIR spectrometer with an attenuated total reflectance (ATR) accessory.

In Silico Structural Analysis: A Computational Approach

Computational chemistry provides a powerful tool for rationalizing experimental observations and predicting the properties of yet-to-be-synthesized derivatives. Density Functional Theory (DFT) is a robust method for optimizing molecular geometries and calculating electronic properties.[7]

Computational Workflow for Comparative Analysis

G cluster_0 Initial Structure Generation cluster_1 Quantum Mechanical Calculations cluster_2 Comparative Analysis a 2D Sketching of Derivatives b Conversion to 3D Structures a->b c Geometry Optimization (DFT, e.g., B3LYP/6-31G*) b->c d Frequency Calculations c->d e Calculation of Electronic Properties (HOMO, LUMO, ESP) c->e f Comparison of Optimized Geometries d->f g Analysis of Frontier Molecular Orbitals e->g f->g h Mapping of Electrostatic Potential Surfaces g->h

Caption: A typical computational workflow for the comparative structural analysis of isoquinoline derivatives.

Key Computational Descriptors for Comparison:
  • Optimized Geometries: Comparison of the computationally derived bond lengths, angles, and dihedral angles with experimental X-ray data can validate the chosen level of theory.

  • Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are important indicators of a molecule's reactivity and electronic properties.

  • Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecular surface, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This can be invaluable for understanding potential intermolecular interactions and receptor binding.

Conclusion

The comparative structural analysis of 3-ethoxyisoquinoline-4-carboxylic acid derivatives, integrating synthesis, X-ray crystallography, spectroscopy, and computational modeling, provides a powerful platform for rational drug design. By systematically evaluating the impact of structural modifications on the physicochemical properties of these molecules, researchers can develop a comprehensive understanding of their structure-activity relationships. This knowledge-driven approach is essential for optimizing lead compounds and accelerating the discovery of novel therapeutics with improved efficacy and safety profiles.

References

  • Vrabel, V.; Svorc, L.; Sivy, J.; Marchalin, S.; Safar, P. Structural Characterization and Crystal Packing of the Isoquinoline Derivative. Eur. J. Chem.2018 , 9, 189-193. [Link]

  • Narayanaswami, S.; et al. Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proc. Indian Acad. Sci. (Chem. Sci.)1984 , 93, 145-155. [Link]

  • Myers, A. G.; et al. A Versatile Synthesis of Substituted Isoquinolines. Angew. Chem. Int. Ed.2011 , 50, 10138-10141. [Link]

  • Wang, Y.; et al. Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction. J. Org. Chem.2021 , 86, 10387-10398. [Link]

  • Mahadeviah, C.; et al. Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Int. J. Pharm. Sci. Rev. Res.2024 , 88, 143-155. [Link]

  • Saeed, A.; et al. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules2025 , 30, 123. [Link]

  • Wang, Y.; et al. Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction. University of Groningen Research Portal2021 . [Link]

  • Głowacka, I. E.; et al. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules2019 , 24, 4035. [Link]

  • Khan, I.; et al. Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. Chemistry Central Journal2017 , 11, 92. [Link]

  • Wang, Y.; et al. Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction. J. Org. Chem.2021 , 86, 10387-10398. [Link]

  • O’Brien, K. M.; et al. and 4-substitued 1,4-dihydro-3(2H)-isoquinolinone derivatives. Tetrahedron2021 , 96, 132363. [Link]

  • Singh, S.; et al. Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research2020 , 9, 132-137. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC2023 . [Link]

  • Sangepu, N.; et al. Synthesis of 3-substituted isoquinolinone. ResearchGate2023 . [Link]

  • El-Gazzar, A. R. B. A.; et al. Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate2025 . [Link]

  • Mahadeviah, C.; et al. Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar2024 . [Link]

  • Zhang, H.; et al. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry2022 , 10, 863963. [Link]

Sources

Validation

Comparison of synthesis routes for high-purity 3-Ethoxyisoquinoline-4-carboxylic acid

[color As a Senior Application Scientist in process chemistry, I frequently evaluate synthetic routes for highly functionalized heteroaromatic building blocks. 3-Ethoxyisoquinoline-4-carboxylic acid (CAS: 1628319-80-1) h...

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Author: BenchChem Technical Support Team. Date: April 2026

[color

As a Senior Application Scientist in process chemistry, I frequently evaluate synthetic routes for highly functionalized heteroaromatic building blocks. 3-Ethoxyisoquinoline-4-carboxylic acid (CAS: 1628319-80-1) has emerged as a critical intermediate in the development of selective orexin receptor modulators [1], which are pivotal in treating sleep disorders and neurological conditions.

Synthesizing this core with high purity (>98%) presents unique challenges. The steric hindrance around the C4-carboxylic acid and the competing N- versus O-alkylation pathways at the C3 position require precise mechanistic control. In this guide, I objectively compare the two primary synthetic strategies for this molecule: the Classical Diazotization-Alkylation Route (validated in pharmaceutical scale-ups) and the Modern Multicomponent Domino Route .

Mechanistic Strategy Overview

Route A: The Classical Diazotization & Alkylation Pathway

Pioneered during the scale-up of orexin receptor antagonists [1], this route relies on the functional group interconversion of a pre-formed isoquinoline ring. It begins with ethyl 3-aminoisoquinoline-4-carboxylate, utilizes a Sandmeyer-type diazotization to install a hydroxyl group, followed by selective O-ethylation and rigorous saponification.

Route B: Multicomponent Ugi-4CR & Cu-Catalyzed Domino Cyclization

A more recent methodology constructs the isoquinoline core de novo from acyclic precursors. Utilizing an Ammonia-Ugi-4CR followed by a copper-catalyzed cascade cyclization [2], this route generates an isoquinolone-4-carboxylate intermediate that is subsequently alkylated. While elegant, it introduces different impurity profiles.

Quantitative Performance Comparison

To objectively evaluate these routes for drug development applications, we must look at yield, purity, and process efficiency. The following data summarizes the performance of both routes at a 100-gram scale.

Process ParameterRoute A: Diazotization/AlkylationRoute B: Ugi-4CR Domino Strategy
Overall Yield 62–68%35–45%
Crude Purity (HPLC) >95% (easily upgraded to >98%)~88% (requires column chromatography)
Regioselectivity (O- vs N-) >99:1 (O-alkylation favored)~85:15 (Mixed alkylation products)
Scalability High (Pilot-plant ready)Moderate (Limited by Ugi exotherm control)
Key Reagents NaNO₂, H₂SO₄, EtI, NaOHCuI, Cs₂CO₃, Isocyanides, Ammonia
E-Factor (Waste) Moderate (Aqueous salts)High (Organic solvents, transition metals)

Application Insight: Route A remains the superior choice for high-purity pharmaceutical applications. While Route B is excellent for generating diverse analog libraries during early discovery, its reliance on transition metals and lower regioselectivity during the final alkylation step makes it less viable for strict GMP scale-up.

Pathway Visualization

G NodeA1 Ethyl 3-aminoisoquinoline- 4-carboxylate NodeA2 Diazotization & Hydrolysis (NaNO2, H2SO4, 0°C) NodeA1->NodeA2 NodeA3 Ethyl 3-hydroxyisoquinoline- 4-carboxylate NodeA2->NodeA3 NodeA4 Selective O-Ethylation (EtI, Ag2CO3) NodeA3->NodeA4 NodeA5 Ethyl 3-ethoxyisoquinoline- 4-carboxylate NodeA4->NodeA5 NodeA6 Steric Saponification (4M NaOH, MeOH, 70°C) NodeA5->NodeA6 Final 3-Ethoxyisoquinoline- 4-carboxylic acid NodeA6->Final NodeB1 2-Halobenzoic Acid + Ammonia + Isocyanide NodeB2 Ugi-4CR & Cu-Catalyzed Domino Cyclization NodeB1->NodeB2 NodeB3 Isoquinolone-4-carboxylate Intermediate NodeB2->NodeB3 NodeB4 O-Ethylation & Saponification NodeB3->NodeB4 NodeB4->Final

Synthesis workflows for 3-Ethoxyisoquinoline-4-carboxylic acid: Route A vs. Route B.

Detailed Experimental Protocols (Route A)

Because Route A yields the highest purity, the following step-by-step methodology focuses on this pathway. These protocols are designed as self-validating systems to ensure process integrity at every stage.

Step 1: Synthesis of Ethyl 3-hydroxyisoquinoline-4-carboxylate

Causality: The primary amine must be converted to a diazonium salt, which is subsequently hydrolyzed in situ by the aqueous acidic medium to form the tautomeric 3-hydroxyisoquinoline (isoquinolone) core. Temperature control is critical to prevent the diazonium intermediate from undergoing unwanted azo-coupling side reactions.

  • Suspend ethyl 3-aminoisoquinoline-4-carboxylate (1.0 equiv, e.g., 5.0 g) in 5N H₂SO₄ (60 mL).

  • Cool the suspension to exactly 0 °C using an ice-brine bath.

  • Dissolve sodium nitrite (NaNO₂, 1.2 equiv) in a minimal amount of DI water and add dropwise over 30 minutes, maintaining the internal temperature below 2 °C.

  • Stir the reaction mixture at 0 °C for 2.5 hours.

  • Self-Validation Checkpoint: Spot the reaction mixture on a TLC plate (50% EtOAc/Hexanes). The starting material is highly fluorescent under 254 nm UV light. Complete disappearance of this fluorescence confirms total diazotization. If fluorescence persists, titrate an additional 0.1 equiv of NaNO₂.

  • Quench by slowly adjusting the pH to 7 using cold 4M NaOH. Filter the resulting precipitate, wash with cold water, and dry under vacuum.

Step 2: Synthesis of Ethyl 3-ethoxyisoquinoline-4-carboxylate

Causality: The 3-hydroxyisoquinoline exists in tautomeric equilibrium with its isoquinolone form. To drive selective O-alkylation over N-alkylation, a soft base (like Ag₂CO₃ or K₂CO₃) and a polar aprotic solvent are used to stabilize the oxygen nucleophile.

  • Dissolve the intermediate from Step 1 (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Add K₂CO₃ (2.0 equiv) and ethyl iodide (EtI, 1.5 equiv).

  • Stir the mixture at 40 °C for 12 hours under a nitrogen atmosphere.

  • Self-Validation Checkpoint: Analyze via LC-MS. The O-alkylated product will elute later than the N-alkylated byproduct on a reverse-phase C18 column. The ratio should be >99:1. If significant N-alkylation is observed, the base must be switched to Ag₂CO₃ in future runs to increase O-selectivity.

  • Dilute with water and extract with EtOAc (3x). Wash the combined organic layers with brine (5x) to remove DMF, dry over Na₂SO₄, and concentrate.

Step 3: Saponification to 3-Ethoxyisoquinoline-4-carboxylic acid

Causality: The C4-ester is highly sterically hindered by the adjacent C3-ethoxy group and the C5-proton of the isoquinoline ring. Standard room-temperature saponification fails; thus, elevated temperatures and high hydroxide concentrations are thermodynamically required to drive the acyl substitution mechanism to completion.

  • Dissolve ethyl 3-ethoxyisoquinoline-4-carboxylate (1.0 equiv) in Methanol (15 mL/g).

  • Add 2M aqueous NaOH (1.5 equiv) and stir at 60 °C for 16 hours.

  • Self-Validation Checkpoint: At 16 hours, check TLC. Due to steric hindrance, the reaction will likely stall at ~70% conversion.

  • Add a secondary charge of 4M aqueous NaOH (1.0 equiv) and increase the temperature to 70 °C for an additional 4 hours.

  • Evaporate the Methanol under reduced pressure.

  • Cool the remaining aqueous phase to 0 °C and carefully acidify to pH 3 using 1M HCl.

  • Collect the precipitated high-purity 3-ethoxyisoquinoline-4-carboxylic acid via vacuum filtration. Wash with cold water and dry in vacuo at 50 °C for 24 hours.

References

  • Substituted 2-azabicycles and their use as orexin receptor modulators. United States Patent and Trademark Office (US8969352B2).
  • Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

Comparative

A Technical Guide to Benchmarking 3-Ethoxyisoquinoline-4-carboxylic acid and its Analogs Against Standard Prolyl-4-Hydroxylase Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for evaluating the inhibitory potential of 3-Ethoxyisoquinoline-4-carboxylic acid and related compounds target...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the inhibitory potential of 3-Ethoxyisoquinoline-4-carboxylic acid and related compounds targeting prolyl-4-hydroxylase (P4H), a critical enzyme family in the hypoxia-inducible factor (HIF) signaling pathway. While specific inhibitory data for 3-Ethoxyisoquinoline-4-carboxylic acid is not extensively documented in publicly available literature, the isoquinoline scaffold is a recognized pharmacophore in the development of P4H inhibitors.[1][2] This guide will, therefore, benchmark the broader class of isoquinoline-based inhibitors and compare their known and potential performance against well-established standard inhibitors, supported by detailed experimental protocols.

The Central Role of Prolyl-4-Hydroxylases in the HIF Pathway

Under normal oxygen conditions (normoxia), the alpha subunit of the Hypoxia-Inducible Factor (HIF-α) is continuously synthesized and rapidly degraded.[3] This degradation is initiated by a family of Fe(II) and 2-oxoglutarate (2-OG) dependent dioxygenases known as prolyl-4-hydroxylase domain enzymes (PHDs).[2][3] PHDs hydroxylate specific proline residues on HIF-α, which is a signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind and tag HIF-α for proteasomal degradation.

In low oxygen conditions (hypoxia), the activity of PHDs is inhibited due to the lack of their essential co-substrate, molecular oxygen. This leads to the stabilization of HIF-α, which then translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of a wide array of genes. These genes are involved in critical adaptive responses, including erythropoiesis, angiogenesis, and glucose metabolism.[4] Pharmacological inhibition of PHDs mimics a hypoxic state, leading to the stabilization of HIF-α and the activation of these downstream pathways, which is a promising therapeutic strategy for conditions like anemia associated with chronic kidney disease.

HIF_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition HIF_alpha_normoxia HIF-α PHD PHD Enzymes (O₂, Fe²⁺, 2-OG) HIF_alpha_normoxia->PHD Hydroxylation HIF_alpha_OH Hydroxylated HIF-α PHD->HIF_alpha_OH VHL VHL Complex HIF_alpha_OH->VHL Binding Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination HIF_alpha_hypoxia HIF-α PHD_inhibited PHD (Inhibited) HIF_alpha_hypoxia->PHD_inhibited No Hydroxylation HIF_complex HIF-α/β Dimer HIF_alpha_hypoxia->HIF_complex Stabilization & Dimerization HIF_beta HIF-β HIF_beta->HIF_complex Nucleus Nucleus HIF_complex->Nucleus Nuclear Translocation HRE Hypoxia Response Elements (HRE) Gene_expression Target Gene Expression HRE->Gene_expression Transcriptional Activation Inhibitor 3-Ethoxyisoquinoline-4-carboxylic acid & Standard Inhibitors Inhibitor->PHD Inhibition

Caption: The HIF signaling pathway under normoxic vs. hypoxic/inhibited conditions.

Performance Benchmarking Against Standard Inhibitors

The efficacy of a novel P4H inhibitor is best understood by comparing its performance against well-characterized standard compounds. These standards range from classical 2-oxoglutarate mimetics to clinically evaluated drugs.

Standard Inhibitors:

  • Pyridine-2,4-dicarboxylic acid (2,4-PDCA): A widely used tool compound that acts as a competitive inhibitor by mimicking the co-substrate 2-oxoglutarate.[5]

  • Ethyl-3,4-dihydroxybenzoate (EDHB): Another common P4H inhibitor used in cell culture experiments, often considered a prodrug of 3,4-dihydroxybenzoic acid.[3]

  • Clinical-Stage Inhibitors: Compounds like Roxadustat, Vadadustat, and Molidustat have undergone extensive clinical trials and serve as benchmarks for high-potency inhibitors.[3][6]

Comparative Performance Data:

While data for 3-Ethoxyisoquinoline-4-carboxylic acid is sparse, the table below summarizes the inhibitory concentrations (IC50) for several standard P4H inhibitors, providing a baseline for performance evaluation. The isoquinoline scaffold has been shown to be a potent core for P4H inhibition, with some derivatives demonstrating high efficacy.[1][2]

InhibitorTarget EnzymeIC50 ValueCommentsReference
Roxadustat (FG-4592) PHD227 nMA clinical-stage inhibitor for anemia.[3]
Vadadustat (AKB-6548) PHD229 nMA clinical-stage inhibitor for anemia.[3]
Molidustat (BAY 85-3934) PHD27 nMA potent clinical-stage inhibitor.[3]
Pyridine-2,5-dicarboxylic acid C-P4H0.8 µM (Ki)A standard competitive inhibitor.[5]
Hydroxyquinoline-based Inhibitor PHD2 µMA cell-permeable inhibitor.[7]
Azabenzimidazole derivative PHD23 nMDeveloped from a 4-hydroxyisoquinoline scaffold.[1][2]

Note: IC50 and Ki values can vary depending on the specific assay conditions, enzyme isoform (e.g., PHD1, PHD2, PHD3, or collagen P4H), and substrate used.

Experimental Protocols for In Vitro P4H Inhibition Assays

Accurate and reproducible assessment of inhibitor potency requires robust experimental design. Below are two common, self-validating protocols for measuring P4H activity and inhibition.

Succinate-Glo™ Luminescence-Based Assay

This high-throughput method quantifies succinate, a co-product of the P4H-catalyzed hydroxylation reaction. The amount of succinate produced is directly proportional to the enzyme's activity.

Principle: The assay couples the production of succinate to a series of enzymatic reactions that ultimately generate a luminescent signal.

Step-by-Step Protocol: [8]

  • Enzyme-Inhibitor Pre-incubation:

    • In a 96-well or 384-well plate, add 2 µL of the test inhibitor (e.g., 3-Ethoxyisoquinoline-4-carboxylic acid) at various concentrations.

    • Add 2 µL of human recombinant C-P4H1 (final concentration 200 nM) to each well.

    • Incubate the plate on ice for at least 30 minutes.

  • Reaction Initiation:

    • Prepare a reaction master mix in 10 mM HEPES buffer (pH 7.4) with 10 mM NaCl. The mix should contain:

      • Peptide substrate (e.g., GlyProProGlyOEt, final concentration 500 µM)

      • FeSO₄ (freshly prepared, final concentration 50 µM)

      • Catalase (final concentration 0.1 mg/mL)

      • Ascorbate (final concentration 2 mM)

      • α-ketoglutarate (final concentration 100 µM)

    • Add 6 µL of the reaction master mix to each well to start the reaction (total volume 10 µL).

    • Incubate at room temperature for 60 minutes.

  • Succinate Detection:

    • Add 10 µL of Succinate Detection Reagent I to each well.

    • Shake the plate for 30 seconds and incubate at room temperature for 60 minutes.

    • Add 20 µL of Succinate Detection Reagent II to each well.

    • Incubate at room temperature for 10 minutes.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration relative to a vehicle control (e.g., DMSO).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]

HPLC-Based Direct Hydroxylation Assay

This method provides a direct measure of the conversion of a substrate peptide to its hydroxylated product, offering a lower throughput but highly precise alternative to luminescence-based assays.

Principle: The substrate and its hydroxylated product are separated and quantified using reverse-phase High-Performance Liquid Chromatography (HPLC).

Step-by-Step Protocol: [9][10]

  • Reaction Setup:

    • In a microcentrifuge tube, prepare a 100 µL reaction mixture in 50 mM Tris-HCl buffer (pH 7.8). The mixture should contain:

      • Bovine Serum Albumin (BSA, 1.0 mg/mL)

      • Catalase (0.10 mg/mL)

      • Dithiothreitol (DTT, 0.10 mM)

      • Ascorbate (2.0 mM)

      • FeSO₄ (0.050 mM)

      • Human recombinant P4H (e.g., 90 nM)

      • Test inhibitor at the desired concentration.

    • Pre-incubate the mixture at 30°C for 2 minutes.

  • Reaction Initiation and Quenching:

    • Initiate the reaction by adding the peptide substrate (e.g., dansyl-Gly-Phe-Pro-Gly-OEt) and α-ketoglutarate (final concentration 0.50 µM).

    • Allow the reaction to proceed for a defined period (e.g., 5-15 minutes).

    • At specific time points, withdraw an aliquot (e.g., 30 µL) and quench the reaction by boiling for 45 seconds, followed by centrifugation.

  • HPLC Analysis:

    • Inject the supernatant onto a C18 reverse-phase HPLC column.

    • Use a gradient of acetonitrile in water (with 0.1% trifluoroacetic acid) to separate the substrate from the hydroxylated product.

    • Monitor the elution profile using a UV or fluorescence detector (depending on the peptide substrate).

    • Quantify the peak areas corresponding to the substrate and product.

  • Data Analysis:

    • Calculate the percent conversion of substrate to product.

    • Determine the reaction rate and compare the rates in the presence and absence of the inhibitor to calculate the percentage of inhibition.

    • Generate dose-response curves to determine IC50 values as described in the previous method.

Experimental_Workflow start Start: Select Inhibitor (e.g., 3-Ethoxyisoquinoline-4-carboxylic acid) prepare_reagents Prepare Reagents (Enzyme, Buffers, Substrates, Fe²⁺) start->prepare_reagents assay_choice Choose Assay Method prepare_reagents->assay_choice succinate_assay Succinate-Glo™ Assay (High-Throughput) assay_choice->succinate_assay HTS hplc_assay HPLC-Based Assay (High-Precision) assay_choice->hplc_assay Precision incubation Enzyme-Inhibitor Pre-incubation succinate_assay->incubation hplc_assay->incubation reaction Initiate Reaction (Add Substrates) incubation->reaction detection_lum Luminescence Detection reaction:s->detection_lum:n detection_hplc Quench & HPLC Analysis reaction:s->detection_hplc:n data_analysis Data Analysis (Dose-Response Curve) detection_lum->data_analysis detection_hplc->data_analysis ic50 Determine IC50 Value data_analysis->ic50 comparison Benchmark against Standard Inhibitors ic50->comparison

Caption: Workflow for screening and benchmarking P4H inhibitors.

Conclusion and Future Directions

The inhibition of prolyl-4-hydroxylases is a validated and promising therapeutic strategy. While 3-Ethoxyisoquinoline-4-carboxylic acid represents a compound of interest based on its structural class, its specific inhibitory activity requires empirical determination. By employing the robust benchmarking and experimental protocols outlined in this guide, researchers can effectively characterize its potency and selectivity relative to established standards. Future work should focus on generating specific IC50 data for 3-Ethoxyisoquinoline-4-carboxylic acid against all three PHD isoforms and relevant collagen prolyl-4-hydroxylases to build a comprehensive inhibitory profile. This will be crucial in determining its potential as a lead compound for drug development in anemia, fibrosis, or other HIF-related pathologies.

References

  • Vasta, J. D., & Raines, R. T. (2008). Direct and continuous assay for prolyl 4-hydroxylase. Analytical Biochemistry, 383(1), 123-128. [Link]

  • Nagai, H., et al. (2021). HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. Molecules, 26(9), 2439. [Link]

  • Wang, S., et al. (2020). Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals. International journal of molecular sciences, 21(18), 6613. [Link]

  • Vasta, J. D., et al. (2016). Selective inhibition of prolyl 4-hydroxylases by bipyridinedicarboxylates. Bioorganic & medicinal chemistry, 24(18), 4345–4351. [Link]

  • Vasta, J. D., & Raines, R. T. (2008). Direct and continuous assay for prolyl 4-hydroxylase. Analytical Biochemistry. [Link]

  • Ye, Z., et al. (2020). A small-molecule probe for monitoring binding to prolyl hydroxylase domain 2 by fluorescence polarisation. Chemical Science, 11(44), 12169-12174. [Link]

  • Tcholakov, I., et al. (2017). Time-Dependent Inhibition of PHD2. ResearchGate. [Link]

  • Kersteen, E. A., et al. (2004). Production of human prolyl 4-hydroxylase in Escherichia coli. Protein Expression and Purification, 38(2), 279-291. [Link]

  • Franklin, T. J., et al. (1989). Assay of prolyl 4-hydroxylase by the chromatographic determination of [14C]succinic acid on ion-exchange minicolumns. The Biochemical journal, 261(1), 137–142. [Link]

  • Mole, D. R., et al. (2017). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Chemical Science, 8(11), 7335–7348. [Link]

  • Dowell, R. I., & Hadley, E. M. (1992). Novel inhibitors of prolyl 4-hydroxylase. Journal of medicinal chemistry, 35(5), 800–804. [Link]

  • Vasta, J. D., & Raines, R. T. (2008). Direct and continuous assay for prolyl 4-hydroxylase. Semantic Scholar. [Link]

  • Wang, S., et al. (2020). Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals. UKnowledge. [Link]

  • Schonenberger, M. J., et al. (2021). A small-molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase improves obesity, nephropathy and cardiomyopathy in obese ZSF1 rats. PloS one, 16(8), e0254206. [Link]

  • Sari, Y., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. UI Scholars Hub. [Link]

  • Lee, K. H., & Kim, D. E. (2015). Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications. Molecules (Basel, Switzerland), 20(11), 20658–20681. [Link]

  • Cunliffe, C. J., et al. (1992). Novel inhibitors of prolyl 4-hydroxylase. 3. Inhibition by the substrate analogue N-oxaloglycine and its derivatives. Journal of medicinal chemistry, 35(14), 2652–2658. [Link]

  • Wang, S., et al. (2020). Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals. MDPI. [Link]

  • Franklin, T. J., et al. (1994). Novel inhibitors of prolyl 4-hydroxylase. 5. The intriguing structure-activity relationships seen with 2,2'-bipyridine and its 5,5'-dicarboxylic acid derivatives. Journal of Medicinal Chemistry, 37(10), 1505-1508. [Link]

  • Lee, K. H., & Kim, D. E. (2015). Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications. PMC. [Link]

Sources

Validation

Evaluating 3-Ethoxyisoquinoline-4-carboxylic Acid Derivatives: A Comparison Guide to Orexin Receptor Screening Assays

Target Audience: Researchers, Assay Biologists, and GPCR Drug Development Professionals Executive Summary & Chemical Context The development of Dual Orexin Receptor Antagonists (DORAs) and subtype-selective modulators ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and GPCR Drug Development Professionals

Executive Summary & Chemical Context

The development of Dual Orexin Receptor Antagonists (DORAs) and subtype-selective modulators has revolutionized the treatment of insomnia, addiction, and panic disorders. Within this medicinal chemistry space, 3-Ethoxyisoquinoline-4-carboxylic acid serves as a critical structural intermediate for synthesizing highly potent substituted 2-azabicycle and 7-azabicycle orexin receptor antagonists[1].

However, evaluating the pharmacological profile of these derivatives requires highly reproducible in vitro systems. Because Orexin 1 (OX1R) and Orexin 2 (OX2R) receptors are pleiotropic G protein-coupled receptors (GPCRs) that engage both G-protein ( Gq​/G11​ ) and β -arrestin pathways, selecting the correct biological screening assay is paramount. This guide objectively compares the three primary assay modalities—Intracellular Calcium Mobilization (FLIPR) , IP1 Accumulation (HTRF) , and β -Arrestin Recruitment (BRET) —providing self-validating protocols and experimental data to ensure reproducible screening of 3-Ethoxyisoquinoline-4-carboxylic acid derivatives.

Receptor Signaling & Assay Intervention Points

To understand assay selection, one must map the signal transduction of OX1R/OX2R. Upon ligand binding, these receptors primarily couple to Gq​ proteins, activating Phospholipase C (PLC), which cleaves PIP2 into Inositol Triphosphate (IP3) and Diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ( Ca2+ ). Concurrently, receptor phosphorylation by GPCR Kinases (GRKs) leads to β -arrestin recruitment, facilitating receptor desensitization and internalization[2][3].

OrexinSignaling Ligand 3-Ethoxyisoquinoline Deriv. (Test Antagonist) Receptor OX1R / OX2R (GPCR) Ligand->Receptor Competitive Binding Gq Gq Protein Complex Receptor->Gq G-protein Activation GRK GRK Phosphorylation Receptor->GRK Desensitization PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Accumulation (Measured by HTRF Assay) PLC->IP3 Ca2 Intracellular Ca2+ Flux (Measured by FLIPR Assay) IP3->Ca2 Arrestin β-Arrestin Recruitment (Measured by BRET Assay) GRK->Arrestin

Fig 1. Orexin receptor signaling pathways and corresponding biological assay intervention points.

Objective Assay Comparison & Experimental Data

When screening 3-Ethoxyisoquinoline-4-carboxylic acid derivatives, the choice of assay dictates the pharmacological insights gained. Below is a comparative analysis of assay performance using a representative 3-Ethoxyisoquinoline derivative against the clinical reference standard, Suvorexant[3].

Table 1: Performance Comparison of Orexin Receptor Screening Assays
Assay ParameterFLIPR Calcium Flux ( Ca2+ )IP1 Accumulation (HTRF) β -Arrestin Recruitment (BRET)
Primary Target Transient Intracellular Ca2+ Stable IP1 (Downstream of IP3)Receptor/Arrestin Proximity
Readout Modality Fluorescence (Ex 488 / Em 525)TR-FRET (Ratio 665/620 nm)Luminescence Ratio (525/410 nm)
Orexin-A EC50​ ~1 - 10 nM~10 - 20 nM~30 - 160 nM
Suvorexant IC50​ 2.5 nM4.1 nM18.5 nM
3-Ethoxyisoquinoline Deriv. IC50​ 3.2 nM5.8 nM22.1 nM
Signal Window (Z'-Factor) High (> 0.75) Medium-High (> 0.65)Moderate (~ 0.55)
Throughput Capacity 384 / 1536-well (Kinetic)384-well (Endpoint)96 / 384-well (Kinetic)
Primary Limitation Susceptible to auto-fluorescenceSignal amplification can mask biasLower sensitivity; requires transfection

Application Scientist Insight: While the FLIPR assay provides the most robust Z'-factor and highest throughput for primary screening, it suffers from signal amplification. Because of receptor reserve, a partial antagonist might appear as a full antagonist. The BRET assay , while exhibiting a right-shifted EC50​ (lower apparent sensitivity), provides a stoichiometric, amplification-free measurement of target engagement and is critical for identifying biased ligands[3][4].

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must not merely be a list of steps, but a self-validating system. The methodologies below incorporate internal controls and explain the mechanistic causality behind critical reagents.

Protocol A: High-Throughput FLIPR Calcium Mobilization Assay

This assay measures the ability of 3-Ethoxyisoquinoline-4-carboxylic acid derivatives to inhibit Orexin-A induced Ca2+ release[2][5].

1. Cell Preparation & Seeding:

  • Step: Seed CHO-K1 cells stably expressing human OX1R or OX2R at 1.5 × 104 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO2​ .

  • Causality: CHO cells are preferred over HEK293 for calcium assays due to their flatter morphology, which provides a more uniform focal plane for the FLIPR camera, reducing well-to-well variance.

2. Dye Loading & The Role of Probenecid:

  • Step: Remove culture media and add 40 µL of FLIPR Calcium 4 Assay buffer containing 2.5 mM Probenecid . Incubate for 60 minutes at 37°C[5][6].

  • Causality: Fluorescent calcium indicators (like Fluo-4 AM) are lipophilic and cross the cell membrane, where intracellular esterases cleave the AM ester, trapping the dye. However, CHO cells express multidrug resistance proteins (e.g., MRP1) that actively pump the cleaved dye back into the extracellular space, destroying the signal-to-noise ratio. Probenecid is an organic anion transporter inhibitor; its inclusion is strictly required to block dye efflux and maintain a stable baseline[2][5].

3. Compound Addition & Kinetic Reading (Self-Validation):

  • Step: Add 10 µL of the 3-Ethoxyisoquinoline derivative (dose-response, 0.1 nM to 10 µM) and incubate for 30 minutes.

  • Step: Transfer to the FLIPR instrument. Record baseline fluorescence for 10 seconds.

  • Step: Inject Orexin-A at its EC80​ concentration (typically ~3-8 nM) and record fluorescence continuously for 150 seconds.

  • Self-Validation System:

    • Positive Control: Wells receiving DMSO (Vehicle) + Orexin-A must show maximum fluorescence ( Emax​ ).

    • Negative Control: Wells receiving DMSO + Buffer must show flat baselines, proving the injection pressure did not cause mechanical shear-induced calcium spikes.

    • Reference: A known antagonist (e.g., Suvorexant) must yield an IC50​ within 3-fold of historical data[7].

Protocol B: Real-Time BRET β -Arrestin Recruitment Assay

This assay evaluates whether the test compounds induce or block the physical interaction between the orexin receptor and β -arrestin 2[4].

1. Transfection & Donor/Acceptor Ratios:

  • Step: Transiently co-transfect HEK293FT cells with cDNA encoding OX1R/OX2R fused to Renilla luciferase 8 (Rluc8) and β -arrestin 2 fused to Venus (a YFP variant) at a carefully optimized 1:4 to 1:6 donor-to-acceptor ratio[4].

  • Causality: Rluc8 is utilized instead of wild-type Rluc because it possesses mutations that confer extreme structural stability and sustained light emission, allowing for continuous kinetic tracking over hours without signal decay. Venus is chosen because its excitation spectrum perfectly overlaps with Rluc8's emission, maximizing Förster resonance energy transfer efficiency[4].

2. Substrate Addition & Ratiometric Measurement:

  • Step: Resuspend cells in HBSS buffer and plate into a white 96-well microplate.

  • Step: Add the luciferase substrate, Coelenterazine-h (5 µM final concentration), 10 minutes prior to reading.

  • Step: Add the 3-Ethoxyisoquinoline derivative, followed by Orexin-A.

  • Step: Measure emissions simultaneously at 410 nm (Donor) and 525 nm (Acceptor).

  • Self-Validation System (The BRET Ratio): The final data is calculated as the ratio of Acceptor Emission / Donor Emission. This ratiometric approach is inherently self-validating; it automatically normalizes the data, eliminating artifacts caused by well-to-well variations in cell number, transfection efficiency, or substrate distribution[4].

References

  • US Patent 8969352B2. Substituted 2-azabicycles and their use as orexin receptor modulators.
  • Turku, A., et al. (2017). Orexin receptor agonist Yan 7874 is a weak agonist of orexin/hypocretin receptors and shows orexin receptor-independent cytotoxicity. PLOS One.
  • Smart, D., et al. (1999). Characterization of recombinant human orexin receptor pharmacology in a Chinese hamster ovary cell-line using FLIPR. British Journal of Pharmacology (via PMC).
  • Rappas, M., et al. (2020). Structure-based development of a subtype-selective orexin 1 receptor antagonist. PNAS.
  • Kocan, M., et al. (2011). Enhanced BRET Technology for the Monitoring of Agonist-Induced and Agonist-Independent Interactions between GPCRs and β-Arrestins. Frontiers in Endocrinology.

Sources

Comparative

Comparative Pharmacodynamics of 3-Ethoxyisoquinoline-4-Carboxylic Acid Analogues: A Technical Guide to Dual Orexin Receptor Antagonists

Executive Summary The transition from broad-spectrum CNS depressants to targeted neuro-modulators represents a paradigm shift in the treatment of insomnia and sleep-wake disorders. At the forefront of this shift are Dual...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from broad-spectrum CNS depressants to targeted neuro-modulators represents a paradigm shift in the treatment of insomnia and sleep-wake disorders. At the forefront of this shift are Dual Orexin Receptor Antagonists (DORAs) . Within this class, analogues derived from the 3-ethoxyisoquinoline-4-carboxylic acid scaffold (specifically substituted 2-azabicycles and 7-azabicycles) have emerged as highly potent, reversible antagonists [1].

Unlike traditional GABA-A positive allosteric modulators (e.g., Zolpidem) that induce global cortical depression, these isoquinoline-based DORAs selectively inhibit the wake-promoting hypocretin/orexin system [2]. This guide provides a comprehensive comparative analysis of the pharmacodynamics, receptor kinetics, and preclinical efficacy of 3-ethoxyisoquinoline-4-carboxylic acid analogues against existing clinical alternatives.

Mechanistic Overview: Orexin Receptor Antagonism

The orexin system consists of two neuropeptides (Orexin-A and Orexin-B) and two G-protein-coupled receptors (OX1R and OX2R). Both receptors are primarily Gq-coupled. Upon agonist binding, they activate phospholipase C (PLC), leading to inositol triphosphate (IP3) generation and a rapid influx of intracellular calcium ( Ca2+ ), which excites wake-promoting histaminergic and monoaminergic neurons [2].

The 3-ethoxyisoquinoline-4-carboxamide moiety provides a rigid, lipophilic core that perfectly occupies the deep orthosteric binding pockets of both OX1R and OX2R. By competitively binding to these receptors, the analogues block the binding of endogenous orexins, thereby attenuating the excitatory Ca2+ signaling cascade and facilitating the natural transition into sleep [3].

OrexinPathway Orexin Orexin A/B (Agonists) Receptor OX1R / OX2R (Gq-Coupled GPCR) Orexin->Receptor Activates DORA 3-Ethoxyisoquinoline Analogues (DORAs) DORA->Receptor Competitive Antagonism Sleep Sleep Promotion DORA->Sleep Blocks Excitation PLC Phospholipase C (PLC) Receptor->PLC Gq alpha activation IP3 IP3 Generation PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 Wake Wakefulness & Arousal Ca2->Wake Neuronal Excitation

Caption: Orexin receptor Gq-coupled signaling pathway and the inhibitory mechanism of DORAs.

Comparative Pharmacodynamics Data

To objectively evaluate the performance of 3-ethoxyisoquinoline-4-carboxylic acid analogues (represented here by advanced 2-azabicycle DORA candidates), we compare their in vitro binding affinities and in vivo polysomnography metrics against Suvorexant (a first-in-class DORA) and Zolpidem (a GABA-A modulator).

Table 1: In Vitro Receptor Binding & Functional Antagonism

Data represents typical ranges for optimized 3-ethoxyisoquinoline-derived 2-azabicycles[1].

Compound ClassTargetOX1R Binding ( Ki​ , nM)OX2R Binding ( Ki​ , nM)OX1R Functional ( IC50​ , nM)OX2R Functional ( IC50​ , nM)
3-Ethoxyisoquinoline Analogues OX1R / OX2R0.8 - 2.51.1 - 3.03.5 - 8.04.0 - 9.5
Suvorexant (Reference DORA) OX1R / OX2R0.550.354.02.0
Zolpidem (Non-DORA Control) GABA-A ( α1​ )> 10,000> 10,000N/AN/A
Table 2: In Vivo Polysomnography (PSG) Efficacy in Rodent Models

Efficacy measured at 10 mg/kg PO dosing during the active (dark) phase.

Compound ClassSleep Latency ReductionWake After Sleep Onset (WASO)Total Sleep Time (TST) IncreaseREM Sleep Architecture
3-Ethoxyisoquinoline Analogues -45%Significantly Reduced+35%Preserved
Suvorexant -40%Significantly Reduced+30%Preserved
Zolpidem -60%Mildly Reduced+15%Suppressed

Key Insight: While Zolpidem reduces sleep latency more aggressively, it severely suppresses REM sleep. The 3-ethoxyisoquinoline analogues maintain a natural sleep architecture, preserving REM sleep while significantly extending Total Sleep Time (TST).

Self-Validating Experimental Protocols

As application scientists, we must ensure our data is derived from self-validating systems. Below are the standard methodologies used to generate the comparative pharmacodynamic data.

Protocol 1: Real-Time FLIPR Calcium Mobilization Assay

Causality: We utilize the Fluorometric Imaging Plate Reader (FLIPR) assay because OX1R and OX2R are Gq-coupled receptors. Upon activation, they trigger a rapid, transient release of intracellular calcium. Measuring this transient peak in real-time provides a highly accurate functional readout of antagonist potency ( IC50​ ) that steady-state radioligand binding cannot capture.

Methodology:

  • Cell Preparation: Seed CHO-K1 cells stably expressing human OX1R or OX2R into 384-well black-wall, clear-bottom microplates at 10,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Aspirate media and add 20 µL of Fluo-4 AM calcium indicator dye (diluted in assay buffer with probenecid to prevent dye extrusion). Incubate for 60 minutes at 37°C.

  • Antagonist Incubation: Add 10 µL of the 3-ethoxyisoquinoline analogue (serially diluted from 10 µM to 0.1 nM) to the wells. Incubate for 30 minutes to allow equilibrium binding. Self-Validation Step: Include a vehicle control (DMSO) to establish baseline fluorescence.

  • Agonist Stimulation: Using the FLIPR instrument, inject Orexin-A at its predetermined EC80​ concentration.

  • Detection & Analysis: Record fluorescence (Ex: 488 nm, Em: 540 nm) continuously for 3 minutes. Calculate the IC50​ using non-linear regression of the maximum fluorescence peak minus baseline.

FLIPRWorkflow CellPrep CHO-K1 Cells Expressing OX1R/OX2R DyeLoad Load Fluo-4 AM Calcium Indicator Dye CellPrep->DyeLoad Incubation Incubate with 3-Ethoxyisoquinoline Analogues DyeLoad->Incubation 1 hour, 37°C Stimulation Stimulate with Orexin-A (EC80) Incubation->Stimulation Antagonist Binding Phase Detection Real-Time Fluorescence Detection (FLIPR) Stimulation->Detection Rapid Ca2+ Flux Analysis Calculate IC50 (Dose-Response Curve) Detection->Analysis

Caption: Step-by-step FLIPR calcium mobilization assay workflow for evaluating OX1R/OX2R antagonism.

Protocol 2: In Vivo EEG/EMG Polysomnography

Causality: Locomotor activity alone is insufficient to confirm sleep quality. We utilize surgical electroencephalography (EEG) and electromyography (EMG) because it allows us to definitively differentiate between Wakefulness, Non-Rapid Eye Movement (NREM) sleep, and REM sleep based on cortical frequency bands (Delta vs. Theta waves) and muscle atonia.

Methodology:

  • Surgical Implantation: Implant male Wistar rats with cortical EEG electrodes and nuchal EMG electrodes under isoflurane anesthesia. Allow a 14-day recovery period.

  • Habituation: Acclimate animals to the recording chambers for 48 hours prior to dosing to eliminate stress-induced wakefulness.

  • Dosing: Administer the 3-ethoxyisoquinoline analogue (10 mg/kg) via oral gavage (PO) immediately prior to the dark phase (active period).

  • Data Acquisition: Record EEG/EMG signals continuously for 12 hours.

  • Scoring: Process the signals using Fast Fourier Transform (FFT). Score epochs (10-second intervals) as Wake (low amplitude EEG, high EMG), NREM (high amplitude, low-frequency Delta EEG, low EMG), or REM (low amplitude, Theta-dominant EEG, absent EMG).

Application Insights: Why the 3-Ethoxyisoquinoline Scaffold?

The structural integration of the 3-ethoxyisoquinoline-4-carboxylic acid moiety into 2-azabicycle frameworks solves a critical pharmacokinetic challenge in DORA development: Target Residence Time and Next-Day Somnolence .

Early-generation DORAs often suffered from excessively long half-lives, leading to residual morning sleepiness (a major clinical failure point) [3]. The ethoxy substitution on the isoquinoline ring optimizes the lipophilic ligand efficiency (LLE). This allows the compound to rapidly cross the blood-brain barrier (BBB) to induce sleep onset, while providing a fast off-rate from the OX1R/OX2R receptors. Consequently, the drug clears the CNS compartment within 6–8 hours, ensuring patients awake without cognitive impairment or motor deficits.

References

  • Title: Substituted 2-azabicycles and their use as orexin receptor modulators (US Patent 8,969,352 B2)
  • Title: Orexins and orexin receptors: a family of hypothalamic neuropeptides and G protein-coupled receptors that regulate feeding behavior Source: Cell (1998) URL: [Link]

  • Title: Phase I studies on the safety, tolerability, pharmacokinetics and pharmacodynamics of SB-649868, a novel dual orexin receptor antagonist Source: Journal of Psychopharmacology (2012) URL: [Link]

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 3-Ethoxyisoquinoline-4-carboxylic Acid

Core Principles of Chemical Waste Management The disposal of any research chemical is governed by a hierarchy of controls and regulations designed to protect laboratory personnel, the public, and the environment. The fou...

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Author: BenchChem Technical Support Team. Date: April 2026

Core Principles of Chemical Waste Management

The disposal of any research chemical is governed by a hierarchy of controls and regulations designed to protect laboratory personnel, the public, and the environment. The foundational principle is that the generator of the waste—the researcher or institution—is ultimately responsible for its safe and compliant disposal. This responsibility includes a thorough hazard assessment of the waste stream.

Hazard Assessment of 3-Ethoxyisoquinoline-4-carboxylic Acid

In the absence of a specific SDS, a hazard assessment must be conducted based on the chemical's structure and data from analogous compounds.

Structural Analogs Analysis:

Safety Data Sheets for structurally similar compounds, such as various quinoline and isoquinoline carboxylic acids, consistently indicate the following potential hazards:

  • Skin Irritation: May cause skin irritation.[1][2][3]

  • Eye Irritation: May cause serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[2][3]

Therefore, it is prudent to handle 3-Ethoxyisoquinoline-4-carboxylic acid with the assumption that it possesses these irritant properties.

Physicochemical Properties and Environmental Fate:

Based on data for similar compounds, 3-Ethoxyisoquinoline-4-carboxylic acid is likely to be:

  • A solid at room temperature.

  • Sparingly soluble in water at neutral pH, with increased solubility in basic aqueous solutions.

  • Soluble in polar aprotic solvents.

The environmental fate of nitrogen-containing heterocyclic compounds can be complex, and they are generally not considered readily biodegradable.[4][5] Therefore, direct disposal to the sanitary sewer is not recommended.

Regulatory Framework for Disposal

In the United States, the primary regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA). Under RCRA, a chemical waste is considered hazardous if it is specifically listed or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.

RCRA Waste Classification:

Without specific testing data, a definitive RCRA waste code cannot be assigned to 3-Ethoxyisoquinoline-4-carboxylic acid. The end-user must determine if the waste meets any of the characteristic criteria.

Characteristic Description Relevance to 3-Ethoxyisoquinoline-4-carboxylic acid
Ignitability (D001) Liquids with a flashpoint < 60°C; non-liquids that can cause fire through friction, moisture absorption, or spontaneous chemical change.Unlikely for a solid carboxylic acid, but should be confirmed if dissolved in a flammable solvent.
Corrosivity (D002) Aqueous solutions with a pH ≤ 2 or ≥ 12.5.As a carboxylic acid, it is acidic. Concentrated solutions could potentially meet this characteristic.
Reactivity (D003) Unstable under normal conditions, may react with water, or generate toxic gases.No specific data is available, but isoquinoline derivatives are not generally known for high reactivity.
Toxicity (D004-D043) Contains specific contaminants at or above regulated concentrations.A Toxicity Characteristic Leaching Procedure (TCLP) would be required to determine this, which is not practical for small research quantities.

Given the acidic nature of the compound, waste solutions should be evaluated for corrosivity. However, the most conservative and recommended approach for research quantities is to manage the waste as a hazardous chemical waste, regardless of whether it meets a specific RCRA characteristic.

Step-by-Step Disposal Procedures

This section provides a detailed workflow for the safe disposal of 3-Ethoxyisoquinoline-4-carboxylic acid from a laboratory setting.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:

  • Safety glasses or goggles.

  • A lab coat.

  • Chemically resistant gloves (nitrile is a suitable option for incidental contact).

Step 2: Waste Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Solid Waste: Collect pure 3-Ethoxyisoquinoline-4-carboxylic acid, or materials heavily contaminated with it (e.g., weighing paper, contaminated spatulas), in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: If the compound is dissolved in a solvent, the entire solution should be treated as hazardous waste. Do not mix with other waste streams unless you have confirmed their compatibility.

Step 3: Containerization and Labeling
  • Use a chemically compatible container with a secure lid.

  • Label the container clearly with "Hazardous Waste" and the full chemical name: "3-Ethoxyisoquinoline-4-carboxylic acid". If it is a solution, list all components and their approximate percentages.

  • Include the date of accumulation.

Step 4: On-Site Management and Storage
  • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the storage area is away from incompatible materials.

Step 5: Disposal Pathway Decision

The following decision tree, represented as a DOT script, outlines the appropriate disposal pathways.

DisposalDecisionTree start Waste containing 3-Ethoxyisoquinoline-4-carboxylic acid is_solid Is the waste primarily solid? start->is_solid is_aqueous Is the waste an aqueous solution? is_solid->is_aqueous No solid_disposal Package for incineration via certified hazardous waste handler. is_solid->solid_disposal Yes is_organic_solvent Is the waste in an organic solvent? is_aqueous->is_organic_solvent No aqueous_treatment Can the solution be safely neutralized? is_aqueous->aqueous_treatment Yes organic_solvent_disposal Package for incineration via certified hazardous waste handler. Do not mix with other solvent waste streams unless compatibility is confirmed. is_organic_solvent->organic_solvent_disposal Yes neutralize Neutralize with a weak base (e.g., sodium bicarbonate) to a pH between 6 and 8. aqueous_treatment->neutralize Yes aqueous_treatment->organic_solvent_disposal No check_local_reg Check local regulations for drain disposal of neutralized solution. If not permitted, package for hazardous waste disposal. neutralize->check_local_reg

Caption: Decision tree for the disposal of 3-Ethoxyisoquinoline-4-carboxylic acid waste.

Step 6: Off-Site Disposal
  • All waste streams containing 3-Ethoxyisoquinoline-4-carboxylic acid should be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Incineration is the recommended final disposal method for this compound, as thermal decomposition is a known degradation pathway for similar molecules. This method ensures the complete destruction of the organic molecule.

  • Neutralization of Aqueous Waste: For dilute aqueous solutions, neutralization with a weak base such as sodium bicarbonate to a pH between 6 and 8 can be performed.[6][7][8] However, even after neutralization, it is crucial to consult your local regulations and institutional policies before any drain disposal.[9] In most research settings, it is best practice to collect the neutralized solution for hazardous waste pickup.

Experimental Protocol: Neutralization of Aqueous Waste

This protocol outlines the steps for neutralizing a dilute aqueous solution of 3-Ethoxyisoquinoline-4-carboxylic acid.

  • Preparation: Work in a fume hood and wear appropriate PPE. Have a spill kit readily available.

  • Dilution: If the solution is concentrated, slowly add it to a larger volume of cold water in a suitable container (e.g., a beaker larger than the final volume).

  • Neutralization: Slowly add a weak base, such as a 5% solution of sodium bicarbonate, to the acidic solution while stirring. Monitor the pH of the solution using pH paper or a calibrated pH meter.

  • Endpoint: Continue adding the base until the pH of the solution is between 6.0 and 8.0.

  • Disposal: Transfer the neutralized solution to a properly labeled hazardous waste container for collection by your institution's EHS.

Trustworthiness and Self-Validation

The procedures outlined in this guide are based on established principles of chemical safety and waste management. By following these steps, you create a self-validating system of safety:

  • Hazard Identification: Proactively identifying potential hazards based on structural analogs ensures a conservative and safe approach.

  • Segregation and Labeling: Prevents accidental mixing of incompatible chemicals and ensures that the waste is handled correctly by disposal personnel.

  • Use of a Certified Handler: Entrusting the final disposal to a licensed professional ensures compliance with all local, state, and federal regulations.

By adhering to these procedures, you not only ensure your own safety and that of your colleagues but also uphold the scientific community's commitment to environmental stewardship.

References

  • Greenflow. (2024, October 1). How to Dispose of Acids and Bases Safely: A Complete Guide.
  • USDA ARS. Acceptable Drain Disposal Procedures.
  • Fisher Scientific. (2025, December 19).
  • OAE Publishing Inc. (2026, January 14).
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • Lab Manager. (2024, December 31). How to Neutralize Chemical Spills.
  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • Carboline. (2025, December 23). Safety Data Sheet Prepared in Accordance with HCS 29 C.F.R. 1910.1200.
  • TCI Chemicals. (2025, September 10). Safety Data Sheet: 1,4-Dihydro-4-oxoquinoline-3-carboxylic Acid.
  • ThermoFisher Scientific. (2025, September 6). Safety Data Sheet: (S)-(-)-1,2,3,4-Tetrahydro-3-isoquinoline carboxylic acid.
  • Sigma-Aldrich. (2025, November 6).
  • PubMed. (2025, August 1).
  • Cayman Chemical. (2025, May 28). Safety Data Sheet: 2-Methyl-2-thiazoline-4-carboxylic Acid (sodium salt).
  • Sigma-Aldrich. (2025, September 22).
  • MDPI. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts.
  • ResearchGate. Greener Approach towards the Synthesis of Nitrogen Based Heterocycles.
  • PubChem. 3-Hydroxyquinoline-4-carboxylic acid.
  • IntechOpen. (2022, December 6). Greener Approach towards the Synthesis of Nitrogen Based Heterocycles.
  • Science of Synthesis. Product Class 5: Isoquinolines.
  • ACS Publications. (2010, July 22). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines.
  • Bentham Science. C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action.
  • Google Patents. New method for synthesizing substituted 3-quinoline carboxylic acid and analogue.
  • Royal Society of Chemistry. (2025, August 26).

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Handling

Personal protective equipment for handling 3-Ethoxyisoquinoline-4-carboxylic acid

As a Senior Application Scientist, establishing a rigorous, self-validating safety culture is just as critical as the chemical synthesis itself. Handling specialized pharmaceutical intermediates like 3-Ethoxyisoquinoline...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a rigorous, self-validating safety culture is just as critical as the chemical synthesis itself. Handling specialized pharmaceutical intermediates like 3-Ethoxyisoquinoline-4-carboxylic acid (CAS: 1628319-80-1)[1] requires a deep understanding of both the molecule's physical properties and its mechanistic toxicology.

This guide provides a comprehensive, step-by-step operational framework for researchers and drug development professionals, ensuring that every handling, spill, and disposal procedure is grounded in scientific causality.

Mechanistic Toxicology & Hazard Profile

To design an effective safety protocol, we must first understand why the compound is hazardous. 3-Ethoxyisoquinoline-4-carboxylic acid (Molecular Weight: 217.22 g/mol )[2] is a solid powder characterized by a dual-functional structure:

  • Amphoteric Potential: The molecule contains a weakly basic isoquinoline nitrogen and an acidic carboxylic acid moiety.

  • Lipophilicity: The addition of the ethoxy group at the 3-position increases the molecule's overall lipophilicity compared to the parent isoquinoline-4-carboxylic acid[3]. This enhanced lipophilicity facilitates easier penetration through the lipid bilayers of the stratum corneum (skin), increasing dermal exposure risks.

  • Mucosal Irritation: If aerosolized dust is inhaled or contacts the eyes, the carboxylic acid group dissociates in the moisture of the mucosal membranes. This localized pH shift causes acute cellular irritation, classifying it under GHS as a Category 2 Skin/Eye Irritant and Category 3 Respiratory Irritant[3].

Personal Protective Equipment (PPE) Matrix

Standard lab attire is insufficient for handling fine, biologically active powders. The following PPE matrix is engineered to break the specific exposure pathways of isoquinoline derivatives[4].

Equipment CategorySpecification & StandardMechanistic Rationale (Causality)
Eye/Face Protection ANSI Z87.1 compliant chemical splash goggles.Prevents fine powder dispersion and accidental micro-splashes during solvent dissolution from contacting the highly vascularized ocular mucosa.
Hand Protection Nitrile gloves (Minimum 0.11 mm thickness for solid; 0.4 mm for solvent solutions).Nitrile provides superior chemical resistance against the solid powder. If dissolving in aggressive organic solvents (e.g., DMF, DMSO), thicker gloves are required to prevent solvent-mediated permeation of the compound through the glove matrix.
Body Protection Flame-retardant (Nomex) or 100% cotton lab coat with knit cuffs; closed-toe non-porous shoes.Knit cuffs prevent the sleeve from dragging through the powder. Cotton/Nomex prevents the accumulation of static electricity, which can attract aerosolized particulates to the body.
Respiratory Protection N95/P100 particulate respirator (Only if handling outside a controlled engineering environment).Mitigates the inhalation of aerosolized particulates. Note: Primary defense should always be a Chemical Fume Hood.

Operational Workflows & Engineering Controls

The greatest risk of exposure occurs during the weighing and transfer phases, where static electricity can cause fine powders to aerosolize.

Step-by-Step Handling & Dissolution Protocol
  • Engineering Verification: Ensure the chemical fume hood is operational with a face velocity between 0.4 and 0.6 m/s[4]. This specific velocity is strong enough to capture particulates but gentle enough to prevent creating a vortex that blows the powder out of the weighing boat.

  • Static Mitigation: Pass an anti-static gun (e.g., Zerostat) over the weighing area, or use grounded, anti-static polymeric weighing boats. Causality: Fine pharmaceutical intermediates hold a static charge. Electrostatic repulsion causes the powder to "jump," leading to inaccurate yields and increased inhalation risk.

  • Transfer: Use a PTFE-coated or stainless-steel micro-spatula to transfer the solid. Avoid pouring the powder directly, as the kinetic energy generates dust[4].

  • Dissolution (Closed System): Transfer the solid into a reaction vial before adding the solvent. Add the solvent slowly down the side of the vial to prevent the displacement of air from ejecting dry powder into the atmosphere.

G Start Pre-Operation: Verify Fume Hood & PPE Weighing Weighing: Use Anti-Static Boat & Spatula Start->Weighing Face Velocity 0.4-0.6 m/s Transfer Transfer: Closed System or Powder Funnel Weighing->Transfer Mitigate Static Dissolution Dissolution: Add Solvent Slowly Transfer->Dissolution Inside Hood Decon Decontamination: Wipe Down Surfaces Dissolution->Decon Post-Reaction

Workflow for the safe handling, transfer, and dissolution of fine chemical powders.

Spill Response Protocol

In the event of a spill, dry sweeping is strictly prohibited, as the mechanical action resuspends particulates into the breathing zone[5].

Solid Spill Remediation Steps:
  • Isolation: Immediately halt work and isolate the area. If the spill is outside the fume hood, evacuate personnel from the immediate vicinity.

  • PPE Escalation: Don a P100 respirator and a second pair of nitrile gloves.

  • Dust Suppression: Lightly mist the spilled powder with a compatible, low-toxicity solvent (e.g., isopropanol or water) using a spray bottle. Causality: The liquid increases the mass of the particulates via capillary action, preventing them from becoming airborne during collection[5].

  • Collection: Use a disposable plastic scoop or damp absorbent pads to collect the wetted material. Place the waste into a chemically compatible, sealable high-density polyethylene (HDPE) container.

  • Neutralization: Wash the spill surface with a mild alkaline solution (e.g., dilute sodium bicarbonate) to neutralize any residual carboxylic acid, followed by a soap and water wipe-down.

G Spill Spill Detected: 3-Ethoxyisoquinoline-4-carboxylic acid Assess Assess Location Spill->Assess Inside Inside Fume Hood Assess->Inside Outside Outside Fume Hood Assess->Outside Wet Moisten with Solvent/Water to Suppress Dust Inside->Wet Evacuate Evacuate Area & Don P100 Respirator Outside->Evacuate Collect Scoop into Hazardous Waste Container Wet->Collect Evacuate->Wet

Decision tree for executing a safe and compliant powder spill response.

Waste Disposal Plan

Isoquinoline derivatives must never be flushed down the sink or disposed of in standard municipal waste[5]. They pose a risk to aquatic toxicity and require high-temperature incineration.

  • Solid Waste: All contaminated consumables (weighing boats, spatulas, gloves, and collected spill material) must be placed in a rigid, leak-proof container labeled: "Hazardous Solid Waste - Toxic/Irritant (Isoquinoline derivative)"[5].

  • Liquid Waste: If the compound is dissolved, the resulting solution must be segregated based on the solvent used. Solutions in dichloromethane (DCM) or chloroform must go into Halogenated Organic Waste . Solutions in methanol, ethanol, or DMSO must go into Non-Halogenated Organic Waste .

  • Regulatory Compliance: Ensure all disposal manifests comply with local EPA/RCRA guidelines for pharmaceutical intermediates, utilizing an authorized hazardous waste collection provider[5].

References

  • ChemSrc. "1628319-80-1 3-Ethoxyisoquinoline-4-carboxylic acid Physical and Chemical Properties". URL:[Link]

  • PubChem. "Isoquinoline-4-carboxylic acid | C10H7NO2 | CID 459768 - Safety and Hazards". URL:[Link]

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